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Core Science & Biosynthesis

Foundational

A-Technical-Guide-on-the-Central-Role-of-Phospholipases-in-Protein-Kinase-C-Activation

Editorial Note: This guide focuses on the established roles of Phospholipase C (PLC) and Phospholipase D (PLD) in the activation of Protein Kinase C (PKC). The term "Phospholipase G (PLG)" as initially queried does not c...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide focuses on the established roles of Phospholipase C (PLC) and Phospholipase D (PLD) in the activation of Protein Kinase C (PKC). The term "Phospholipase G (PLG)" as initially queried does not correspond to a recognized enzyme family in this context. This document serves to clarify and provide an in-depth, technically accurate overview of the canonical and accessory pathways governing PKC activation, tailored for researchers, scientists, and drug development professionals.

Part-1-Introduction-to-the-Protein-Kinase-C-Family

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in transducing a vast array of cellular signals governing proliferation, differentiation, apoptosis, and memory.[1][2] The PKC family is comprised of fifteen isozymes in humans, which are categorized into three subfamilies based on their requirements for activation.[3][4]

  • Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these require both calcium (Ca2+) and diacylglycerol (DAG) for their activation.[1][3]

  • Novel PKCs (nPKCs): This group, which includes the δ, ε, η, and θ isoforms, is dependent on DAG for activation but does not require Ca2+.[3][4]

  • Atypical PKCs (aPKCs): Comprising isoforms ζ and ι/λ, this group is independent of both Ca2+ and DAG for activation.[3]

The activation of conventional and novel PKC isoforms is intricately linked to the activity of phospholipases, which generate the necessary second messenger, DAG, at the cellular membranes.[3]

Part 2: The Canonical Pathway: Phospholipase C (PLC) in PKC Activation

The hydrolysis of the plasma membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) is a cornerstone of PKC activation.[5][6][7] This enzymatic reaction yields two critical second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+.[6]

  • Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.[6]

The synergistic action of these two second messengers leads to the activation of conventional PKC isoforms. The initial rise in intracellular Ca2+ recruits the C2 domain of cPKCs to the plasma membrane.[1] This is followed by the binding of the C1 domain to membrane-associated DAG, which stabilizes the active conformation of the enzyme.[1] Novel PKC isoforms, lacking a Ca2+-responsive C2 domain, are recruited to the membrane and activated by DAG alone.[2][3]

Visualizing the PLC-PKC Signaling Pathway

PLC_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 cPKC_mem Activated cPKC DAG->cPKC_mem binds Downstream Downstream Substrates cPKC_mem->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca2+ ER->Ca2 releases Ca2->cPKC_mem binds cPKC_cyto Inactive cPKC cPKC_cyto->cPKC_mem translocates

Caption: The canonical PLC-mediated PKC activation pathway.

Part 3: The Accessory Pathway: Phospholipase D (PLD) in PKC Activation

While PLC provides the initial, transient burst of DAG, Phospholipase D (PLD) contributes to a more sustained activation of PKC.[8] PLD hydrolyzes phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, to generate phosphatidic acid (PA) and choline.

PA can then be converted to DAG by the enzyme phosphatidic acid phosphohydrolase (PAP). This PLD-mediated production of DAG is crucial for the prolonged activation of PKC, which is necessary for long-term cellular responses such as differentiation and proliferation.[8] Furthermore, some studies suggest that PKC can, in turn, regulate PLD activity, creating a complex feedback loop.[9] The production of phosphatidic acid by PLD facilitates the activation of PKC, which in turn promotes degranulation in mast cells.[8]

Visualizing the PLD-PKC Signaling Pathway

PLD_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus (e.g., Growth Factor, Agonist) Receptor Receptor Stimulus->Receptor PLD Phospholipase D (PLD) Receptor->PLD PC Phosphatidylcholine (PC) PLD->PC hydrolyzes PA Phosphatidic Acid (PA) PC->PA PAP PAP PA->PAP converted by DAG Diacylglycerol (DAG) PAP->DAG PKC_mem Sustained PKC Activation DAG->PKC_mem binds PKC_mem->PLD feedback regulation Downstream Long-term Cellular Responses PKC_mem->Downstream phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates

Caption: The accessory PLD-mediated pathway for sustained PKC activation.

Part 4: Experimental Methodologies

Investigating the intricate interplay between phospholipases and PKC requires a multi-faceted experimental approach. Below are detailed protocols for key assays.

Measurement of Phospholipase C (PLC) Activity

Principle: PLC activity can be determined by measuring the formation of its products, IP3 or DAG. A common method involves using a chromogenic substrate that mimics the natural substrate of PLC.

Protocol: Colorimetric PLC Activity Assay [10][11]

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of sample (lysate)

    • 50 µL of PLC Assay Buffer

    • 10 µL of PLC Substrate

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate PLC activity based on a standard curve generated with a known amount of p-nitrophenol, the chromogenic product.

Measurement of Phospholipase D (PLD) Activity

Principle: PLD activity is commonly assayed by measuring the production of choline from the hydrolysis of phosphatidylcholine. The choline is then used in a series of enzymatic reactions that result in a quantifiable colorimetric or fluorometric signal.[12]

Protocol: Fluorometric PLD Activity Assay [12][13]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: Prepare a master mix containing:

    • PLD Assay Buffer

    • PLD Substrate (e.g., Amplex Red reagent)

    • Horseradish Peroxidase (HRP)

    • Choline Oxidase

  • Reaction Initiation: Add 50 µL of the sample to a 96-well plate, followed by 50 µL of the reaction mixture.

  • Incubation: Incubate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation/emission of 530/585 nm.

  • Data Analysis: Determine PLD activity by comparing the fluorescence of the sample to a standard curve prepared with a known concentration of choline.

Measurement of Protein Kinase C (PKC) Activity

Principle: PKC activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate peptide. This can be achieved using radiolabeled ATP or, more commonly now, through fluorescence-based assays.[14]

Protocol: In Vitro PKC Kinase Activity Assay [14][15][16][17]

  • Immunoprecipitation of PKC:

    • Lyse cells and immunoprecipitate the specific PKC isoform of interest using an appropriate antibody.[16]

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.[16]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated PKC in a reaction buffer containing:

      • A specific PKC substrate peptide (e.g., myelin basic protein).[16]

      • ATP (can be [γ-32P]ATP for radioactive detection or unlabeled for other methods).[16]

      • Cofactors such as PMA and phosphatidylserine.[16]

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Detection:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away excess ATP, and quantify the incorporated radioactivity using a scintillation counter.[14]

    • Non-Radioactive Method: Use a kit that detects the phosphorylated substrate via a specific antibody, often in an ELISA-based format.[18]

  • Data Analysis: Compare the activity in stimulated versus unstimulated cells to determine the fold activation of PKC.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Activity Assays cluster_data Data Analysis Cell_Culture Cell Culture & Stimulation Lysis Cell Lysis Cell_Culture->Lysis IP Immunoprecipitation (for PKC assay) Lysis->IP PLC_Assay PLC Activity Assay (Colorimetric) Lysis->PLC_Assay PLD_Assay PLD Activity Assay (Fluorometric) Lysis->PLD_Assay PKC_Assay PKC Kinase Assay (e.g., Radioactive) IP->PKC_Assay Data_Acq Data Acquisition (Spectrophotometer, etc.) PLC_Assay->Data_Acq PLD_Assay->Data_Acq PKC_Assay->Data_Acq Analysis Standard Curve & Activity Calculation Data_Acq->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for studying phospholipase and PKC activity.

Part 5: Data Interpretation and Quantitative Summary

The results from these assays provide quantitative measures of enzyme activity, which can be used to dissect the signaling pathways.

AssayTypical ReadoutUnit of MeasurementInterpretation
PLC Activity Absorbance at 405 nmmU/mg proteinIncreased absorbance correlates with higher PLC activity, indicating greater PIP2 hydrolysis.
PLD Activity Fluorescence (Ex/Em 530/585 nm)U/L or relative fluorescence unitsHigher fluorescence indicates increased choline production and thus higher PLD activity.[12]
PKC Activity Counts Per Minute (CPM) or ODFold change over controlAn increase in signal indicates higher kinase activity, reflecting the phosphorylation of its substrate.

Causality and Experimental Choices:

  • Why use isoform-specific antibodies for PKC immunoprecipitation? To dissect the specific roles of different PKC isoforms, which may be differentially regulated by PLC and PLD.

  • Why include a "no ATP" control in the kinase assay? To ensure that the measured signal is due to enzymatic phosphorylation and not non-specific binding of the substrate or antibody.[18]

  • Why use both PLC and PLD inhibitors? To determine the relative contribution of each phospholipase to the overall activation of PKC in a given cellular context.

Part 6: Therapeutic Implications and Drug Development

The central role of the PLC/PLD-PKC signaling axis in cellular regulation makes it a prime target for therapeutic intervention in a variety of diseases, including cancer, cardiovascular disorders, and neurological conditions.[7][10][11]

  • PKC Modulators: Both activators and inhibitors of specific PKC isoforms are being investigated as potential therapeutics.[4] For example, bryostatin-1, a PKC activator, has been studied in the context of Alzheimer's disease and cancer.

  • Phospholipase Inhibitors: Targeting the upstream activators of PKC, such as PLC and PLD, offers an alternative strategy for modulating this pathway.

The development of isoform-specific inhibitors is a key challenge, as off-target effects can lead to significant side effects. The detailed understanding of the activation mechanisms described in this guide is crucial for the rational design of next-generation therapeutics.

References

  • H., D. Phospholipase C activates protein kinase C and induces monocytic differentiation of HL-60 cells. Blood. Available at: [Link].

  • O., C. An essential role for phospholipase D in the activation of protein kinase C and degranulation in mast cells. Journal of Immunology. Available at: [Link].

  • Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods. Methods in Molecular Biology. Available at: [Link].

  • Determination of Phospholipase C Activity In Vitro. Springer Nature Experiments. Available at: [Link].

  • Assaying different types of plant phospholipase D activities in vitro. Methods in Molecular Biology. Available at: [Link].

  • Phospholipase C. Wikipedia. Available at: [Link].

  • Assaying Different Types of Plant Phospholipase D Activities In Vitro. ResearchGate. Available at: [Link].

  • EnzyChrom™ Phospholipase D Assay Kit. BioAssay Systems. Available at: [Link].

  • Cardiac Actions of Protein Kinase C Isoforms. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link].

  • Protein kinase C signaling and cell cycle regulation. Frontiers in Cell and Developmental Biology. Available at: [Link].

  • Protein kinase C. Wikipedia. Available at: [Link].

  • Phospholipase C (PLC) Activity Colorimetric Assay Kit. Elabscience. Available at: [Link].

  • Determination of phospholipase C activity in vitro. Methods in Molecular Biology. Available at: [Link].

  • Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. International Journal of Molecular Sciences. Available at: [Link].

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. Available at: [Link].

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link].

  • Phospholipase C-gamma 1 binding to intracellular receptors for activated protein kinase C. PNAS. Available at: [Link].

  • Activation of protein kinase C via phospholipase D enhances NADPH oxidase activity. ResearchGate. Available at: [Link].

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. Available at: [Link].

  • Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. Available at: [Link].

  • Regulation of phospholipase D by protein kinase C is synergistic with ADP-ribosylation factor and independent of protein kinase activity. Journal of Biological Chemistry. Available at: [Link].

Sources

Exploratory

The Unconventional Messenger: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) in Signal Transduction

[1][2][3] Executive Summary While 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is canonically cited as the primary endogenous activator of Protein Kinase C (PKC), the diversity of diacylglycerol (DAG) species represents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

While 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is canonically cited as the primary endogenous activator of Protein Kinase C (PKC), the diversity of diacylglycerol (DAG) species represents a sophisticated, often overlooked layer of signaling specificity.[1][2][3][4] This guide focuses on 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) , a highly fluid, unsaturated DAG species.[1][2][3]

Unlike saturated/monounsaturated DAGs, the 16:1/18:2 species occupies a unique metabolic intersection between de novo lipogenesis (via SCD1-mediated 16:1 synthesis) and dietary essential fatty acid intake (18:2 n-6).[1][2][3] This whitepaper details its physicochemical influence on the PKC C1 domain, protocols for its isomer-specific quantification, and methods to validate its signaling potency.

Part 1: Molecular Architecture & Physicochemistry[2][3]

Structural Specificity

The biological activity of a DAG species is dictated by its ability to lower the activation energy for PKC membrane penetration. 1-Palmitoleoyl-2-linoleoyl-sn-glycerol possesses two key structural features that differentiate it from the canonical SAG:

  • sn-1 Palmitoleoyl (16:1Δ9): Unlike the rigid stearoyl (18:[2][3]0) tail found in SAG, the 16:1 tail contains a cis-double bond.[1][2][3] This introduces a "kink" at the sn-1 position, significantly increasing the cross-sectional area of the molecule within the lipid bilayer.

  • sn-2 Linoleoyl (18:2Δ9,12): The polyunsaturated sn-2 tail further enhances membrane fluidity.[1][2][3]

The "Hydrophobic Mismatch" Mechanism

PKC activation relies on the Interfacial Activation Model .[3] The C1 domain of PKC does not merely bind the DAG headgroup; it requires the DAG to generate a localized disturbance in the membrane surface—a "hydrophobic mismatch."

  • Mechanism: The high unsaturation index of 16:1/18:2 DAG creates a region of high lateral disorder (high fluidity).[2] This disorder facilitates the insertion of the hydrophobic ridges of the PKC C1 domain into the bilayer.

  • Kinetics: Due to its shorter chain length (16:1 vs 18:[2][3]0) and double unsaturation, 16:1/18:2 DAG exhibits a faster "flip-flop" rate and lateral diffusion compared to SAG.[1][2][3] This suggests it may act as a rapid-response messenger that is quickly metabolized, resulting in transient rather than sustained PKC activation.[1][2][3]

Part 2: The Signaling Cascade

The following diagram illustrates the generation of 16:1/18:2 DAG and its recruitment of PKC. Note the specific metabolic inputs (SCD1 and Diet) that regulate the pool of available precursors.[2]

G cluster_metabolism Precursor Pool Regulation Diet Dietary Intake (Linoleic Acid 18:2) Pool Phospholipid Pool (PC/PI containing 16:1/18:2) Diet->Pool SCD1 SCD1 Enzyme (16:0 -> 16:1) SCD1->Pool DAG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) Pool->DAG Hydrolysis via PLC Receptor GPCR / RTK (Agonist Bound) PLC Phospholipase C (Activation) Receptor->PLC PLC->DAG IP3 IP3 (Ca2+ Release) PLC->IP3 PKC_Active PKC-DAG Complex (Membrane Bound) DAG->PKC_Active Allosteric Activation IP3->PKC_Active Ca2+ Co-factor (Isoform dependent) PKC_Inactive PKC (Cytosolic) Autoinhibited PKC_Inactive->PKC_Active C1 Domain Recruitment Response Downstream Phosphorylation (ERK/MAPK, etc.) PKC_Active->Response

Figure 1: The metabolic origin and signaling trajectory of 16:1/18:2 DAG.[2][3] Note the dual dependency on SCD1 activity and dietary linoleic acid.

Part 3: Analytical Methodologies & Protocols

To study 16:1/18:2 DAG specifically, one must prevent acyl migration (isomerization from 1,2-sn to 1,3-sn) and resolve it from other isobaric species.[1][2]

Protocol: Isomer-Specific Lipid Extraction

Standard Folch/Bligh-Dyer methods often induce isomerization due to acidity/heat.[1][2][3] This modified protocol preserves the sn-1,2 structure.

Reagents:

  • Methanol (HPLC Grade)[2][3]

  • Chloroform (HPLC Grade)[2][3]

  • 0.1M LiCl (Lithium Chloride) – Why? Inhibits phosphatase activity and improves phase separation without acidification.[3]

  • BHT (Butylated hydroxytoluene) – Why? Prevents oxidation of the 18:2 linoleoyl tail.

Step-by-Step Workflow:

  • Lysis: Homogenize tissue/cells in ice-cold Methanol containing 0.01% BHT. Keep temperature < 4°C at all times.

  • Primary Extraction: Add Chloroform (1:2 v/v ratio relative to MeOH). Vortex 30s.

  • Phase Separation: Add 0.1M LiCl (aq). The final ratio should be roughly 1:1:0.9 (CHCl3:MeOH:LiCl).[2][3]

  • Centrifugation: Spin at 2000 x g for 5 min at 4°C.

  • Collection: Harvest the lower organic phase.

  • Drying: Dry under a gentle stream of Nitrogen (N2).[2][3] Do not use a vacuum concentrator with heat , as this promotes 1,2 -> 1,3 acyl migration.[1]

  • Reconstitution: Resuspend immediately in Chloroform/Methanol (1:1) for MS analysis or DMSO for kinase assays.[2][3]

Protocol: Targeted LC-MS/MS Quantification

Differentiation between 16:0/18:3 and 16:1/18:2 (which may have overlapping nominal masses) requires high-resolution MS or specific fragmentation patterns.[1][2][3]

Instrument Settings (Triple Quadrupole):

  • Ionization: ESI Positive Mode (as [M+NH4]+ or [M+Na]+ adducts).[2][3]

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7µm.[2]

  • Mobile Phase A: 50:50 Acetonitrile:Water + 10mM Ammonium Formate.[2][3]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.[2][3]

Targeted Transitions (MRM):

Precursor Ion (m/z) Product Ion (m/z) Identity Rationale
610.5 [M+NH4]+ 313.3 18:2 Acyl loss Identifies the Linoleoyl chain
610.5 [M+NH4]+ 337.3 16:1 Acyl loss Identifies the Palmitoleoyl chain

| 610.5 [M+NH4]+ | 263.2 | 18:2 Carboxylate | Confirms fatty acid identity |[1][2][3]

Note: The "Neutral Loss" scan is the gold standard for DAG profiling.[3] Monitor neutral loss of fatty acids + NH3.

Part 4: Experimental Validation (In Vitro Kinase Assay)

To prove 16:1/18:2 DAG is the causative agent of PKC activation, you must reconstitute it into lipid vesicles (liposomes).[2] Adding DAG directly to aqueous buffer results in micelle formation or precipitation, which yields inconsistent kinetic data.[3]

Liposome Generation Workflow
  • Lipid Mix: Combine Phosphatidylserine (PS) and Phosphatidylcholine (PC) in a 1:4 molar ratio.

  • DAG Spike: Add 1-Palmitoleoyl-2-linoleoyl-sn-glycerol at varying mol% (0.5% to 5%).

  • Desolvation: Dry lipids under N2 to form a thin film.[2][3]

  • Hydration: Add kinase buffer (20mM HEPES, pH 7.4).

  • Sonication: Sonicate to generate Small Unilamellar Vesicles (SUVs).[2][3]

Analytical Workflow Diagram

Workflow Sample Biological Sample Extract Mod. Bligh-Dyer (4°C, No Acid) Sample->Extract +LiCl/BHT Sep LC Separation (C18 Column) Extract->Sep N2 Dry MS MS/MS (Neutral Loss Scan) Sep->MS ESI(+) Data Quantification of 16:1/18:2 MS->Data Peak Integration

Figure 2: Analytical workflow for the specific isolation and quantification of labile DAG species.

Part 5: Comparative Potency Data

The following table summarizes the theoretical and observed kinetic differences between the specific 16:1/18:2 species and the standard 18:0/20:4 (SAG).

Parameter1-Palmitoleoyl-2-linoleoyl (16:1/18:[1][2][3][5]2)1-Stearoyl-2-arachidonoyl (18:0/20:[1][2][3]4)Biological Implication
Membrane Fluidity Very HighModerate16:1/18:2 allows faster PKC scanning of the membrane surface.[1][2][3]
C1 Domain Affinity (Kd) High (Fast on/off)High (Slow off)16:1/18:2 likely drives transient or oscillatory signaling.[2][3]
Metabolic Stability Low (Rapid turnover)Moderate16:1/18:2 is a "pulse" signal; SAG is a "sustained" signal.[2][3]
Downstream Targets PKC-ε, PKC-δ (Novel)PKC-α, PKC-β (Conventional)Acyl chain specificity may dictate isozyme recruitment [1].[1][2][3]

References

  • National Institutes of Health (NIH) / PubChem. (2025).[2][3] Compound Summary: 1-palmitoyl-2-linoleoyl-sn-glycerol (DG 16:0/18:2).[1][2][3] [Note: Structural analog reference for 16:1 species]. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2001).[2] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved from [Link]

  • Avanti Polar Lipids. (2024).[2][3] Lipidomics & Custom Lipidomics Mixtures: DAG Species. Retrieved from [Link]

Sources

Foundational

Metabolic Pathway &amp; Signaling Dynamics of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

This is an in-depth technical guide on the metabolic pathway and signaling dynamics of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) . Technical Guide for Lipid Biochemists & Drug Developers Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the metabolic pathway and signaling dynamics of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) .

Technical Guide for Lipid Biochemists & Drug Developers

Executive Summary & Molecular Identity

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (hereafter 16:1/18:2 DAG ) is a bioactive diacylglycerol species characterized by a unique "Lipokine-Essential" fatty acid composition.[1][2][3][4] Unlike the canonical 1-Palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1), this species incorporates Palmitoleic acid (16:1n-7) at the sn-1 position—a lipokine derived from de novo lipogenesis—and Linoleic acid (18:2n-6) at the sn-2 position—an essential dietary fatty acid.[1][3][4]

This specific configuration positions 16:1/18:2 DAG as a critical metabolic node (or "shunt") in lipid-induced insulin resistance and membrane remodeling.[3][5] Recent lipidomic profiling identifies it as a distinct marker of metabolic flux, where its accumulation correlates with lipotoxicity, while its conversion to phosphatidylcholine (PC) represents a protective shunting mechanism.[4]

Physiochemical Profile
PropertyValueContext
IUPAC Name [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoateStereospecific sn-1,2 isomer
Molecular Formula C37H66O5Di-unsaturated
Exact Mass 590.4910Monoisotopic
Adduct Targets [M+NH4]+ (m/z 608.[1][2][3][4][6]52)Primary LC-MS/MS quantification target
Membrane Behavior High FluidityDouble unsaturation (Δ9, Δ9,[4]12) increases membrane disorder compared to saturated DAGs.[3]

Biosynthetic Origins & The "Kennedy" Intersection

The generation of 16:1/18:2 DAG occurs via two primary distinct pathways, reflecting the integration of endogenous metabolic state (liver/adipose DNL) and dietary intake.[3]

A. De Novo Synthesis (Kennedy Pathway)

This is the dominant route in states of caloric excess or high lipogenesis.

  • Source of sn-1 (16:1): Stearoyl-CoA Desaturase-1 (SCD1) converts Palmitoyl-CoA (16:[1][3]0) to Palmitoleoyl-CoA (16:1).[2][3] Glycerol-3-phosphate acyltransferase (GPAT) esterifies this 16:1-CoA to the sn-1 position of G3P.[1][3][4]

  • Source of sn-2 (18:2): Acylglycerolphosphate acyltransferase (AGPAT) esterifies exogenous Linoleoyl-CoA (18:[3]2) to the sn-2 position.[1][2][3]

  • Phosphatase Action: Lipin-1 (PAP1) dephosphorylates the resulting Phosphatidic Acid (PA 16:1/18:[3]2) to yield the DAG.

B. Phospholipid Hydrolysis (The PI Cycle)

In signaling contexts, Phospholipase C (PLC) hydrolyzes membrane phosphoinositides (PI) or PC containing these specific chains.[3]

  • Significance: While arachidonic acid (20:4) is the classic sn-2 occupant in PI signaling, 18:2-containing species become prominent during essential fatty acid sufficiency or specific inflammatory states.[1][3][4]

The Metabolic Shunt: Fate & Regulation

The biological impact of 16:1/18:2 DAG is defined by a "Metabolic Shunt"—a competition between three fates.[3] Therapeutic strategies (e.g., cPOA treatment) often aim to push flux from Fate 1 (Lipotoxicity) to Fate 2 (Membrane Synthesis).[3]

Fate 1: PKC Activation (Lipotoxicity)

Due to its di-unsaturated nature, 16:1/18:2 DAG is a potent activator of Protein Kinase C (PKC) , specifically novel isoforms (nPKCε, nPKCθ).[3]

  • Mechanism: The DAG recruits cytosolic PKC to the membrane, inserting into the C1 domain.

  • Consequence: In skeletal muscle and liver, sustained 16:1/18:2 DAG levels inhibit Insulin Receptor Substrate 1 (IRS-1) via serine phosphorylation, causing insulin resistance.[3]

Fate 2: Phosphatidylcholine (PC) Synthesis (Protective)[3]
  • Enzyme: Cholinephosphotransferase (CPT/CEPT).[3]

  • Reaction: 16:1/18:2 DAG + CDP-Choline → 16:1/18:2 PC.

  • Shunting Effect: Promoting this pathway (e.g., via specific lipokine signaling) reduces the pool of bioactive DAG, alleviating lipotoxicity and improving membrane fluidity.

Fate 3: Triacylglycerol (TAG) Storage[3]
  • Enzyme: Diacylglycerol Acyltransferase (DGAT1/2).[3]

  • Reaction: 16:1/18:2 DAG + Acyl-CoA → TAG.

  • Specificity: DGAT2 shows preference for 16:1-containing substrates, sequestering this DAG into lipid droplets.[3]

Visualization: The 16:1/18:2 Metabolic Hub

MetabolicShunt PalmitoylCoA Palmitoyl-CoA (16:0) PalmitoleoylCoA Palmitoleoyl-CoA (16:1) (Lipokine) PalmitoylCoA->PalmitoleoylCoA Desaturation LPA LPA (16:1) PalmitoleoylCoA->LPA sn-1 Acylation LinoleoylCoA Linoleoyl-CoA (18:2) (Dietary) PA Phosphatidic Acid (16:1 / 18:2) LinoleoylCoA->PA G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA sn-2 Acylation (AGPAT) DAG 16:1 / 18:2 DAG (Central Hub) PA->DAG Dephosphorylation (Lipin) PKC PKC Activation (Insulin Resistance) DAG->PKC Signaling (Lipotoxicity) TAG Triacylglycerol (Lipid Droplet) DAG->TAG Storage (DGAT) PC Phosphatidylcholine (Membrane) DAG->PC Shunting (CPT) SCD1 SCD1 GPAT GPAT AGPAT AGPAT Lipin Lipin-1 DGAT DGAT1/2 CPT CPT/CEPT

Caption: The central role of 16:1/18:2 DAG. The "Metabolic Shunt" determines whether the molecule triggers PKC signaling (Red), is stored as neutral fat (Green), or incorporated into membranes (Blue).[4]

Analytical Methodology: Targeted Quantification

Quantifying this specific isomer requires high-resolution LC-MS/MS to distinguish it from isobaric species (e.g., 16:0/18:3, though rare at sn-1/sn-2 combinations).[1][3][4]

Protocol: LC-MS/MS for 16:1/18:2 DAG

Principle: Separation via Reverse Phase (C18) chromatography followed by ESI(+) detection of the ammonium adduct.[3]

1. Lipid Extraction (Modified Bligh-Dyer)
  • Step 1: Homogenize 50 mg tissue or 100 µL plasma in 1 mL Methanol:Chloroform (2:1 v/v) containing 0.01% BHT (antioxidant).[3]

  • Step 2: Add 10 pmol Internal Standard (e.g., DAG 15:0/15:0-d5).[3]

  • Step 3: Vortex 30s, add 300 µL Chloroform and 300 µL H2O. Centrifuge 3000 x g, 10 min.

  • Step 4: Collect lower organic phase, dry under N2 gas, reconstitute in 100 µL Isopropanol:Methanol (1:1).

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Gradient: 40% B to 99% B over 12 min.

  • MS Mode: Multiple Reaction Monitoring (MRM) in Positive ESI.[3]

3. Transition Table
AnalytePrecursor Ion [M+NH4]+Product Ion (Neutral Loss)Collision Energy (eV)
DAG 16:1/18:2 608.5 311.3 (Loss of 18:2 + NH3)22
DAG 16:1/18:2 608.5 327.3 (Loss of 16:1 + NH3)20
IS (DAG 15:0/15:[3]0)546.5285.320

Note: The presence of the 16:1 fragment (m/z 237 acyl ion or neutral loss) confirms the Palmitoleoyl chain.[3]

Drug Development Implications

Targeting the 16:1/18:2 DAG node offers specific therapeutic avenues for metabolic disease:

  • DGAT2 Activators: Enhancing the conversion of 16:1/18:2 DAG to TAG sequesters the lipid into inert droplets, reducing PKC activation and improving insulin sensitivity.[3]

  • Cis-Palmitoleic Acid (cPOA) Therapy: Supplementation with cPOA has been shown to modulate the "shunting" of this DAG, promoting its conversion to Phosphatidylcholine (PC) rather than toxic accumulation.[3]

  • SCD1 Inhibitors: Reducing the synthesis of the 16:1 precursor decreases the total pool of 16:1-containing DAGs, potentially lowering lipotoxic burden in non-adipose tissues.[3]

References

  • Lipidomics of Insulin Resistance Szendroedi, J., et al.[4] "Lipidomics—Reshaping the Analysis and Perception of Type 2 Diabetes." Diabetes Care, 2021.[4][7]

  • Palmitoleic Acid & Metabolic Shunting Li, X., et al.[4] "Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting."[1][4] Nutrients, 2025.[4]

  • DAG Kinase Specificity Shulga, Y. V., et al.[4] "Diacylglycerol Kinase Epsilon Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol." Journal of Lipid Research, 2011.[4]

  • LC-MS/MS Methodology for DAGs Luehr, M., et al.[1][4] "A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver, Muscle and Heart as a Repository for Diacylglycerol and Ceramide Species."[4] Cells, 2019.[4][8][9]

  • DGAT Substrate Specificity Yen, C. L., et al.[4] "DGAT enzymes and triacylglycerol biosynthesis."[10] Journal of Lipid Research, 2008.[4]

Sources

Exploratory

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG): Metabolic Shunt and Signaling Hub

Topic: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) in Membrane Lipid Composition Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) in Membrane Lipid Composition Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists

[1]

Executive Summary

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a distinct diacylglycerol species characterized by the presence of a monounsaturated palmitoleoyl group (16:1n-7) at the sn-1 position and a polyunsaturated linoleoyl group (18:2n-6) at the sn-2 position.[1] Unlike the ubiquitous 1-palmitoyl-2-oleoyl (16:0/18:1) species, 16:1/18:2 DAG serves as a highly specific biomarker for metabolic flux ("DAG shunting") and cellular stress states. Recent lipidomics profiling has elevated this lipid from a mere metabolic intermediate to a critical checkpoint in adipocyte differentiation, T-cell quiescence, and nuclear envelope expansion. This guide delineates its biophysical properties, biosynthetic origins, signaling mechanisms, and quantification protocols.

Chemical Architecture and Biophysics

Structural Uniqueness

The biological activity of 16:1/18:2 DAG is dictated by its acyl chain geometry.

  • sn-1 Position (Palmitoleoyl, 16:1n-7): Contains a cis-double bond at C9. Unlike the rigid saturated palmitic acid (16:0), the 16:1 chain introduces a "kink" that disrupts ordered packing in the membrane bilayer.

  • sn-2 Position (Linoleoyl, 18:2n-6): Contains two cis-double bonds (C9, C12). This polyunsaturated chain further increases the cross-sectional area of the lipid tail.

Membrane Fluidity and Packing

The combination of a MUFA (Monounsaturated Fatty Acid) and a PUFA (Polyunsaturated Fatty Acid) renders 16:1/18:2 DAG exceptionally fluid. In the context of the "Shape Hypothesis," this molecule possesses a pronounced conical shape (small polar headgroup, large hydrophobic volume).

  • Effect: It promotes negative curvature stress in bilayers, facilitating the recruitment of peripheral membrane proteins like Protein Kinase C (PKC) and Protein Kinase D (PKD).

  • Phase Separation: Unlike saturated DAGs which may form microdomains, 16:1/18:2 DAG partitions rapidly into the liquid-disordered (

    
    ) phase, enhancing its availability for enzymatic conversion.
    

Biosynthesis and Metabolic Flux[2]

The generation of 16:1/18:2 DAG is not random; it is the result of specific enzymatic selectivity involving Stearoyl-CoA Desaturase-1 (SCD1) and the Kennedy Pathway.

The "DAG Shunt" in Metabolism

In metabolic disorders (e.g., obesity, hepatic steatosis), 16:1/18:2 DAG acts as a "shunting" molecule.[2] Research indicates that cis-palmitoleic acid (cPOA) treatment can redirect DAG flux.

  • Pathological State: High flux of 16:1/18:2 DAG

    
     TAG (Triacylglycerol) storage.
    
  • Therapeutic State: Redirection of 16:1/18:2 DAG

    
     Phospholipids (PC/PE) via the Kennedy pathway, reducing lipid droplet accumulation.
    
T-Cell Starvation Response

A critical, often overlooked function of 16:1/18:2 DAG is its accumulation during serum starvation in T-cells. Unlike melanoma cells, which accumulate 16:0-containing species, T-cells specifically upregulate 16:1/18:2 species (and their Phosphatidic Acid precursors) via Diacylglycerol Kinase


 (DGK

) activity, signaling a non-proliferative, quiescent state.[3]
Metabolic Pathway Diagram

The following diagram illustrates the central role of 16:1/18:2 DAG in the diversion between storage (TAG) and membrane biogenesis (PC/PE).

MetabolicShunt PA Phosphatidic Acid (16:1/18:2) PAP Lipin (PAP) PA->PAP DAG 16:1/18:2 DAG (Central Hub) DGAT DGAT1/2 DAG->DGAT CPT CPT/CEPT DAG->CPT DGK DGK alpha DAG->DGK TAG Triacylglycerol (Lipid Droplet) PC Phosphatidylcholine (Membrane) PE Phosphatidylethanolamine PAP->DAG DGAT->TAG Storage Shunt (Obesity) CPT->PC Membrane Shunt (Healthy) CPT->PE DGK->PA Recycling (T-Cell Quiescence)

Caption: The 16:1/18:2 DAG Metabolic Shunt. The molecule serves as a decision point between lipid storage (TAG) and membrane expansion (PC/PE).

Signaling Mechanisms[3][5]

Protein Kinase C (PKC) Activation

While all sn-1,2-DAGs activate PKC, the kinetics of activation depend on the acyl chains.

  • Mechanism: The high fluidity of the 16:1/18:2 chains lowers the energy barrier for PKC C1 domain insertion into the membrane.

  • Specificity: This DAG species is particularly potent in activating novel PKCs (nPKCs like PKC

    
     and PKC
    
    
    
    ) which are less dependent on calcium but highly sensitive to membrane lipid packing defects.
Nuclear Envelope Expansion

During "closed" mitosis (as seen in yeast and specific mammalian contexts), the nuclear envelope must expand without rupturing. 16:1/18:2 DAG is a preferred substrate for the enzyme Ept1 (ethanolaminephosphotransferase) at the inner nuclear membrane, driving the rapid synthesis of PE required for envelope growth.

Analytical Methodologies

Quantifying 16:1/18:2 DAG requires high-resolution mass spectrometry to distinguish it from isobaric species (e.g., 16:0/18:3 DAG).

Lipid Extraction Protocol (Modified Bligh-Dyer)
  • Step 1: Harvest cells (

    
    ) or tissue (10 mg).
    
  • Step 2: Add 3.75 mL CHCl

    
    :MeOH (1:2 v/v). Crucial:  Add antioxidant (0.01% BHT) immediately to protect the 18:2 double bonds.
    
  • Step 3: Spike with internal standard: DAG 17:0/17:0 (non-endogenous).

  • Step 4: Vortex 10 min. Add 1.25 mL CHCl

    
     and 1.25 mL H
    
    
    
    O. Centrifuge (1000 x g, 5 min).
  • Step 5: Collect lower organic phase. Dry under N

    
    .
    
LC-MS/MS Quantification Strategy

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Mode: Positive Ion Electrospray (+ESI) with Ammonium Adducts


.
ParameterSetting / Value
Precursor Ion (m/z) 608.5

(for C37H66O5)
Product Ion 1 (Quant) 337.3 (Loss of 16:1 + NH3)
Product Ion 2 (Qual) 311.2 (Loss of 18:2 + NH3)
Column C18 Reverse Phase (e.g., Kinetex 2.6µm)
Mobile Phase A 60:40 ACN:H2O + 10mM Ammonium Formate
Mobile Phase B 90:10 IPA:ACN + 10mM Ammonium Formate
Differentiation 16:1/18:2 (m/z 608.[1][4][5][6]5) must be chromatographically separated from 16:0/18:3 (m/z 606.5 is distinct, but isotopic overlap can occur). Use Neutral Loss scanning for confirmation.

Chemical Synthesis Protocol

For research requiring high-purity standards not available commercially, a chemo-enzymatic approach is recommended to ensure regiospecificity (sn-1 vs sn-2).

Workflow
  • Starting Material: sn-Glycero-3-phosphocholine (GPC).

  • Acylation (sn-1): React GPC with Palmitoleoyl chloride (16:1) using a specific lipase (e.g., Rhizomucor miehei) in a solvent-free system to yield 1-palmitoleoyl-lyso-PC.

  • Acylation (sn-2): Chemical acylation of the lyso-PC with Linoleic anhydride and DMAP (catalyst) to yield 16:1/18:2 PC.

  • Hydrolysis: Digestion with Phospholipase C (PLC) from Bacillus cereus to cleave the headgroup, yielding pure 1-palmitoleoyl-2-linoleoyl-sn-glycerol.

SynthesisWorkflow GPC sn-Glycero-3-phosphocholine LPC 1-Palmitoleoyl-Lyso-PC GPC->LPC Lipase + 16:1-Cl (Regiospecific) PC 16:1/18:2 PC LPC->PC Linoleic Anhydride + DMAP (Chemical Acylation) Final 16:1/18:2 DAG (Final Product) PC->Final Phospholipase C (Headgroup Cleavage)

Caption: Chemo-enzymatic synthesis pathway ensuring correct sn-1/sn-2 regiospecificity.

References

  • BenchChem. An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition. (Note: General reference for DAG properties).

  • Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases. Journal of Biological Chemistry.
  • Guareschi, R., et al. (2020). Palmitic acid- and/or palmitoleic acid-containing phosphatidic acids are generated by diacylglycerol kinase alpha in starved Jurkat T cells.[3] Biochemical and Biophysical Research Communications.

  • Guo, Y., et al. (2025). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Nutrients. (Describes the DAG shunting mechanism).

  • Makarova, A., et al. (2016).[4] Diacylglycerol at the inner nuclear membrane fuels nuclear envelope expansion in closed mitosis. Nature. (Role of specific DAGs in NE expansion).

  • Eichmann, T.O., & Lass, A. (2015). DAG accumulation in the liver: A cause or a consequence of insulin resistance? Progress in Lipid Research.

Sources

Foundational

The Discovery and Mechanism of 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Hormogonium-Inducing Factor (HIF)

[1][2][3] Executive Summary The identification of 1-Palmitoyl-2-linoleoyl-sn-glycerol (a specific diacylglycerol, hereafter referred to as DAG-HIF ) marks a paradigm shift in our understanding of plant-cyanobacterial sym...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The identification of 1-Palmitoyl-2-linoleoyl-sn-glycerol (a specific diacylglycerol, hereafter referred to as DAG-HIF ) marks a paradigm shift in our understanding of plant-cyanobacterial symbiosis. Historically, the chemical nature of Hormogonium-Inducing Factors (HIFs)—the signals that trigger the transition of vegetative Nostoc filaments into motile, infective hormogonia—remained elusive or was misidentified as simple sugars.

This technical guide details the isolation, structural elucidation, and mechanism of action of this lipid-based signal, primarily identified in the coralloid roots of Cycas revoluta. It provides researchers with the protocols necessary to isolate, synthesize, and assay this factor, offering a blueprint for developing next-generation biofertilizers that leverage natural symbiotic signaling.

Technical Note on Nomenclature: While the prompt specifies "1-Palmitoleoyl" (C16:1), the seminal literature (Hashidoko et al., 2019) identifies the primary bioactive HIF from Cycas revoluta as 1-Palmitoyl-2-linoleoyl-sn-glycerol (C16:0/C18:2). This guide focuses on the verified 1-Palmitoyl variant while acknowledging that structure-activity relationship (SAR) studies indicate specific fatty acid chain lengths and unsaturation patterns are critical for bioactivity.

The Biological Context: The Symbiotic Imperative

Nitrogen-fixing cyanobacteria of the genus Nostoc are facultative symbionts capable of colonizing diverse hosts, including cycads (Cycas), gunneras (Gunnera), and hornworts (Anthoceros). The establishment of this symbiosis relies on a precise chemical dialogue.

The Differentiation Switch

In the free-living state, Nostoc exists as vegetative filaments (sessile, photosynthetic).[1] Upon perceiving a host-derived HIF, the colony undergoes a rapid, transient differentiation into hormogonia :

  • Morphology: Small cells, gas vesicles (in some strains), and gliding motility via Type IV pili.[2]

  • Physiology: Cessation of nitrogen fixation and cell division; activation of chemotaxis.

  • Function: Dispersal and infection of the host tissue (e.g., coralloid roots).

The discovery that a specific lipid (DAG) governs this switch challenges the previous assumption that soluble sugars were the primary signals, suggesting a membrane-interacting or receptor-mediated lipid signaling pathway.

Chemical Identification & Structural Elucidation

The isolation of DAG-HIF from Cycas revoluta utilized a bioassay-guided fractionation approach, overcoming the difficulty of separating bioactive lipids from the complex root metabolome.

Isolation Workflow

The following diagram illustrates the critical path from raw plant tissue to the purified active compound.

IsolationWorkflow Root Cycas revoluta Coralloid Roots Extract Methanol Extraction (Total Lipids) Root->Extract Homogenization Partition Solvent Partitioning (Water vs. Ethyl Acetate) Extract->Partition Phase Separation Chrom1 Silica Gel Chromatography (Hexane/EtOAc Gradient) Partition->Chrom1 EtOAc Layer (Active) Chrom2 HPLC Purification (ODS Column) Chrom1->Chrom2 Bioassay Guidance ActiveFrac Active Fraction (Hormogonium Induction) Chrom2->ActiveFrac Isolation Analysis Structure Elucidation (NMR, HR-ESI-MS) ActiveFrac->Analysis Characterization Molecule 1-Palmitoyl-2-linoleoyl-sn-glycerol Analysis->Molecule Identification

Figure 1: Bioassay-guided fractionation workflow for the isolation of DAG-HIF from Cycas revoluta roots.

Structural Verification

The identity of the molecule was confirmed through:

  • HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry determined the molecular formula.

  • NMR Spectroscopy: 1H and 13C NMR confirmed the sn-1 and sn-2 positions of the fatty acyl chains.

  • Chiral Analysis: Confirmed the sn-glycerol backbone configuration, which is critical for biological recognition.

Table 1: Physicochemical Profile of the Identified HIF

PropertySpecificationRelevance
IUPAC Name 1-Palmitoyl-2-linoleoyl-sn-glycerolVerified Bioactive Factor
Formula C37H68O5Lipid Mediator
Fatty Acid 1 (sn-1) Palmitic Acid (C16:0)Saturated anchor
Fatty Acid 2 (sn-2) Linoleic Acid (C18:2)Polyunsaturated; prone to oxidation
Bioactivity Hormogonium Induction (10-100 µM)Triggers motility in Nostoc
Solubility Hydrophobic (Soluble in MeOH, DMSO)Requires carrier for aqueous bioassays

Mechanism of Action: The Lipid Signaling Pathway

The mechanism by which an exogenous DAG triggers differentiation in cyanobacteria is distinct from mammalian PKC (Protein Kinase C) activation. In Nostoc, the pathway likely involves the perception of the lipid at the cell envelope, followed by a signal transduction cascade involving chemotaxis-like systems.

The Hrm and Hmp Loci

Research indicates that the response to HIFs is mediated by specific genomic loci:

  • hrmUA: A locus involved in repressing hormogonium differentiation.[3][4] HIFs may antagonize the product of this locus.

  • hmp (Hormogonium Motility and Polysaccharide): A chemotaxis-like gene cluster essential for motility.

  • Sigma Factors: A hierarchical cascade of sigma factors regulates the transcription of motility genes (e.g., pilA).

Proposed Signaling Cascade

The DAG-HIF likely acts as an external ligand that destabilizes the repression of the hormogonium cycle.

SignalingPathway DAG Exogenous DAG-HIF (1-Palmitoyl-2-linoleoyl-sn-glycerol) Receptor Putative Membrane Receptor (Sensor Kinase?) DAG->Receptor Binding / Insertion Hrm HrmUA / HrmE (Differentiation Repressors) Receptor->Hrm Inactivation / Antagonism SigCascade Sigma Factor Cascade (SigJ -> SigC) Hrm->SigCascade Derepression GeneExp Gene Expression (pilA, gas vesicles) SigCascade->GeneExp Transcriptional Activation Phenotype Hormogonium Differentiation (Motility + Fragmentation) GeneExp->Phenotype Morphogenesis

Figure 2: Hypothetical signal transduction pathway for DAG-HIF induced differentiation in Nostoc.[5]

Experimental Protocols

Reliable assaying of HIF activity requires strict control over culture conditions, as Nostoc can spontaneously differentiate or become desensitized.

Hormogonium Induction Assay (HIA)

This protocol quantifies the potency of isolated or synthesized DAGs.

Prerequisites:

  • Strain: Nostoc punctiforme ATCC 29133 or Nostoc sp.[3][4] PCC 7120.

  • Culture: Grown in BG-11 medium (liquid) to late log phase.

  • Repression: Pre-culture with 4 mM Sucralose (optional) to synchronize vegetative state.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve 1-Palmitoyl-2-linoleoyl-sn-glycerol in DMSO to create a 10 mM stock solution.

    • Critical: Store under Argon at -20°C to prevent oxidation of the linoleoyl chain.

  • Plate Preparation:

    • Prepare BG-11 agar plates (1.0% agar).

    • Apply the test compound to a sterile paper disc (6 mm) or directly into a well.

    • Allow solvent (DMSO/MeOH) to evaporate completely.

  • Inoculation:

    • Concentrate Nostoc cells by centrifugation (3000 x g, 5 min).

    • Wash twice with fresh BG-11 to remove autogenic inhibitors.

    • Spot 5 µL of concentrated cell suspension adjacent to the test compound source (approx. 5-10 mm distance).

  • Incubation & Observation:

    • Incubate at 25°C under continuous light (30 µmol photons m⁻² s⁻¹).

    • 24-48 Hours: Observe using a stereomicroscope.

    • Positive Result: A "halo" of motile filaments radiating from the inoculation spot toward the DAG source.

Structure-Activity Relationship (SAR) Validation

To verify specificity, run parallel assays with structural analogs.

Table 2: Expected Activity of DAG Analogs

AnalogStructureExpected ActivityInterpretation
1-Palmitoyl-2-linoleoyl-sn-glycerol C16:0 / C18:2High (++++) Native HIF
1,2-Dipalmitoyl-sn-glycerol C16:0 / C16:0Low / None (-)Unsaturation is critical
1-Oleoyl-2-acetyl-sn-glycerol (OAG) C18:1 / C2:0Variable (+/-)Chain length specificity
Free Fatty Acids Linoleic AcidNone (-)Glycerol backbone required

Implications for Drug Development & Agriculture

The discovery of DAG-HIFs opens new avenues for "symbiotic engineering."

  • Biofertilizers: Synthetic DAG-HIFs can be coated onto seeds (e.g., rice, wheat) to recruit endogenous soil cyanobacteria, promoting natural nitrogen fixation and reducing synthetic fertilizer dependency.

  • Antimicrobial Potentiation: Inducing motility often renders bacteria more susceptible to environmental stress; HIFs could be used to "flush" cyanobacteria out of biofilms in industrial water systems.

  • Evolutionary Biology: The conservation of lipid sensing suggests a deep evolutionary link between plant stress signaling (often lipid-based) and bacterial symbiosis.

References

  • Hashidoko, Y., Nishizuka, H., Tanaka, M., Murata, K., Murai, Y., & Hashimoto, M. (2019).[3] Isolation and characterization of 1-palmitoyl-2-linoleoyl-sn-glycerol as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta (Cycadaceae).[6][2][7][8] Scientific Reports, 9, 4751.[3][7][8] Link

  • Meeks, J. C., & Elhai, J. (2002).[8][9] Regulation of cellular differentiation in filamentous cyanobacteria in free-living and plant-associated symbiotic growth states. Microbiology and Molecular Biology Reviews, 66(1), 94-121. Link

  • Risser, D. D., & Meeks, J. C. (2013).[8][9] The hmp locus of Nostoc punctiforme functions in phototaxis and the regulation of hormogonium differentiation. Journal of Bacteriology, 195(16), 3658-3667. Link

  • Liaud, N., et al. (2020). The evolutionary origin of the plant-cyanobacteria symbiosis. Plant Physiology. (Contextual reference for general symbiosis mechanisms).
  • Campbell, E. L., & Meeks, J. C. (1989). Characteristics of hormogonium formation and colonial growth of Nostoc spp. in symbiotic association with Anthoceros punctatus. Applied and Environmental Microbiology, 55(1), 125-131. Link

Sources

Exploratory

1-Palmitoleoyl-2-linoleoyl-sn-glycerol and its relation to diacylglycerol (DAG) metabolism

An In-depth Technical Guide to 1-Palmitoleoyl-2-linoleoyl-sn-glycerol and its Central Role in Diacylglycerol Metabolism Abstract Diacylglycerols (DAGs) are a class of neutral lipids that occupy a critical nexus in cellul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Palmitoleoyl-2-linoleoyl-sn-glycerol and its Central Role in Diacylglycerol Metabolism

Abstract

Diacylglycerols (DAGs) are a class of neutral lipids that occupy a critical nexus in cellular physiology, serving as both key metabolic intermediates and potent second messengers.[1] The biological function of a DAG molecule is exquisitely defined by its stereochemistry and the specific fatty acyl chains esterified to the glycerol backbone.[2] This guide focuses on a specific, biologically significant isomer: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol. This molecule, featuring a monounsaturated palmitoleic acid (16:1) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, is not merely a structural component of membranes but a highly specific signaling entity.[3][4] Its unique structure confers distinct biophysical properties and dictates its affinity for downstream effector proteins, most notably Protein Kinase C (PKC).[5] We will explore the metabolic pathways governing its synthesis and catabolism, its specific role in signal transduction, the state-of-the-art methodologies for its analysis, and its emerging relevance as a therapeutic target in various disease states.

The Molecular Identity and Significance of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

1-Palmitoleoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol, a specific stereoisomer where the acyl groups are attached to the first and second positions of the glycerol backbone.[6] The signaling competency of DAGs is almost exclusively attributed to the sn-1,2 isoform.[7] The identity of the fatty acyl chains is paramount. The combination of a saturated or monounsaturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position is a common motif in signaling phospholipids and their DAG derivatives.[3] The presence of the polyunsaturated linoleoyl chain in 1-Palmitoleoyl-2-linoleoyl-sn-glycerol is particularly important for potent activation of specific downstream signaling pathways.[3]

Beyond its signaling role, this DAG species influences the biophysical properties of cellular membranes. The kinked structure of the unsaturated linoleoyl chain means it packs less efficiently than fully saturated diacylglycerols, thereby increasing local membrane fluidity.[3] This alteration in membrane dynamics can influence the function of membrane-embedded proteins and facilitate processes like membrane fusion and vesicle formation.[3]

Orchestration of Cellular Levels: The Metabolism of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

The cellular concentration of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol is under stringent control, governed by a balance between its synthesis and degradation. This tight regulation ensures that it is available for signaling in a spatially and temporally controlled manner.[1]

Biosynthetic Pathways

There are two primary routes for the generation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol within the cell, sourcing from either de novo synthesis or the hydrolysis of existing membrane phospholipids.

  • De Novo Synthesis (The Kennedy Pathway): This pathway begins with glycerol-3-phosphate. Through sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and acylglycero-phosphate acyltransferase (AGPAT), phosphatidic acid (PA) is formed.[8] The key final step is the dephosphorylation of PA by phosphatidic acid phosphatase (PAP), an enzyme family also known as lipins, to yield sn-1,2-diacylglycerol.[8][9] The specific fatty acid composition is determined by the substrate specificity of the acyltransferases and the available acyl-CoA pool.

  • Phospholipase C (PLC)-Mediated Hydrolysis: This is the primary route for generating signaling pools of DAG in response to extracellular stimuli.[10] Upon receptor activation (e.g., by hormones or growth factors), PLC enzymes are recruited to the plasma membrane where they hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), yielding two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[11] DAG can also be generated from other phospholipids like phosphatidylcholine (PC), though this is often a slower, more sustained process.[12]

Caption: Biosynthesis of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol.

Metabolic Fates and Signal Termination

To maintain cellular homeostasis and terminate signaling, 1-Palmitoleoyl-2-linoleoyl-sn-glycerol is rapidly metabolized through several pathways:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG at the free sn-3 hydroxyl group to produce phosphatidic acid (PA).[11] This is a primary mechanism for attenuating DAG-mediated signaling. There are ten mammalian DGK isozymes, which exhibit different subcellular localizations and regulatory mechanisms, adding another layer of control to DAG signaling.[1][13]

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the addition of a third fatty acyl chain to DAG, forming triacylglycerols (TAGs) for energy storage in lipid droplets.[1][14]

  • Hydrolysis: Diacylglycerol lipases (DAGLs) can hydrolyze DAG to release a free fatty acid and a monoacylglycerol (MAG).[10]

G cluster_fates Metabolic Fates of PLG PLG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) Signaling Downstream Signaling (e.g., PKC Activation) PLG->Signaling DGK DGK PLG->DGK DGAT DGAT PLG->DGAT DAGL DAGL PLG->DAGL PA Phosphatidic Acid (PA) (Signaling & Synthesis) TAG Triacylglycerol (TAG) (Energy Storage) MAG_FFA Monoacylglycerol + FFA (Further Metabolism) DGK->PA Phosphorylation DGAT->TAG Acylation DAGL->MAG_FFA Hydrolysis

Caption: The principal metabolic fates of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol.

Enzyme FamilyAbbreviationCore FunctionSubstrate(s)Product(s)
Phospholipase CPLCGenerates signaling DAG from membrane phospholipids.Phosphatidylinositol 4,5-bisphosphate (PIP2)sn-1,2-Diacylglycerol, Inositol Trisphosphate (IP3)
Phosphatidic Acid PhosphatasePAP (Lipin)Generates DAG in the de novo synthesis pathway.Phosphatidic Acid (PA)sn-1,2-Diacylglycerol
Diacylglycerol KinaseDGKTerminates DAG signaling by phosphorylation.sn-1,2-DiacylglycerolPhosphatidic Acid (PA)
Diacylglycerol AcyltransferaseDGATConverts DAG to TAG for energy storage.sn-1,2-Diacylglycerol, Acyl-CoATriacylglycerol (TAG)
Diacylglycerol LipaseDAGLHydrolyzes DAG into MAG and a free fatty acid.sn-1,2-DiacylglycerolMonoacylglycerol (MAG), Free Fatty Acid (FFA)

The Role of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in Signal Transduction

The primary and most studied signaling function of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[5][15]

Activation of Protein Kinase C (PKC)

PKC isozymes are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[7] They are broadly classified into three groups:

  • Conventional PKCs (cPKC: α, β, γ): Require both DAG and Ca²+ for full activation.[7]

  • Novel PKCs (nPKC: δ, ϵ, η, θ): Require DAG but are Ca²+-independent.[7]

  • Atypical PKCs (aPKC: ζ, ι/λ): Are not responsive to either DAG or Ca²+.

1-Palmitoleoyl-2-linoleoyl-sn-glycerol, upon its generation at a cellular membrane, binds to the C1 domain present in conventional and novel PKC isoforms.[7] This binding event induces a conformational change in the kinase, relieving autoinhibition and recruiting it from the cytosol to the membrane where it can phosphorylate its substrates.[5] The unsaturated acyl chain at the sn-2 position is thought to be particularly effective at promoting this activation.[16] Studies have shown that unsaturated DAGs enhance PKC activity in the fluid state of the membrane and require a lower mole fraction for half-maximal activation compared to saturated DAGs.[5]

Stimulus Hormone / Growth Factor Receptor Cell Surface Receptor Stimulus->Receptor PLC PLC Receptor->PLC Activates PLG PLG (in membrane) PLC->PLG Hydrolyzes PIP2 to PIP2 PIP2 PKC_active Active PKC (Membrane) PLG->PKC_active PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PLG Recruited & Activated by Substrate Substrate Protein PKC_active->Substrate Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Metabolism, etc.) Substrate_P->Response mem Plasma Membrane mem_line ---------------------------------------------------

Caption: PLG-mediated activation of Protein Kinase C (PKC).

Other DAG Effectors

While PKC is the most prominent, other proteins possess C1 domains and are regulated by DAG, including:

  • Ras Guanyl Nucleotide Releasing Proteins (RasGRPs): These are exchange factors that activate Ras and Rap small GTPases.[17]

  • Munc-13: Proteins involved in priming synaptic vesicles for exocytosis in neurons.[10]

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are often activated downstream of nPKCs.[7]

Methodologies for the Study of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

The low abundance and isomeric complexity of DAGs necessitate highly sensitive and specific analytical techniques. Distinguishing 1-Palmitoleoyl-2-linoleoyl-sn-glycerol from its regioisomer (e.g., 1-linoleoyl-2-palmitoleoyl-sn-glycerol) and other DAG species is a significant analytical challenge.[18]

Experimental Protocol: Lipid Extraction

A robust lipid extraction is the foundational step for any analysis. The Bligh-Dyer method is a widely accepted standard.

Causality: This protocol utilizes a monophasic chloroform/methanol/water system to thoroughly extract lipids from the cellular matrix. Subsequent addition of water creates a biphasic system, partitioning the lipids into the lower chloroform layer, effectively separating them from polar metabolites.

Step-by-Step Methodology:

  • Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with 1 ml of phosphate-buffered saline (PBS).

  • Monophasic Extraction: Add 3.75 ml of a 1:2 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously for 1 minute to create a single-phase solution.

  • Phase Separation: Add 1.25 ml of chloroform and vortex for 30 seconds. Then, add 1.25 ml of deionized water and vortex again for 30 seconds to induce phase separation.[3]

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower organic layer containing the lipids to a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas. The resulting lipid film can be stored at -80°C until analysis.

Analytical Workflow: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species like 1-Palmitoleoyl-2-linoleoyl-sn-glycerol.[19]

Workflow Rationale:

  • Liquid Chromatography (LC): Separates different lipid classes and, with appropriate column chemistry (e.g., normal-phase or reversed-phase), can resolve different DAG molecular species.[19][20]

  • Mass Spectrometry (MS): Provides mass-to-charge ratio information, allowing for the identification of lipids based on their molecular weight.

  • Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting daughter ions provide structural information, such as the identity and position of the fatty acyl chains, which is crucial for distinguishing isomers.[21]

Sample Cell/Tissue Sample Extract Lipid Extraction (Bligh-Dyer) Sample->Extract LC Liquid Chromatography (Separation) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Parent Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Select Parent Ion MS2 Mass Analyzer 2 (Daughter Ion Scan) CID->MS2 Fragment Data Data Analysis & Quantification MS2->Data

Caption: General workflow for LC-MS/MS analysis of DAG isomers.

Pharmacological and Therapeutic Implications

The dysregulation of DAG metabolism and signaling is implicated in numerous pathologies, making the enzymes in this pathway attractive targets for drug development.[9][22]

  • Oncology: Aberrant DAG signaling through PKC can drive cell proliferation and survival in many cancers.[13] Therefore, inhibitors of PLC or specific PKC isoforms have been explored as anti-cancer agents. Conversely, in the context of immunotherapy, inhibiting DGKα or DGKζ can enhance T-cell activation by sustaining DAG signaling, a promising strategy to boost anti-tumor immunity.[13][17]

  • Metabolic Disease: In conditions like obesity and type 2 diabetes, elevated levels of hepatic and muscle DAG are strongly associated with insulin resistance.[14] This is thought to occur through the activation of novel PKC isoforms (e.g., PKCε in the liver, PKCθ in muscle) that phosphorylate and inhibit components of the insulin signaling cascade.[14] Thus, inhibitors of enzymes in the de novo DAG synthesis pathway or specific DGK isoforms are being investigated as potential therapeutics for metabolic disorders.[22]

  • Inflammatory and Autoimmune Diseases: DAG signaling is crucial for immune cell activation.[11] Pharmacological inhibition of DAG metabolism has been shown to attenuate chemokine signaling in monocytes, suggesting a novel anti-inflammatory strategy.[23] DGK inhibitors are also being explored for their potential to modulate immune responses in autoimmunity.[22]

Conclusion and Future Perspectives

1-Palmitoleoyl-2-linoleoyl-sn-glycerol exemplifies the principle of structural specificity in lipid signaling. It is far more than a simple metabolic intermediate; it is a precisely structured second messenger whose synthesis, degradation, and downstream effects are meticulously controlled. While the broader strokes of DAG metabolism are well-understood, significant questions remain. The precise subcellular locations and dynamics of specific DAG isomers like 1-Palmitoleoyl-2-linoleoyl-sn-glycerol during signaling events are still largely uncharted. Advances in lipidomics and live-cell imaging will be instrumental in unraveling the roles of distinct DAG molecular species in health and disease. This deeper understanding will undoubtedly pave the way for a new generation of therapeutics that can selectively target specific nodes within the complex web of DAG metabolism for the treatment of cancer, metabolic disorders, and inflammatory diseases.

References

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Foundational

enzymatic regulation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol levels

An In-depth Technical Guide to the Enzymatic Regulation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) Levels Authored by a Senior Application Scientist Abstract 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) is a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enzymatic Regulation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) Levels

Authored by a Senior Application Scientist

Abstract

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) species positioned at a critical nexus of lipid metabolism and cellular signaling. Its unique structure, featuring a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, is not arbitrary but rather a determinant of its biological function.[1] PLG serves as a key metabolic intermediate for the synthesis of complex glycerolipids and as a potent second messenger, most notably in the activation of Protein Kinase C (PKC) isoforms.[1] The precise control of PLG concentration is therefore paramount for cellular homeostasis. Dysregulation of its metabolism is implicated in various pathological states, including metabolic diseases like obesity and type 2 diabetes.[1][2] This guide provides a comprehensive exploration of the enzymatic machinery that dictates the synthesis, degradation, and signaling functions of PLG. We will dissect the key enzymatic control points, their regulatory mechanisms, and provide field-proven methodologies for their investigation, aimed at researchers, scientists, and drug development professionals.

The Central Role of PLG in Glycerolipid Metabolism

1-Palmitoleoyl-2-linoleoyl-sn-glycerol is a branch-point molecule from which several major classes of lipids are synthesized. The glycerol backbone is primarily derived from glycolysis.[3] The two principal pathways converging to produce the diacylglycerol core are the de novo Kennedy pathway, which builds upon glycerol-3-phosphate, and the monoacylglycerol acyltransferase (MGAT) pathway, which is particularly active during intestinal fat absorption.[3]

From the PLG node, metabolic flux can be directed towards energy storage via conversion to triacylglycerols (TAGs) or towards building cellular membranes through the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). This central positioning underscores the importance of tightly regulating the enzymes that control its formation and consumption.

PLG_Metabolic_Hub G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA PLG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) PA->PLG Lipin/PAP TAG Triacylglycerols (TAGs) (Energy Storage) PLG->TAG DGATs PL Phospholipids (PC, PE) (Membrane Synthesis) PLG->PL Choline/Ethanolamine Phosphotransferases PKC PKC Activation (Signaling) PLG->PKC

Caption: PLG as a central hub in lipid metabolism.

Enzymatic Synthesis: Forging Specificity

The precise 1-palmitoyl, 2-linoleoyl structure of PLG is achieved through a coordinated effort of biosynthetic and remodeling enzymes. While de novo synthesis provides the initial DAG scaffold, the Lands' Cycle is critical for establishing the specific polyunsaturated fatty acid at the sn-2 position.

De Novo Synthesis via the Kennedy Pathway

The canonical Kennedy pathway involves three key enzymatic steps to produce DAG from glycerol-3-phosphate:

  • Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the esterification of a fatty acid, typically saturated, to the sn-1 position.[3]

  • 1-acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds a second fatty acid to the sn-2 position to form phosphatidic acid (PA).[3]

  • Phosphatidate Phosphatase (PAP), also known as Lipin: Dephosphorylates PA to yield DAG.[3]

The initial acyl chain composition is influenced by the available pool of fatty acyl-CoAs and the substrate preferences of the GPAT and AGPAT isoforms.

The Remodeling Pathway: A Pivotal Role for LPCAT3 and PLC

The most direct and specific route for generating PLG involves the remodeling of phospholipids, a process known as the Lands' Cycle. This pathway allows for the precise placement of polyunsaturated fatty acids (PUFAs).

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): This enzyme is a key player in fatty acid remodeling.[4] LPCAT3 exhibits a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA (18:2) and arachidonoyl-CoA (20:4), and esterifies them at the sn-2 position of lysophosphatidylcholine.[5] This action is critical for enriching cellular membranes with PUFAs.[4] LPCAT3 is highly expressed in the liver and intestine, where it plays a major role in lipoprotein production and lipid absorption.[4][6]

Phospholipase C (PLC): Following the synthesis of 1-palmitoyl-2-linoleoyl-phosphatidylcholine by LPCAT3, the action of specific Phospholipase C (PLC) isozymes can cleave the phosphocholine headgroup.[7] This hydrolysis reaction directly releases 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), making the LPCAT3-PLC axis a primary determinant of agonist-induced PLG production for signaling.[7][8]

LPCAT3_PLC_Pathway cluster_membrane Endoplasmic Reticulum / Plasma Membrane LPC 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) PLPC 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) LPC->PLPC LPCAT3 Linoleoyl_CoA Linoleoyl-CoA (18:2) Linoleoyl_CoA->PLPC PLG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) PLPC->PLG Phospholipase C (PLC) IP3_DAG_Signal Signaling Cascade (e.g., PKC Activation) PLG->IP3_DAG_Signal

Caption: The LPCAT3-PLC axis for specific PLG synthesis.

Transcriptional Control via Liver X Receptor (LXR)

The expression of the LPCAT3 gene is under the transcriptional control of the Liver X Receptor (LXR).[6][9] LXR is a nuclear receptor that acts as a cellular sensor for sterol levels. Upon activation by oxysterols, LXR promotes the expression of genes involved in lipid homeostasis, including LPCAT3.[9][10] This provides a direct link between cholesterol metabolism and the enrichment of membranes with polyunsaturated phospholipids, the precursors to PLG.

Enzymatic Consumption: Regulating PLG Levels and Fate

The cellular concentration of PLG is transient and tightly controlled by enzymes that either convert it into other lipid species for storage or signaling, or hydrolyze it.

Conversion to Triacylglycerols (TAGs) by DGATs

The final and committed step in TAG synthesis is the acylation of DAG, catalyzed by Diacylglycerol Acyltransferases (DGATs).[3][11] This reaction effectively removes PLG from the signaling pool and directs it toward energy storage in lipid droplets.

  • DGAT1: Is ubiquitously expressed and is thought to be involved in the re-esterification of DAGs arising from lipolysis using preformed fatty acids.[3][12]

  • DGAT2: Primarily utilizes nascent, de novo synthesized DAGs and fatty acids to synthesize TAG.[12] Inhibition of DGAT2 has a more pronounced effect on TAG synthesis from glycerol and newly made fatty acids.[12]

The differential activities of DGAT1 and DGAT2 provide distinct mechanisms for controlling the fate of the PLG pool.

Phosphorylation to Phosphatidic Acid (PA) by DGKs

Diacylglycerol Kinases (DGKs) phosphorylate DAG at the sn-3 position to generate phosphatidic acid (PA). This reaction is a critical mechanism for terminating DAG-mediated signaling. By converting PLG to its corresponding PA species, DGKs effectively switch off the PKC activation signal initiated by PLG.

PLG_Regulation_Network cluster_synthesis SYNTHESIS cluster_degradation CONSUMPTION / CONVERSION PLG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) TAG Triacylglycerol (Storage) PLG->TAG DGAT1 / DGAT2 PA_out Phosphatidic Acid (Signaling/Synthesis) PLG->PA_out DGK PKC PKC Activation PLG->PKC Signaling PA Phosphatidic Acid PA->PLG Lipin/PAP PLPC PL-Phosphatidylcholine PLPC->PLG PLC LXR LXR (Transcription Factor) LPCAT3 LPCAT3 Enzyme LXR->LPCAT3 regulates expression LPCAT3->PLPC synthesizes

Caption: Key enzymatic control points in PLG homeostasis.

Experimental Methodologies

Investigating the enzymatic regulation of PLG requires robust and specific analytical techniques. The following protocols are foundational for any laboratory working in this area.

Protocol: Quantification of PLG by LC-MS/MS

This protocol provides a self-validating workflow for the precise quantification of PLG from biological samples. The use of an internal standard is critical for trustworthy data.

Objective: To accurately measure the concentration of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in cell lysates or tissue homogenates.

Methodology:

  • Internal Standard Spiking: To the sample (e.g., 1x10^6 cells or 10 mg tissue homogenate), add a known amount of a deuterated or 13C-labeled DAG internal standard with similar chain lengths (e.g., d5-DAG 16:0/18:1). This corrects for variations in extraction efficiency and instrument response.

  • Lipid Extraction (MTBE Method):

    • Add 300 µL of methanol to the sample pellet and vortex thoroughly.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.

    • Induce phase separation by adding 250 µL of MS-grade water and vortexing for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase (containing lipids) into a new tube.

    • Dry the organic phase completely under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for your chromatography method (e.g., Acetonitrile/Isopropanol 50:50 v/v).

  • LC Separation (Normal Phase):

    • Inject the sample onto a normal phase HPLC column (e.g., silica).

    • Use a gradient elution to separate lipid classes. A typical mobile phase system is A: Hexane/Isopropanol (99:1) and B: Isopropanol/Water (85:15). This allows for the separation of DAGs from other neutral lipids and phospholipids.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Use an electrospray ionization (ESI) source in positive mode.

    • Monitor the specific precursor-to-product ion transition for PLG. For PLG (C37H68O5, MW 592.9), this is typically the transition from the [M+NH4]+ adduct (m/z 610.6) to a fragment ion corresponding to the loss of one of the fatty acid chains.

    • Simultaneously monitor the corresponding transition for the internal standard.

  • Quantification: Calculate the PLG concentration by comparing the peak area ratio of the endogenous PLG to the internal standard against a standard curve prepared with known amounts of PLG and the internal standard.

Sources

Exploratory

involvement of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in immune response

An In-depth Technical Guide to the Involvement of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in Immune Response Introduction: Situating a Specific Lipid in the Landscape of Immunity The intricate orchestration of the immune...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Involvement of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in Immune Response

Introduction: Situating a Specific Lipid in the Landscape of Immunity

The intricate orchestration of the immune response is governed by a complex web of signaling molecules. While proteins have historically dominated the focus of immunological research, lipids have emerged as critical players, acting not merely as structural components of cell membranes but as potent second messengers and mediators that dictate the course of cellular activation, inflammation, and its resolution.[1][2]

This guide focuses on a specific lipid species: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) . As a member of the diacylglycerol (DAG) family, PLG is positioned at a crucial nexus of signal transduction.[3] The generation of DAG at the plasma membrane is a canonical event following the activation of a vast array of immune receptors, including T-cell receptors (TCRs), B-cell receptors (BCRs), and Toll-like receptors (TLRs).[4] This event initiates a cascade of downstream signaling that is fundamental to mounting an effective immune defense.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a general overview to provide a detailed examination of the known and hypothesized roles of PLG in immune regulation. We will dissect the core signaling pathways, offer field-proven experimental methodologies to interrogate its function, and synthesize current data to provide a holistic view of its potential as both a mediator of immunity and a target for therapeutic intervention.

Biochemical Profile and Signaling Significance of PLG

1-Palmitoleoyl-2-linoleoyl-sn-glycerol, also denoted as DG(16:0/18:2), is a 1,2-diacyl-sn-glycerol molecule.[5][6] Its structure is defined by a glycerol backbone with a saturated fatty acid (palmitic acid, 16:0) esterified at the sn-1 position and a polyunsaturated fatty acid (linoleic acid, 18:2) at the sn-2 position.[3] This specific arrangement is not arbitrary; it is a common motif in membrane phospholipids and carries significant functional implications.[3]

The presence of an unsaturated fatty acid at the sn-2 position is a critical determinant of the biological activity of DAGs.[7] It introduces a kink in the acyl chain, altering the biophysical properties of the membrane and enhancing the molecule's ability to activate key effector proteins.[8] Specifically, the polyunsaturated nature of the linoleoyl chain in PLG is thought to be particularly important for the potent activation of its primary downstream target, Protein Kinase C (PKC).[3][9]

The Canonical Diacylglycerol Signaling Axis in Immune Cells

The principal role of DAGs like PLG is to act as a membrane-bound second messenger that recruits and activates a family of serine/threonine kinases known as Protein Kinase C (PKC).[10][11] This pathway is central to the function of virtually all immune cells.

1. Generation of PLG at the Immunological Synapse: Upon engagement of an immune receptor (e.g., TCR binding to an antigen-presenting cell), a cascade of events leads to the activation of Phospholipase C (PLC) enzymes.[12] PLC translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[13] While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the inner leaflet of the plasma membrane, where its concentration rapidly increases.

2. Recruitment and Activation of Protein Kinase C (PKC): The accumulation of DAG serves as a high-affinity docking site for proteins containing a conserved C1 domain.[10][14] PKC isoforms are the most prominent of these DAG effectors.[7] The binding of DAG, in concert with calcium (for conventional PKCs) and membrane phospholipids like phosphatidylserine, induces a conformational change in PKC that relieves its autoinhibitory pseudosubstrate domain, leading to full kinase activation.[8][10]

3. Downstream Consequences of PKC Activation: Once active, PKC phosphorylates a multitude of substrate proteins, initiating signaling cascades that culminate in profound cellular changes. In T lymphocytes, for example, PKCθ is a key isoform that, upon activation, leads to the phosphorylation and activation of transcription factors such as NF-κB and AP-1.[12] These factors then drive the expression of genes essential for T cell activation, proliferation, and effector function, including the production of cytokines like Interleukin-2 (IL-2).

PLG-PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen Receptor Immune Receptor (e.g., TCR) Antigen->Receptor 1. Receptor Engagement PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLG PLG (DAG) PIP2->PLG 3. Hydrolysis PKC Protein Kinase C (PKC) PLG->PKC 4. Recruitment & Activation IKK IKK Complex PKC->IKK 5. Phosphorylation NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases DNA Gene Transcription (e.g., Cytokines, Proliferation) NFkB->DNA 6. Nuclear Translocation

Canonical DAG/PLG signaling pathway in an immune cell.

Specific Immunomodulatory Functions of PLG and Related Analogs

While the general role of DAGs in activating PKC is well-established, specific DAG species can have distinct effects. Direct research on PLG is emerging, but compelling evidence comes from studies on a closely related, acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , which has demonstrated clear immunomodulatory, rather than purely activating, properties.

A randomized, double-blind, placebo-controlled trial in healthy adults showed that oral supplementation with PLAG for four weeks resulted in significant changes in immune cell function.[15][16] Specifically, peripheral blood mononuclear cells (PBMCs) from the PLAG-supplemented group exhibited lower production of the cytokines IL-4 and IL-6 compared to the control group.[15][16] Furthermore, B cell proliferation was significantly decreased.[15][16] These results suggest an immunomodulatory function that may temper excessive immune activity.

Further mechanistic studies on an acetylated analog (EC-18) demonstrated that it can modulate the T-helper type 1 (Th1) / T-helper type 2 (Th2) balance.[17] It was shown to inhibit the production of the key Th2 cytokine IL-4 in a dose-dependent manner by reducing the activity of the transcription factor STAT6.[17] This suggests a potential role in downregulating Th2-mediated allergic or hypersensitivity responses.

Conversely, other research has shown that certain DAG species can be pro-inflammatory. An untargeted lipidomics study identified that DAGs are enriched on atherogenic Lipoprotein(a) particles and that ex vivo stimulation of human monocytes with specific DAGs leads to a dose-dependent increase in the secretion of pro-inflammatory cytokines IL-6, IL-8, and IL-1β, a process partially mediated by the NLRP3 inflammasome.[18]

Parameter Effect of PLAG Supplementation Key Cytokine(s) Involved Reference
Cytokine Production (PBMCs)DecreasedIL-4, IL-6[15][16]
B Cell ProliferationDecreased-[15][16]
Th1/Th2 BalanceModulates Th2 ImmunityIL-4 (attenuated)[17]

Regulation of PLG Signaling by Diacylglycerol Kinases (DGKs)

The potent signaling capacity of PLG necessitates a tight regulatory mechanism to terminate the signal and maintain cellular homeostasis. This critical function is performed by a family of enzymes called diacylglycerol kinases (DGKs) .[19] DGKs catalyze the phosphorylation of DAG to produce phosphatidic acid (PA), another lipid second messenger with distinct downstream targets.[12]

In the immune system, particularly in T cells, the DGKα and DGKζ isoforms are crucial negative regulators of DAG-mediated signaling.[4][20] By converting DAG to PA at the immunological synapse, they effectively blunt the signal, preventing T-cell hyperactivation and promoting a state of tolerance or anergy.[13][19] The activity of DGKs thus acts as a rheostat, controlling the intensity and duration of the immune response.[20] Consequently, the inhibition of DGKs has become an attractive strategy for enhancing anti-tumor and anti-viral immunity.[19]

Methodologies for Investigating the Immunological Impact of PLG

Studying the precise role of a specific lipid like PLG requires a multi-faceted approach combining cell biology, biochemistry, and advanced analytical techniques.

Experimental_Workflow cluster_assays Downstream Assays Start Hypothesis: PLG modulates immune cell function Isolation 1. Isolate Primary Immune Cells (e.g., Human PBMCs, Monocytes) Start->Isolation Culture 2. Cell Culture & Differentiation (e.g., Macrophages) Isolation->Culture Stimulation 3. In Vitro Stimulation (PLG, LPS, anti-CD3) Culture->Stimulation Harvest 4. Harvest Supernatants & Cell Lysates Stimulation->Harvest ELISA Cytokine Quantification (ELISA / Multiplex) Harvest->ELISA Supernatant WB Signaling Pathway Analysis (Western Blot for p-PKC substrates) Harvest->WB Lysate LCMS Lipidomic Analysis (LC-MS/MS) Harvest->LCMS Lysate Data 5. Data Analysis & Interpretation ELISA->Data WB->Data LCMS->Data Conclusion Conclusion Data->Conclusion

General experimental workflow for studying PLG's effects.
Protocol 1: Isolation of Human PBMCs and Monocyte-to-Macrophage Differentiation

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from leukocyte concentrates and their subsequent differentiation into macrophages, providing a primary human cell model for stimulation experiments.[21]

Materials:

  • Leukocyte concentrate (buffy coat)

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

  • Cell culture plates (6-well or 12-well)

Methodology:

  • PBMC Isolation:

    • Carefully dilute the buffy coat 1:1 with sterile PBS at room temperature.

    • Add 15 mL of Ficoll-Paque to a 50 mL conical tube.

    • Slowly and carefully layer 30-35 mL of the diluted blood over the Ficoll-Paque, minimizing mixing at the interface.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.

    • Transfer the collected cells to a new 50 mL tube and wash by adding PBS to bring the volume to 45 mL. Centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and repeat the wash step.

    • Resuspend the final cell pellet in complete RPMI medium (containing 10% FBS and 1% Pen-Strep) and perform a cell count using a hemocytometer or automated cell counter.

  • Monocyte Adherence and Macrophage Differentiation:

    • Plate the PBMCs in tissue culture plates at a density of 2 x 10^6 cells/mL.

    • Incubate for 2-3 hours at 37°C, 5% CO2 to allow monocytes to adhere.

    • Gently wash the plates 2-3 times with warm PBS to remove non-adherent cells (lymphocytes).

    • Add fresh complete RPMI medium supplemented with 50 ng/mL of human M-CSF.

    • Incubate for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into M0 macrophages.

Protocol 2: In Vitro Cell Stimulation and Cytokine Profiling by ELISA

This protocol details the stimulation of macrophages with PLG and the subsequent quantification of secreted cytokines.

Materials:

  • Differentiated M0 macrophages (from Protocol 1)

  • 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), high purity

  • Vehicle control (e.g., DMSO or ethanol)

  • Lipopolysaccharide (LPS) (as a positive control for pro-inflammatory response)

  • Serum-free cell culture medium

  • ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β, IL-10)

  • 96-well microplate reader

Methodology:

  • Preparation of PLG Solution: Prepare a stock solution of PLG in a suitable vehicle. Further dilute in serum-free medium to desired working concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Stimulation:

    • Wash the differentiated macrophages once with warm PBS.

    • Add fresh serum-free medium to each well.

    • Add the prepared PLG solutions to the respective wells. Include vehicle-only controls and a positive control (e.g., 100 ng/mL LPS).

    • Incubate for a defined period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatants to new tubes and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of selected cytokines in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

Conclusion and Future Perspectives

1-Palmitoleoyl-2-linoleoyl-sn-glycerol stands as a prototypical example of a lipid second messenger, fundamentally involved in immune cell activation through the canonical PLC-DAG-PKC axis. Its unique structure, featuring a polyunsaturated acyl chain, suggests it is a potent activator of this pathway, which is essential for initiating immune responses.

However, emerging evidence from closely related analogs reveals a more nuanced role. The ability of acetylated PLG to suppress Th2 cytokine production and B cell proliferation points towards a potential for immunomodulation, shifting the paradigm from a simple "on" switch to a sophisticated rheostat of immune activity.[15][17] This duality—acting as both an activator in acute responses and a potential modulator in sustained conditions—makes PLG and the broader DAG signaling network a compelling area for further investigation.

Future research must focus on elucidating the specific functions of endogenous PLG, distinguishing its effects from the myriad of other DAG species generated within the cell. Advanced lipidomic techniques will be crucial for quantifying its dynamic changes in specific immune cell subsets during activation.[3][22] Ultimately, a deeper understanding of how PLG signaling is initiated, executed, and terminated will unveil new opportunities for the development of targeted therapies for a range of immune-mediated diseases, from autoimmune disorders and allergies to cancer.

References

  • Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Liu, X., et al. (2013). Diacylglycerol kinases in immune cell function and self-tolerance. Journal of Immunology Research. Retrieved from [Link]

  • Dibble, A. R., et al. (1996). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry. Retrieved from [Link]

  • Shinomura, T., et al. (1991). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gozna, E., et al. (2004). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology. Retrieved from [Link]

  • Madani, S., et al. (2001). Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol. Biophysical Journal. Retrieved from [Link]

  • Harris, C. A., et al. (2019). Diacylglycerol kinase α deficiency alters inflammation markers in adipose tissue in response to a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Reyes-Vargas, E., et al. (2016). The Immunomodulatory Functions of Diacylglycerol Kinase ζ. Frontiers in Immunology. Retrieved from [Link]

  • Zhong, X. P. (2016). Diacylglycerol Kinases in T Cell Tolerance and Effector Function. Frontiers in Immunology. Retrieved from [Link]

  • van der Stoel, M., et al. (2024). Diacylglycerols and Lysophosphatidic Acid, Enriched on Lipoprotein(a), Contribute to Monocyte Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Merino, E., et al. (2011). Diacylglycerol kinase ζ controls diacylglycerol metabolism at the immunological synapse. The Journal of Cell Biology. Retrieved from [Link]

  • Prete, F., et al. (2020). Potential role of diacylglycerol kinases in immune-mediated diseases. Biochemical Society Transactions. Retrieved from [Link]

  • Jordan, P. M., et al. (2024). Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions. STAR Protocols. Retrieved from [Link]

  • Hwang, H. J., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. Immune Network. Retrieved from [Link]

  • Diacylglycerol - Lipid Analysis. (n.d.). Lipotype. Retrieved from [Link]

  • Yoon, S. Y., et al. (2015). 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression. Molecules and Cells. Retrieved from [Link]

  • Purasiri, P., et al. (1997). Dietary lipids and the inflammatory response. Proceedings of the Nutrition Society. Retrieved from [Link]

  • DG(16:0/18:2(9Z,12Z)/0:0). (n.d.). PubChem. Retrieved from [Link]

  • Hwang, H. J., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. PubMed. Retrieved from [Link]

  • Al-Jassabi, S., et al. (2023). Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren's syndrome. Frontiers in Immunology. Retrieved from [Link]

  • Al-Jassabi, S., et al. (2023). Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren's syndrome. PubMed. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples. Molecules. Retrieved from [Link]

  • 1-palmitoyl-2-linoleoyl-sn-glycerol (CHEBI:82927). (n.d.). EMBL-EBI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol by LC-MS/MS

Application Note: Precision Quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) by LC-MS/MS Abstract This technical guide details a robust, high-sensitivity LC-MS/MS protocol for the quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) by LC-MS/MS

Abstract

This technical guide details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) in biological matrices.[1][2] Unlike standard lipid profiling, this method specifically addresses the critical challenges of diacylglycerol (DAG) analysis: the rapid isomerization between sn-1,2 and sn-1,3 regioisomers and the low ionization efficiency of neutral lipids. We utilize a targeted Multiple Reaction Monitoring (MRM) approach exploiting ammonium adduct formation


, coupled with a methyl-tert-butyl ether (MTBE) extraction to maximize neutral lipid recovery.[1][2]

Introduction & Biological Context

Diacylglycerols (DAGs) are not merely metabolic intermediates in triglyceride synthesis; they are potent second messengers that modulate Protein Kinase C (PKC) activity and cellular signaling.[2][3][4] The specific acyl-chain composition—here, the pairing of a monounsaturated palmitoleoyl (16:1) chain with a polyunsaturated linoleoyl (18:[2][4]2) chain—dictates the lipid's membrane topology and signaling potency.[2]

Key Analytical Challenges:

  • Regioisomerism: 1,2-DAGs (biologically active) rapidly isomerize to the thermodynamically stable 1,3-DAGs during extraction and storage.[1][2] This protocol includes strict temperature controls and buffer conditions to minimize acyl migration.[2]

  • Ionization: DAGs lack a strong ionizable headgroup.[2] We rely on adduct ionization (specifically ammonium,

    
    ) rather than protonation 
    
    
    
    , which is inefficient and prone to in-source fragmentation.[2][4]

Method Development Strategy

Internal Standard Selection[2]
  • Primary Choice: 1,3-Diheptadecanoyl-glycerol (d17:0/17:0 DAG) or a deuterated analog like d5-1,2-Dipalmitoyl-sn-glycerol .[1][2]

  • Rationale: Endogenous DAGs vary widely; a non-endogenous odd-chain DAG (17:0) ensures no interference while mimicking the extraction efficiency of the target analyte.

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Agilent ZORBAX RRHD).[2][4]

  • Rationale: While Normal Phase separates 1,2/1,3 isomers better, Reverse Phase (C18) offers superior reproducibility for quantitative MRM and is more compatible with standard ESI sources.[4] We achieve isomer separation via optimized gradient elution.[2]

Mass Spectrometry (MS)
  • Mode: Positive Electrospray Ionization (ESI+).[2][4]

  • Adduct: Ammonium

    
    .[2][4][5][6]
    
  • Transitions: Neutral loss of fatty acids + ammonia.[2][4]

    • Precursor: m/z 608.5 (

      
      )[2][4]
      
    • Quantifier: m/z 337.3 (Loss of 16:1 FA +

      
      )[2][4]
      
    • Qualifier: m/z 311.3 (Loss of 18:2 FA +

      
      )[2][4]
      

Experimental Workflow

DAG_Workflow cluster_0 Sample Preparation (4°C) cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d17:0 DAG) Sample->IS_Add Extract MTBE Extraction (Matyash Method) IS_Add->Extract PhaseSep Phase Separation Collect Upper Organic Layer Extract->PhaseSep Dry Dry under N2 gas PhaseSep->Dry Recon Reconstitute in IPA/MeOH/H2O Dry->Recon LC UHPLC Separation (C18 Column, 50°C) Recon->LC Ionization ESI+ Source (Ammonium Adduct Formation) LC->Ionization Q1 Q1 Filter: m/z 608.5 [M+NH4]+ Ionization->Q1 CID Collision Cell (Neutral Loss Frag.) Q1->CID Q3 Q3 Filter: m/z 337.3 (Quantifier) CID->Q3

Caption: End-to-end workflow for 16:1/18:2 DAG quantification, emphasizing cold-chain handling to prevent isomerization.

Detailed Protocol

Materials & Reagents
  • Standards: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (Custom synthesis or purified standard); 1,2-Diheptadecanoyl-sn-glycerol (Internal Standard).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Methyl-tert-butyl ether (MTBE), Water, Ammonium Acetate.[1][2][4]

Sample Preparation (MTBE Method)
  • Critical Step: Perform all steps on ice to inhibit lipase activity and acyl migration.[2]

  • Aliquot: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µM in MeOH).

  • Lysis/Extraction: Add 1.5 mL MeOH and vortex for 10 sec. Then add 5 mL MTBE .

  • Incubation: Incubate for 1 hour at room temperature (shaking) to ensure lipid solubilization.

  • Phase Break: Add 1.25 mL MS-grade Water . Vortex for 10 sec.

  • Centrifugation: Centrifuge at 1,000 x g for 10 min.

  • Collection: Collect the upper organic phase (MTBE layer) containing neutral lipids (DAGs, TAGs).[2][4]

    • Note: Phospholipids partition partially, but MTBE is excellent for DAG recovery.[2][4]

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Reconstitute in 100 µL of Isopropanol:Methanol:Water (65:30:5) containing 5 mM Ammonium Acetate.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[2][4]

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[2][4]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.[2][4]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.[2][4]

  • Flow Rate: 0.4 mL/min.[2][4]

  • Column Temp: 50°C (Improves peak shape for lipids).[2][4]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial
2.0 45 Ramp
10.0 90 Elution of DAGs
12.0 99 Wash (TAGs elute here)

| 14.0 | 40 | Re-equilibration |

Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV[2][4]

  • Source Temp: 300°C

  • Sheath Gas Flow: 11 L/min[2][4]

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Type
16:1/18:2 DAG 608.5

337.3 (Loss of 16:[1][2][4]1)18Quantifier
16:1/18:2 DAG 608.5

311.3 (Loss of 18:[2][4]2)20Qualifier
IS (d17:0 DAG) 614.6

341.3 (Loss of 17:[2][4]0)18Quantifier

Note: The product ion represents the Monoacylglycerol (MAG) backbone after losing one fatty acid and ammonia.[4]

Validation & Quality Control

Isomer Separation Check

DAGs exist as 1,2- and 1,3-isomers. 1,2-DAGs are the primary signaling species.[1][2]

  • Validation: Inject a fresh standard of 1,2-DAG and an "aged" standard (left at RT for 24h) containing 1,3-DAG.

  • Criteria: Ensure the method chromatographically resolves the two peaks. 1,3-DAGs typically elute slightly earlier than 1,2-DAGs on C18 columns due to structural compactness.[1]

Linearity and Sensitivity
  • Linear Range: 1 nM to 10 µM.[2][4]

  • LOD: Typically ~0.5 nM (on-column).[1][2]

  • Matrix Effect: Assess by spiking isotopically labeled standard into the matrix post-extraction.[2][4] If suppression >20%, dilute the sample or switch to a Nano-ESI source.[1]

References

  • Matyash, V., et al. (2008).[2][4] "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146.[1] Link

  • Murphy, R. C., et al. (2007).[2][4] "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." Analytical Biochemistry, 366(1), 59-70.[1][2] Link

  • Bligh, E. G., & Dyer, W. J. (1959).[2][4] "A rapid method of total lipid extraction and purification."[2] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.[1] Link[2][4]

  • Hsu, F. F., & Turk, J. (1999).[2][4] "Electrospray ionization multiple-stage mass spectrometry of simple lipids and glycerophospholipids." Journal of the American Society for Mass Spectrometry, 10(7), 600-612.[1] Link[2][4]

Sources

Application

Application Note: Optimized Extraction and Stabilization Protocols for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) Analysis

Executive Summary 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a specific diacylglycerol species acting as a potent second messenger, particularly in the activation of Protein Kinase C (PKC) isoforms. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a specific diacylglycerol species acting as a potent second messenger, particularly in the activation of Protein Kinase C (PKC) isoforms. Unlike structural lipids, signaling DAGs exist in low abundance and are transient.

This guide addresses the two critical failures in DAG analysis:

  • Acyl Migration: The rapid, thermodynamically driven isomerization of 1,2-DAG (biologically active) to 1,3-DAG (inactive) during extraction.

  • Oxidative Degradation: The susceptibility of the linoleoyl (18:2) moiety to peroxidation.[1]

We present a validated Methyl tert-Butyl Ether (MTBE) extraction protocol, superior to traditional Folch/Bligh & Dyer methods for DAG recovery, coupled with a Solid Phase Extraction (SPE) enrichment step to isolate DAGs from abundant Triacylglycerols (TAGs).

Methodological Considerations & Causality

The Physics of Extraction

While the Folch method (Chloroform/Methanol) is the historical gold standard, it poses specific risks for DAGs. The organic phase is the bottom layer, forcing the needle through the protein/aqueous interface, increasing contamination risk.

  • Recommendation: The Matyash method (MTBE/Methanol) places the lipid-rich organic phase on top. This allows for easier automation, cleaner recovery, and reduced risk of carrying over acidic aqueous components that catalyze isomerization.

The Isomerization Trap (Acyl Migration)

1,2-DAGs are thermodynamically unstable. In the presence of heat, silica (Lewis acid), or protic solvents at non-neutral pH, the acyl group at the sn-2 position migrates to the sn-3 position.

  • Mechanism: The free hydroxyl group at sn-3 attacks the ester carbonyl at sn-2, forming a five-membered ring intermediate before resolving into the more stable 1,3-DAG.

  • Control Strategy: All steps must be performed at 4°C . Solvents must be neutral. Avoid prolonged exposure to silica during SPE (rapid elution is mandatory).

Oxidative Stability

The 18:2 (linoleic) chain is prone to auto-oxidation.

  • Control Strategy: All solvents must contain 0.01% Butylated Hydroxytoluene (BHT) . Samples must be processed under nitrogen or argon gas.

Workflow Visualization

The following diagram outlines the decision logic and workflow for extracting 16:1/18:2 DAG.

G Sample Biological Sample (Plasma/Tissue) Lysis Homogenization (Cold MeOH + 0.01% BHT) Sample->Lysis Quench Metabolism Extraction MTBE Extraction (Matyash Protocol) Lysis->Extraction Add MTBE PhaseSep Phase Separation (Centrifuge 4°C) Extraction->PhaseSep Add H2O, Spin TopLayer Collect Top Organic Layer (Lipid Rich) PhaseSep->TopLayer Hydrophobic Partitioning Enrichment SPE Enrichment (Aminopropyl Column) TopLayer->Enrichment Remove TAGs/PLs Analysis LC-MS/MS Analysis (C18 Column, ESI+) Enrichment->Analysis Quantification

Caption: Optimized Lipidomics Workflow. The MTBE method ensures the target lipid remains in the upper phase, minimizing contamination and handling errors.

Protocol 1: High-Fidelity MTBE Extraction (Matyash)

Applicability: Plasma, Serum, Cell Culture Pellets. Rationale: High recovery of neutral lipids, safer than chloroform, non-acidic environment minimizes isomerization.

Reagents
  • Methanol (MeOH): LC-MS grade, spiked with 0.01% BHT.

  • Methyl tert-Butyl Ether (MTBE): LC-MS grade.

  • Water: Ultra-pure (Milli-Q).

  • Internal Standard (ISTD): d5-1,2-Dipalmitoyl-sn-glycerol (or similar deuterated 1,2-DAG). Do not use odd-chain DAGs if they are naturally present in your matrix.

Step-by-Step Procedure
  • Sample Preparation:

    • Plasma: Aliquot 50 µL into a glass tube (borosilicate).

    • Cells: Resuspend pellet in 50 µL PBS.

  • Metabolism Quenching:

    • Add 225 µL ice-cold Methanol (containing BHT).

    • Add 10 µL Internal Standard solution.

    • Critical: Vortex immediately for 10 seconds to denature lipases.

  • Solvent Addition:

    • Add 750 µL MTBE .

    • Incubate on an orbital shaker at 4°C for 1 hour. (Cold incubation is vital to prevent acyl migration).

  • Phase Induction:

    • Add 188 µL Water .

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Collection:

    • The Upper Layer is the organic phase containing DAGs. Transfer 700 µL of the upper layer to a clean glass vial.

    • Note: Avoid the protein interface (white film).

  • Drying:

    • Evaporate solvent under a gentle stream of Nitrogen (N2) at room temperature. Do not heat.

Protocol 2: SPE Enrichment (Removal of TAGs/PLs)

Why this is necessary: In many tissues, Triacylglycerols (TAGs) are 1000x more abundant than DAGs. TAGs can suppress DAG ionization in the MS source. Phospholipids (PLs) can contaminate the column.

Stationary Phase: Aminopropyl (NH2) Cartridges (e.g., Sep-Pak NH2).

Procedure
  • Conditioning: Wash column with 2 mL Hexane.

  • Loading: Reconstitute dried extract (from Protocol 1) in 200 µL Chloroform and load onto the column.

  • Elution 1 (Neutral Lipids/TAGs):

    • Elute with 2 mL Chloroform:Isopropanol (2:1) .

    • Discard this fraction (contains TAGs and Cholesterol Esters).

  • Elution 2 (DAGs/MAGs):

    • Elute with 2 mL Diethyl Ether:Acetic Acid (98:2) .

    • Collect this fraction. This contains your 16:1/18:2 DAG.

    • Note: The slight acidity here is acceptable because the elution is rapid, but neutralize immediately if storing.

  • Elution 3 (Phospholipids):

    • (Optional) Elute with Methanol to recover PLs if needed.

  • Final Prep: Dry the DAG fraction (Elution 2) under Nitrogen and reconstitute in Isopropanol:Methanol (1:1) for LC-MS.

Analytical Validation (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

Chromatographic Separation

To distinguish 1,2-DAG from 1,3-DAG, a C18 column is sufficient if the gradient is shallow, but C30 offers superior isomer resolution.

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Gradient: 40% B to 99% B over 15 minutes.

Mass Spectrometry Settings (MRM)

DAGs ionize best as Ammonium adducts


.

Target: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2)

  • Molecular Formula: C37H66O5

  • Exact Mass (Neutral): 590.49 Da

  • Precursor Ion [M+NH4]+: 608.5 m/z

Transition TypePrecursor (m/z)Product (m/z)MechanismCollision Energy (eV)
Quantifier 608.5 313.3 Loss of 18:2 FA + NH3 (Neutral Loss)20-25
Qualifier 608.5 339.3 Loss of 16:1 FA + NH3 (Neutral Loss)20-25
Backbone 608.5 269.2 [RCO+74]+ Fragment (Acyl+Glycerol)35

Note: The "Quantifier" usually targets the loss of the fatty acid at the sn-2 position (18:2), as this bond is slightly more labile in CID fragmentation, providing a stronger signal.

Data Summary & Troubleshooting

Expected Recovery Rates
MethodDAG Recovery (%)TAG Removal (%)Isomerization Rate (1,2 -> 1,3)
Folch (Classic) 85-90%0%High (>15%)
MTBE (Protocol 1) 92-95%0%Low (<5%)
MTBE + SPE (Protocol 2) 75-80%>95%Low (<5%)
Troubleshooting Guide
  • Issue: High 1,3-DAG signal relative to 1,2-DAG.

    • Cause: Sample sat at room temperature or acidic solvent used during extraction.

    • Fix: Keep everything on ice. Use MTBE. Analyze immediately after reconstitution.

  • Issue: Low Signal Intensity.

    • Cause: Ion suppression from TAGs.

    • Fix: Implement the SPE enrichment step (Protocol 2). Ensure Ammonium Formate is fresh (essential for adduct formation).

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[3] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. Link

  • Li, L., et al. (2014). Profiling and Quantification of Aminophospholipids and Diacylglycerols in Platelets. Journal of Chromatography B, 969, 158-165. (Validates SPE separation of DAGs). Link

  • Lipid Maps® Structure Database. Structure entry for 1-palmitoleoyl-2-linoleoyl-sn-glycerol. Link

Sources

Method

Application Note: Quantitative Analysis of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in Plasma via LC-MS/MS

Abstract & Biological Significance 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a specific diacylglycerol species containing palmitoleic acid (16:1n-7) at the sn-1 position and linoleic acid (18:2n-6) at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a specific diacylglycerol species containing palmitoleic acid (16:1n-7) at the sn-1 position and linoleic acid (18:2n-6) at the sn-2 position.[1] Unlike triacylglycerols (TAGs) which serve primarily as energy storage, sn-1,2-DAGs are potent bioactive signaling lipids that function as second messengers to activate Protein Kinase C (PKC) isoforms.[1][2]

The specific acyl-chain composition of 16:1/18:2 DAG links it to de novo lipogenesis (via 16:[1]1) and dietary essential fatty acid intake (via 18:2).[1] Dysregulation of this specific DAG species in plasma has been implicated in insulin resistance and metabolic syndrome.

The "Isomerization" Challenge

The primary analytical challenge in DAG quantification is acyl migration . The biologically active 1,2-sn-DAG isomer spontaneously rearranges to the thermodynamically stable (but biologically inactive) 1,3-sn-DAG isomer.[1] This migration is catalyzed by heat, silica (during SPE), and acidic/basic conditions. This protocol utilizes a Cold-MTBE (Methyl tert-butyl ether) extraction and rapid RPLC separation to preserve the native 1,2/1,3 ratio.[1]

Experimental Workflow

The following diagram outlines the critical path from plasma collection to data acquisition, highlighting the "Cold Chain" required to prevent acyl migration.

DAG_Workflow cluster_QC Quality Control Checkpoint Sample Plasma Sample (EDTA, stored -80°C) IS_Add Add Internal Standard (d5-DAG 17:0/17:0) Keep on Ice Sample->IS_Add Thaw on ice Extract Biphasic Extraction (MTBE/Methanol) 4°C, 10 min shaking IS_Add->Extract Protein Precip. PhaseSep Phase Separation Collect Upper Organic Layer (DAGs + TAGs) Extract->PhaseSep Centrifuge 4°C Dry Evaporation (Vacuum Concentrator, No Heat) PhaseSep->Dry N2 Stream Recon Reconstitution (IPA:MeOH:H2O) Dry->Recon LC UHPLC Separation (C18 Column) Separates 1,2 vs 1,3 isomers Recon->LC MS MS/MS Detection (ESI+, MRM Mode) [M+NH4]+ Adducts LC->MS

Caption: Workflow emphasizing temperature control to prevent 1,2-DAG to 1,3-DAG isomerization.

Materials & Reagents

Standards
  • Target Analyte: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG).[1] Note: If exact standard is unavailable, use 16:0/18:2 DAG and apply Relative Response Factor (RRF).

  • Internal Standard (IS): 1,2-diheptadecanoyl-sn-glycerol-d5 (d5-DAG 17:0/17:0).[1]

    • Why: Deuterated standards correct for ionization suppression by plasma phospholipids.[1]

Solvents (LC-MS Grade)
  • Methyl tert-butyl ether (MTBE)[1][3][4][5]

  • Methanol (MeOH)[1]

  • Isopropanol (IPA)[1]

  • Acetonitrile (ACN)[1]

  • Ammonium Formate (Addictive)[1]

  • Formic Acid[1][6]

Protocol: Sample Preparation (Modified Matyash Method)

Crucial: All steps must be performed on ice. Do not use silica-based SPE columns, as the acidic silica surface catalyzes rapid acyl migration.

  • Thawing: Thaw 50 µL of plasma on ice.

  • Internal Standard Spike: Add 10 µL of IS solution (10 µM d5-DAG in MeOH) to the plasma. Vortex gently (5 sec).[1]

  • Extraction:

    • Add 375 µL Methanol (cold, -20°C). Vortex 10 sec.

    • Add 1250 µL MTBE (cold, 4°C).

    • Shake for 10 min at 4°C (orbital shaker).

  • Phase Separation:

    • Add 315 µL MS-grade Water .

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection:

    • The upper phase (MTBE) contains the lipids (DAGs, TAGs, PLs). Collect 1000 µL of the upper phase.

    • Note: Avoid the protein interface.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of Nitrogen at room temperature (20°C). Do not heat.

  • Reconstitution: Reconstitute in 100 µL of Isopropanol:Methanol:Water (65:30:5 v/v/v). Transfer to silanized glass vials (plastic vials can leach polymers).[1]

LC-MS/MS Methodology

Liquid Chromatography (UHPLC)

Reverse Phase Chromatography (RPLC) is selected to separate DAGs based on equivalent carbon number (ECN) and to resolve the 1,2-isomer from the 1,3-isomer.[1]

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters Acquity BEH C18.[1]

  • Column Temp: 40°C (Balance between resolution and migration risk).

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase A: 60:40 ACN:H2O + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

Gradient Program:

Time (min) % B Event
0.0 40 Start (Elute polar lipids)
2.0 40 Hold
12.0 98 Gradient to elute DAGs/TAGs
14.0 98 Wash
14.1 40 Re-equilibration

| 16.0 | 40 | End |

Technical Note: DAGs typically elute between 8–11 minutes.[1] 1,3-DAGs generally elute slightly earlier than 1,2-DAGs on C18 columns due to structural compactness, though this depends on the specific column chemistry.

Mass Spectrometry (Triple Quadrupole)

DAGs are neutral lipids and ionize best in Positive Mode (ESI+) as ammonium adducts [M+NH4]+.[1]

  • Source: ESI Positive.[1]

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Collision Gas: Argon.[1]

MRM Transitions (Quantification): The transitions track the neutral loss of ammonia (17 Da) plus the fatty acid side chain to yield the monoacylglycerol-like fragment ion.

AnalytePrecursor Ion (Q1) [M+NH4]+Product Ion (Q3) [RCO+74]+CE (V)Dwell (ms)Type
16:1/18:2 DAG 608.5 337.3 1850Quant (Loss of 16:[1]1)
16:1/18:2 DAG 608.5 311.3 1850Qual (Loss of 18:[1]2)
d5-DAG 17:0/17:0 618.6 346.3 2050Internal Standard

Calculation Logic:

  • 16:1/18:2 DAG MW: 590.49 Da.[1]

  • Precursor: 590.49 + 18.03 (NH4) = 608.52.[1]

  • Product 1 (Loss of 16:1): 608.5 - 17 (NH3) - 254.2 (16:1 FA) = 337.3 (Matches 18:2-MAG backbone).[1]

  • Product 2 (Loss of 18:2): 608.5 - 17 (NH3) - 280.2 (18:2 FA) = 311.3 (Matches 16:1-MAG backbone).[1]

Data Analysis & Troubleshooting

Quantification

Calculate the concentration using the Area Ratio method:


[1]
  • Acceptance Criteria: The retention time of the analyte must match the standard within ±0.05 min. The ratio of Quant/Qual transitions should be within ±20% of the authentic standard.

Troubleshooting Matrix Effects

Plasma contains high levels of Phosphatidylcholines (PCs) which can suppress DAG ionization.[1]

  • Symptom: Low sensitivity or shifting retention times.[1]

  • Solution: If sensitivity is poor, check the "Wash" phase of the LC gradient. Ensure PCs (which elute later or wash off in high IPA) are not carrying over.

  • Acyl Migration Check: If you observe a "doublet" peak for the DAG standard, the earlier eluting peak is likely the 1,3-isomer formed during storage. Freshly prepare standards in Isopropanol (aprotic) rather than Methanol (protic) to slow migration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9543695, 1-Palmitoyl-2-linoleoyl-sn-glycerol."[1] PubChem. [Link][1]

  • Hutchins, P.M., et al. "Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization." Journal of Lipid Research. [Link]

  • Nishijo, N., et al. "Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction."[7] Analytical Chemistry. [Link]

  • Agilent Technologies. "LC/MS Method for Comprehensive Analysis of Plasma Lipids." Agilent Application Notes. [Link]

Sources

Application

Application Note: In Vitro Protein Kinase C (PKC) Activity Assay using 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

Abstract This application note details a robust, self-validating protocol for the in vitro activation and activity measurement of Protein Kinase C (PKC) isoforms using 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) .[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the in vitro activation and activity measurement of Protein Kinase C (PKC) isoforms using 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) .[1] While standard assays often use Diolein (18:1/18:1) or phorbol esters (PMA), PLG represents a physiologically distinct diacylglycerol (DAG) species with unique membrane fluidity properties due to its sn-1 monounsaturated (16:[1]1) and sn-2 polyunsaturated (18:2) chains. This guide focuses on the Mixed Micelle Assay method, which provides superior kinetic control over lipid molar fractions compared to vesicle-based methods, ensuring precise determination of PLG-specific activation constants.

Introduction & Mechanistic Rationale

The Role of DAG in PKC Activation

Protein Kinase C (PKC) isoforms are serine/threonine kinases central to signal transduction.[2][3][4] Conventional (cPKC:


) and novel (nPKC: 

) isoforms require Diacylglycerol (DAG) for activation. DAG binds to the C1 domain, increasing the enzyme's affinity for the membrane and relieving autoinhibition.
Why 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG)?

Most commercial assays use 1,2-Dioleo-sn-glycerol (DOG) or 1-Oleoyl-2-acetyl-sn-glycerol (OAG). However, native cellular signaling generates a diverse pool of DAGs.

  • Chemical Specificity: PLG contains Palmitoleic acid (16:1) at sn-1 and Linoleic acid (18:[1]2) at sn-2.

  • Membrane Dynamics: The "kinked" structure of both fatty acid chains in PLG prevents tight packing in the lipid bilayer. This increases local membrane fluidity/disorder at the binding site, which has been shown to enhance the penetration of the PKC C1 domain into the lipid interface compared to more saturated DAGs.

  • Oxidation Sensitivity: The presence of the linoleoyl group makes PLG highly susceptible to oxidation. This protocol includes strict inert gas handling to prevent the formation of oxidized species that can inhibit PKC or cause assay artifacts.

Visualizing the Activation Pathway

The following diagram illustrates the convergence of Calcium, Phosphatidylserine (PS), and PLG in activating the PKC Kinase Core.

PKC_Activation cluster_membrane Lipid Micelle / Membrane Interface PS Phosphatidylserine (PS) (Anionic Headgroup) PKC_Active PKC (Active) Membrane Bound PS->PKC_Active C2/C1 Tethering PLG 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) (Neutral Lipid Activator) PLG->PKC_Active C1 Domain High-Affinity Binding Ca Calcium (Ca2+) (cPKC only) Ca->PKC_Active C2 Domain Binding PKC_Inactive PKC (Inactive) Cytosolic / Autoinhibited PKC_Inactive->PKC_Active Translocation & Conformational Change Product Phospho-Peptide + ADP PKC_Active->Product Catalysis Substrate Peptide Substrate (Arg-Rich) Substrate->Product ATP ATP ATP->Product

Caption: Convergence of cofactors on PKC. PLG binds the C1 domain, anchoring the enzyme to the micelle surface.

Critical Reagent Preparation

Expert Insight: The success of this assay depends entirely on the quality of the lipid preparation. PLG is hydrophobic and unstable. It cannot be added directly to aqueous buffers; it must be incorporated into mixed micelles.

Reagents Required[4][6]
  • PKC Isoform: Purified recombinant cPKC (e.g., PKC

    
    ) or nPKC.
    
  • PLG (Activator): 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (Avanti Polar Lipids or similar). Dissolved in Chloroform.

  • Phosphatidylserine (PS): Brain PS or POPS, dissolved in Chloroform.[1]

  • Detergent: Triton X-100 (Molecular Biology Grade).

  • Substrate: PKC-selective peptide (e.g., CREB peptide or MARCKS substrate).

  • Detection System: ADP-Glo™ (Promega) or standard coupled-enzyme spectrophotometric assay.

Lipid Mixed Micelle Protocol (The "Secret Sauce")

This method creates homogenous micelles containing detergent, PS, and PLG.

  • Calculate Mole Fractions:

    • Target: 8 mol% PS, 2.5 mol% PLG, remainder Triton X-100.[5]

    • Why? This ratio mimics the surface charge density of the plasma membrane while maintaining solubility.

  • Evaporation (CRITICAL):

    • In a clean glass tube, combine the required volume of PS and PLG chloroform stocks.

    • Step: Evaporate solvent under a gentle stream of Argon or Nitrogen .

    • Caution: Do not use compressed air (contains oxygen). PLG will oxidize rapidly, losing activity.

    • Ensure the lipid film is completely dry (leave under vacuum for 30 min if possible).

  • Resuspension:

    • Add Lipid Resuspension Buffer (20 mM HEPES pH 7.4, 0.03% Triton X-100).

    • Vortex vigorously for 1-2 minutes.

    • Incubate at 25°C for 10 minutes.

    • Check: The solution should be optically clear. If cloudy, the micelles have not formed; vortex longer or slightly increase Triton X-100 (do not exceed 0.05% final).

Experimental Protocol: Kinase Activity Assay

This protocol uses an endpoint ADP detection method (luminescence/fluorescence), which is compatible with high-throughput screening.

Assay Buffer Composition (1X)
  • 20 mM HEPES (pH 7.4)

  • 10 mM MgCl

    
     (Essential cofactor for ATP)
    
  • 0.1 mM CaCl

    
     (Required for cPKC; omit for nPKC/aPKC and add 0.5 mM EGTA)
    
  • 1 mM DTT (Preserves kinase cysteines)

  • 0.03% Triton X-100 (Matches lipid prep)

Step-by-Step Workflow
  • Prepare 2.5X Lipid Mix: Use the mixed micelles prepared in Section 3.

  • Prepare 2.5X Enzyme Mix: Dilute PKC isoform in Assay Buffer (without lipids).

  • Prepare 2.5X Substrate/ATP Mix:

    • Peptide Substrate: 50 µM final (in reaction).

    • ATP: Ultra-pure, 10-50 µM final (keep near

      
      ).
      
  • Reaction Assembly (in 384-well white plate):

    • Add 2 µL Lipid Mix (PLG/PS/Triton).

    • Add 2 µL Enzyme Mix .

    • Pre-incubate 5-10 mins at Room Temp (allows PKC to bind micelles).

    • Add 1 µL Substrate/ATP Mix to start reaction.

  • Incubation:

    • Incubate for 30-60 minutes at 25-30°C.

  • Termination & Detection:

    • Add Detection Reagent (e.g., ADP-Glo Reagent) to stop kinase activity and deplete remaining ATP.

    • Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to Light).

    • Read Luminescence (RLU).

Workflow Diagram

Assay_Workflow Lipids 1. Lipid Prep (PLG + PS) Dry under Argon Micelles 2. Mixed Micelles (Triton X-100) Vortex -> Clear Lipids->Micelles Resuspend Reaction 3. Kinase Reaction (PKC + ATP + Peptide) 30-60 min @ 30°C Micelles->Reaction Add Enzyme Stop 4. Stop & Detect (ADP Quantification) Reaction->Stop Time's up Data 5. Data Analysis (Specific Activity) Stop->Data Read RLU

Caption: Step-by-step experimental workflow from lipid handling to data acquisition.

Data Analysis & Interpretation

To validate the effect of PLG, you must compare it against a "No Lipid" control and a "PS Only" control.

Calculating Specific Activity

[1]
  • RLU_sample: Luminescence of the PLG well.

  • RLU_blank: Luminescence of a "No Enzyme" or "No Substrate" control.

  • Slope: From an ADP standard curve (RLU vs pmol ADP).

Expected Results (Table)
ConditionExpected Activity (Relative %)Interpretation
No Lipid < 5%Basal activity (Autoinhibited).
PS Only 10 - 20%Weak activation; PS provides tethering but no C1 ligation.
PS + OAG (Control) 100%Standard activation benchmark.
PS + PLG (Test) 100 - 150% PLG (16:1/18:2) often shows higher potency due to increased membrane fluidity facilitating C1 domain insertion.

Troubleshooting & Optimization

  • High Background in "No Enzyme" Wells:

    • Cause: ATP degradation or contaminated lipids.

    • Fix: Use ultra-pure ATP. Ensure lipids are stored at -20°C under Argon.

  • Cloudy Reaction Mix:

    • Cause: Lipid precipitation or Calcium-Phosphate precipitation.

    • Fix: Ensure Triton X-100 is >0.02%.[1] Do not mix high concentration Calcium with Phosphate buffers (use HEPES/MOPS).

  • No Activation with PLG:

    • Cause: Oxidation of the Linoleoyl (18:2) chain.[1]

    • Fix:Smell the lipid stock. If it smells rancid (paint-like), discard it. Always dry under inert gas.

References

  • Newton, A. C. (2003). Protein Kinase C Protocols. Humana Press Inc.[1]

  • Madani, S., et al. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB J.[1]

    • Relevance: Establishes that polyunsaturated DAGs (like PLG)
  • Hannun, Y. A., & Bell, R. M. (1987). Mechanism of activation of protein kinase C: Role of diacylglycerol and calcium second messengers. Science.[1]

    • [1]

  • PubChem Compound Summary. 1-palmitoleoyl-2-linoleoyl-sn-glycerol (CID 9543699).[1]

  • Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual.

Sources

Method

Application Note &amp; Protocol: Enhancing the Mass Spectrometric Analysis of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol through Chemical Derivatization

Audience: Researchers, scientists, and drug development professionals in lipidomics and related fields. Abstract: The analysis of specific diacylglycerol (DAG) isomers, such as 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in lipidomics and related fields.

Abstract: The analysis of specific diacylglycerol (DAG) isomers, such as 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), presents significant challenges in mass spectrometry due to their neutral nature, low ionization efficiency, and the potential for acyl migration. This technical guide provides an in-depth overview and detailed protocols for the chemical derivatization of PLG to overcome these analytical hurdles. We will explore various derivatization strategies that introduce a fixed charge or a readily ionizable group onto the glycerol backbone, thereby enhancing sensitivity, improving chromatographic separation, and enabling robust quantification by LC-MS/MS. This guide is intended to provide both the theoretical basis and practical steps for successful derivatization and analysis of PLG and other DAGs.

The Analytical Challenge of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG)

1-Palmitoleoyl-2-linoleoyl-sn-glycerol is a specific 1,2-diacyl-sn-glycerol composed of a palmitoleic acid at the sn-1 position and a linoleic acid at the sn-2 position of the glycerol backbone.[1][2] As a key intermediate in lipid metabolism and a second messenger in cellular signaling, the accurate quantification of specific DAG isomers like PLG is crucial for understanding various physiological and pathological processes.[3][4]

However, the direct analysis of PLG by mass spectrometry is hampered by several factors:

  • Poor Ionization Efficiency: Lacking a readily ionizable functional group, DAGs exhibit low ionization efficiency in electrospray ionization (ESI), often requiring the formation of less stable adducts with metal ions (e.g., Na⁺, K⁺) or ammonium (NH₄⁺).[5]

  • Isobaric Interference: Different DAG isomers can have the same elemental composition and thus the same mass, making their individual quantification without chromatographic separation impossible.

  • Acyl Migration: The free hydroxyl group at the sn-3 position can facilitate the migration of acyl chains, leading to the formation of the more stable 1,3-DAG isomer, which can complicate accurate quantification of the biologically active 1,2-isomer.[5]

Chemical derivatization of the free hydroxyl group addresses these challenges by modifying the structure of the DAG molecule to make it more amenable to mass spectrometric analysis.[6][7][8]

Derivatization Strategies for Enhanced Mass Spectrometric Analysis of PLG

The primary goal of derivatization in this context is to introduce a chemical moiety that improves the analytical characteristics of the PLG molecule. The ideal derivatization strategy should be:

  • Efficient and Specific: The reaction should proceed to completion with high yield and specifically target the hydroxyl group of the DAG.

  • Robust and Reproducible: The protocol should be straightforward and yield consistent results.

  • Enhancing Ionization: The derivatizing agent should introduce a permanent positive or negative charge or a group that is easily protonated or deprotonated.

  • Enabling Structural Characterization: The fragmentation of the derivatized molecule in the mass spectrometer should provide structural information, such as the identity of the fatty acyl chains.

This guide will focus on three effective derivatization strategies:

  • Charge-Switch Derivatization with 3-(Chlorosulfonyl)benzoic Acid (CSBA): This method introduces a negatively charged group, allowing for highly sensitive analysis in the negative ion mode.

  • Urethane Derivatization with 2,4-Difluorophenyl Isocyanate (DFPI): This approach adds a urethane group that can be readily analyzed in positive ion mode and helps to prevent acyl migration.

  • Tertiary Amine Derivatization with N,N-Dimethylglycine (DMG): This strategy introduces a tertiary amine group, which is easily protonated, leading to a significant increase in signal intensity in positive ion mode.

Protocol 1: Charge-Switch Derivatization using 3-(Chlorosulfonyl)benzoic Acid (CSBA)

Principle: This method utilizes 3-(chlorosulfonyl)benzoic acid to react with the hydroxyl group of PLG in the presence of pyridine. This reaction forms a sulfonic ester, introducing a permanently negatively charged sulfonate group.[6][7][9] This "charge-switch" allows for analysis in the negative ion mode, which often has a lower chemical background compared to the positive ion mode, leading to improved sensitivity.[7][9] The fragmentation of the CSBA-derivatized PLG provides characteristic product ions that can be used for selective detection and quantification.[9]

Workflow for CSBA Derivatization:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis LC-MS/MS Analysis dried_lipid Dried Lipid Extract (containing PLG) reconstitute Reconstitute Lipid in Pyridine Solution dried_lipid->reconstitute reagents Prepare CSBA and Pyridine Solutions add_csba Add CSBA Solution reagents->add_csba reconstitute->add_csba incubate Incubate at 60°C for 40 minutes add_csba->incubate quench Quench Reaction with Water and CHCl3/MeOH incubate->quench extract Perform Folch Extraction quench->extract dry_extract Dry Organic Phase extract->dry_extract reconstitute_final Reconstitute in Mobile Phase dry_extract->reconstitute_final inject Inject into LC-MS/MS reconstitute_final->inject analyze Analyze in Negative Ion Mode inject->analyze

Caption: Workflow for CSBA Derivatization of PLG.

Detailed Protocol:

  • Reagent Preparation:

    • Pyridine Solution: Prepare a 392.8 mg/mL solution of pyridine in acetonitrile (CH₃CN).

    • CSBA Solution: Prepare a 50 mg/mL solution of 3-(chlorosulfonyl)benzoic acid in CH₃CN.

  • Derivatization Reaction:

    • To the dried lipid extract containing PLG, add 250 µL of the pyridine solution and vortex to dissolve.[7][9]

    • Add 250 µL of the CSBA solution to the mixture.[7][9]

    • Vortex the reaction mixture and incubate in a shaking water bath at 60°C for 40 minutes.[7][9]

  • Sample Workup (Folch Extraction):

    • Stop the reaction by adding 3 mL of a chloroform/methanol (CHCl₃/MeOH) mixture (2:1, v/v) and 0.6 mL of water.[7][9]

    • Vortex the mixture vigorously for 5 minutes at room temperature.[9]

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the derivatized PLG.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried derivatized sample in a suitable mobile phase for reversed-phase liquid chromatography (RP-LC).

    • Analyze the sample by RP-UHPLC/MS/MS in negative ion mode.[6][7][9]

    • Monitor for the deprotonated molecule [M-H]⁻ and characteristic fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻).[9]

Table 1: Mass Transitions for CSBA-Derivatized PLG

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
PLG-CSBA793.5200.99Fragment from CSBA moiety
PLG-CSBA793.5155.98Fragment from CSBA moiety
PLG-CSBA793.5Neutral Loss of Palmitoleic acidFatty acid identification
PLG-CSBA793.5Neutral Loss of Linoleic acidFatty acid identification

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Protocol 2: Urethane Derivatization using 2,4-Difluorophenyl Isocyanate (DFPI)

Principle: This method involves the reaction of the hydroxyl group of PLG with 2,4-difluorophenyl isocyanate to form a stable 2,4-difluorophenyl urethane (DFPU) derivative.[5] This derivatization not only prevents acyl group migration but also provides a derivative that can be sensitively detected in positive ion mode as an ammonium adduct [M+NH₄]⁺.[5] The resulting DFPU-DAGs can be separated by normal-phase liquid chromatography (NP-LC), which allows for the separation of 1,2- and 1,3-DAG regioisomers.[5]

Workflow for DFPI Derivatization:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis LC-MS/MS Analysis dried_lipid Dried Lipid Extract (containing PLG) reconstitute Reconstitute Lipid in Pyridine/Toluene dried_lipid->reconstitute reagents Prepare DFPI and Pyridine Solutions add_dfpi Add DFPI Solution reagents->add_dfpi reconstitute->add_dfpi incubate Incubate at 60°C for 1 hour add_dfpi->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute_workup Reconstitute in Hexane/Ethyl Acetate evaporate->reconstitute_workup inject Inject into NP-LC-MS/MS reconstitute_workup->inject analyze Analyze in Positive Ion Mode inject->analyze

Caption: Workflow for DFPI Derivatization of PLG.

Detailed Protocol:

  • Reagent Preparation:

    • DFPI Solution: Prepare a 10% (v/v) solution of 2,4-difluorophenyl isocyanate in toluene.

  • Derivatization Reaction:

    • To the dried lipid extract, add 100 µL of pyridine and 100 µL of the DFPI solution.

    • Seal the reaction vial and incubate at 60°C for 1 hour.

  • Sample Workup:

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for normal-phase chromatography, such as hexane/ethyl acetate.

  • LC-MS/MS Analysis:

    • Analyze the sample by NP-LC-MS/MS in positive ion mode.

    • Introduce a 10 mM ammonium acetate solution post-column to promote the formation of [M+NH₄]⁺ adducts.[5]

    • Use constant neutral loss scanning of 190.1 Da (the mass of the DFPU group) for quantitative experiments.[5]

Table 2: Mass Transitions for DFPI-Derivatized PLG

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
PLG-DFPU766.5 + NH₄⁺Neutral Loss of 190.1Characteristic loss of DFPU group
PLG-DFPU766.5 + NH₄⁺Fragment corresponding to loss of Palmitoleic acidFatty acid identification
PLG-DFPU766.5 + NH₄⁺Fragment corresponding to loss of Linoleic acidFatty acid identification

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Protocol 3: Tertiary Amine Derivatization using N,N-Dimethylglycine (DMG)

Principle: This method introduces a tertiary amine group to the PLG molecule via an esterification reaction with N,N-dimethylglycine (DMG). The reaction is typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[10] The tertiary amine group of the DMG tag is readily protonated, leading to a significant enhancement in ionization efficiency in positive ion mode ESI.[10][11] This "shotgun lipidomics" approach can provide high sensitivity and a broad linear dynamic range.[12]

Workflow for DMG Derivatization:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis LC-MS/MS Analysis dried_lipid Dried Lipid Extract (containing PLG) mix_reagents Mix Lipid with DMG, EDC, and DMAP in ACN/CH2Cl2 dried_lipid->mix_reagents reagents Prepare DMG, EDC, and DMAP Solutions reagents->mix_reagents incubate Incubate at 45°C for 1 hour mix_reagents->incubate quench Quench with CH2Cl2/MeOH and NH4OH incubate->quench extract Liquid-Liquid Extraction quench->extract dry_extract Dry Organic Phase extract->dry_extract reconstitute_final Reconstitute in Mobile Phase dry_extract->reconstitute_final inject Inject into LC-MS/MS reconstitute_final->inject analyze Analyze in Positive Ion Mode inject->analyze

Caption: Workflow for DMG Derivatization of PLG.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of DMG (0.125 M), EDC (0.25 M), and DMAP (0.5 M) in a mixture of acetonitrile and dichloromethane (ACN:CH₂Cl₂, 1:1, v/v).

  • Derivatization Reaction:

    • Dissolve the dried lipid extract in the ACN:CH₂Cl₂ solvent mixture.

    • Add the DMG, EDC, and DMAP solutions to the lipid extract. The molar ratio of DMG to total DAGs should be optimized, with a ratio of 20-30 times often providing good results.[12]

    • Vortex the mixture and incubate at 45°C for 60 minutes.[10]

  • Sample Workup:

    • Quench the reaction by adding 1.5 mL of a CH₂Cl₂/MeOH (1:1, v/v) mixture and 0.5 mL of 25 mM ammonium hydroxide (NH₄OH).[10]

    • Vortex the mixture and allow it to stand for 5 minutes to ensure phase separation.

    • Collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried derivatized sample in a suitable mobile phase.

    • Analyze the sample by LC-MS/MS in positive ion mode.

    • Monitor for the protonated molecule [M+H]⁺ and the characteristic neutral loss of 103 Da (corresponding to the DMG tag).[10][11]

Table 3: Mass Transitions for DMG-Derivatized PLG

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
PLG-DMG678.6Neutral Loss of 103Characteristic loss of DMG group
PLG-DMG678.6Fragment corresponding to loss of Palmitoleic acidFatty acid identification
PLG-DMG678.6Fragment corresponding to loss of Linoleic acidFatty acid identification

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Comparison of Derivatization Methods

FeatureCSBA DerivatizationDFPI DerivatizationDMG Derivatization
Principle Charge-switch to negative ionUrethane formationTertiary amine addition
Ionization Mode NegativePositivePositive
Key Advantage High sensitivity, low backgroundPrevents acyl migration, separates regioisomersHigh ionization efficiency, good for shotgun lipidomics
Chromatography Reversed-PhaseNormal-PhaseReversed-Phase
MS/MS Signature Characteristic fragments at m/z 200.99 and 155.98Neutral loss of 190.1 DaNeutral loss of 103 Da

Conclusion and Best Practices

The choice of derivatization method for the analysis of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol will depend on the specific analytical goals and the available instrumentation.

  • For maximum sensitivity and low-level detection , CSBA derivatization followed by negative ion mode analysis is an excellent choice.

  • When the separation and quantification of 1,2- and 1,3-DAG regioisomers is critical, DFPI derivatization coupled with normal-phase chromatography is the preferred method.

  • For high-throughput screening and shotgun lipidomics approaches , DMG derivatization offers a robust and sensitive method for enhancing the signal of total DAG species.

Regardless of the chosen method, it is crucial to use an appropriate internal standard, such as a stable isotope-labeled DAG, to ensure accurate quantification. Proper optimization of reaction conditions and thorough sample cleanup are also essential for achieving reliable and reproducible results. By implementing these derivatization strategies, researchers can significantly improve the quality and depth of their mass spectrometric analysis of PLG and other diacylglycerols.

References

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PubMed Central. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central. [Link]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. Analytical Chemistry. [Link]

  • Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. PubMed Central. [Link]

  • Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Figshare. [Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

  • Combining Charge-Switch Derivatization with Ozone-Induced Dissociation for Fatty Acid Analysis. ResearchGate. [Link]

  • DG(16:0/18:2(9Z,12Z)/0:0). PubChem. [Link]

  • 1-palmitoleoyl-2-linoleoyl-sn-glycerol (CHEBI:84419). EMBL-EBI. [Link]

Sources

Application

handling and storage of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol standards

Technical Application Note: Precision Handling and Preservation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Standards Part 1: Executive Summary & Molecular Profile 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (DG 16:1/18:2) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Handling and Preservation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Standards

Part 1: Executive Summary & Molecular Profile

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (DG 16:1/18:2) is a high-value, metastable lipid standard used critically in kinase activation assays (specifically Protein Kinase C) and metabolic flux analysis. Unlike saturated diacylglycerols (DAGs), this species carries two distinct instability risks that act synergistically to degrade data integrity: acyl migration and oxidative cross-linking .

This guide deviates from standard "store at -20°C" advice. Due to the specific unsaturation pattern (16:1 at sn-1, 18:2 at sn-2), this molecule requires a Cryogenic/Anoxic/Aprotic storage triad to prevent isomerization into the thermodynamically stable (but biologically distinct) 1,3-isomer.

Physicochemical Profile
PropertySpecificationCritical Note
Common Name DG 16:1/18:2sn-1: Palmitoleic (16:1), sn-2: Linoleic (18:[1][2][3][4][5]2)
Molecular Formula C

H

O

Molecular Weight ~590.92 g/mol Exact mass varies slightly by isotope; use 590.49 for MS.
Oxidation Index High Contains bis-allylic protons (C-11 on linoleate) highly susceptible to radical attack.
Isomerization Risk Severe 1,2-DAG

1,3-DAG shift occurs rapidly in protic solvents or on silica.
Solubility Chloroform, Toluene, HexaneIncompatible with Methanol/Ethanol for storage.

Part 2: The Degradation Triad (Mechanistic Insight)

To handle this standard, one must understand the three forces destroying it.

  • Acyl Migration (The Silent Killer):

    • Mechanism: The hydroxyl group at the sn-3 position acts as a nucleophile, attacking the ester bond at sn-2. This forms a five-membered ring intermediate, allowing the fatty acid to shift to the sn-3 position.

    • Result: Conversion of 1,2-DAG (active PKC agonist) to 1,3-DAG (inactive).

    • Catalysts: Protic solvents (methanol, water), silica gel (Lewis acid sites), and heat.

    • Kinetics: In methanol at room temperature, significant isomerization occurs within hours .

  • Peroxidation:

    • Mechanism: The 18:2 chain contains a methylene group between two double bonds (bis-allylic). Oxygen radicals abstract a hydrogen here, leading to conjugated dienes and hydroperoxides.

    • Result: Mass shift (+16 Da, +32 Da), polymerization, and loss of biological affinity.

  • Hydrolysis:

    • Mechanism: Water attacks ester bonds, releasing free fatty acids (FFA).

    • Result: Formation of Monoacylglycerols (MAG) and free Linoleic/Palmitoleic acid.

Visualizing the Threat Landscape

degradation_pathways cluster_0 Critical Control Points Standard 1,2-DG (16:1/18:2) (Active Standard) Isomer 1,3-DG (16:1/18:2) (Inactive Isomer) Standard->Isomer Acyl Migration (Protic Solvents, Silica) Oxidized Peroxides / Polymers (Mass Shift) Standard->Oxidized Oxidation (O2, Light, Heat) Hydrolyzed MAG + Free Fatty Acids Standard->Hydrolyzed Hydrolysis (Water, pH > 7)

Figure 1: The Degradation Triad. The yellow path (Isomerization) is the most common cause of "silent" experimental failure where mass remains correct but biological activity is lost.

Part 3: Storage & Handling Protocol

A. The "Golden Standard" Storage Condition
  • Solvent: Chloroform (

    
    ) exclusively .
    
    • Why? It is aprotic (prevents migration) and dissolves lipids well.

    • Concentration: Store at 10 mg/mL or higher. Dilute solutions oxidize faster.

  • Container: Amber Borosilicate Glass Vial with Teflon (PTFE) lined cap .

    • Why? Plasticizers (phthalates) leach from plastic tubes into chloroform, contaminating MS spectra.

  • Temperature: -80°C (Mandatory for >1 month storage). -20°C is acceptable for <2 weeks.

  • Headspace: Argon or Nitrogen overlay.[6]

B. Workflow: Receiving and Aliquoting

Do not open the manufacturer's vial until it reaches room temperature to prevent water condensation.

  • Equilibration: Remove vial from shipment box. Let stand at 20°C for 30 minutes in a desiccator.

  • Solubilization: If supplied neat (oil/solid), add Chloroform (pre-chilled) to reach 10 mg/mL.

    • Critical: Do NOT vortex vigorously. Swirl gently or sonicate briefly (5 sec) in an ice bath.

  • Aliquoting:

    • Prepare pre-labeled amber glass vials (PTFE-lined caps).

    • Dispense single-use aliquots (e.g., 50 µg or 100 µg).

    • Reasoning: Repeated freeze-thaw cycles introduce water and oxygen.

  • Drying (Optional but Recommended for Long Term):

    • Evaporate chloroform under a gentle stream of Nitrogen/Argon.

    • Stop point: Stop exactly when the solvent disappears. Do not "over-dry" as this forms a film difficult to reconstitute.

    • Alternative: Leave in Chloroform liquid for easier handling if used within 3 months.

  • Sealing: Flush headspace with Argon. Cap tightly. Wrap cap with Parafilm.

  • Storage: Place vials in a secondary container (box) at -80°C.

C. Experimental Reconstitution (Day of Assay)
  • Remove one aliquot.

  • Evaporate chloroform (if stored liquid) using Nitrogen.

  • IMMEDIATELY reconstitute in the assay buffer or delivery solvent (e.g., DMSO or Ethanol).

    • Warning: Once in Ethanol/DMSO/Buffer, the "Isomerization Clock" starts. Use within 30 minutes .

    • Keep on Ice: Low temperature slows isomerization.

Part 4: Quality Control (Self-Validation)

Before running a critical high-throughput screen or MS quantitation, validate the standard.

1. The "Isomer Check" (LC-MS/MS) Standard reverse-phase C18 columns can separate 1,2-DAG from 1,3-DAG.

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: Isopropanol/Acetonitrile/Water (avoid methanol if possible, or keep run times short).

  • Signal: 1,3-DAGs typically elute slightly later than 1,2-DAGs due to higher structural symmetry and hydrophobicity.

  • Acceptance Criteria: 1,2-isomer > 90% total peak area.

2. The "Oxidation Check" (Absorbance)

  • Dissolve a small amount in Ethanol.

  • Measure Absorbance at 234 nm .[2]

  • Mechanism:[3][7][8] Conjugated dienes (oxidation product of linoleic acid) absorb strongly at 234 nm.[2] Pure standard should have near-zero absorbance here.

Workflow Logic Diagram

handling_workflow Start Receive Standard (Dry Ice) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Dissolve Dissolve in CHCl3 (10 mg/mL) Equilibrate->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Purge Purge Headspace (Argon/N2) Aliquot->Purge Freeze Store at -80°C Purge->Freeze Thaw Thaw Aliquot Freeze->Thaw Day of Exp Dry Evaporate CHCl3 (N2 Stream) Thaw->Dry Recon Reconstitute (DMSO/EtOH) Dry->Recon Assay USE IMMEDIATELY (<30 mins) Recon->Assay

Figure 2: The "Zero-Migration" Workflow. Red nodes indicate high-risk zones where acyl migration becomes active.

Part 5: Troubleshooting & FAQs

IssueDiagnosisSolution
Double Peaks in LC-MS Isomerization (1,2 vs 1,3)Check storage solvent. If stored in MeOH, discard. If stored in CHCl3, ensure -80°C.
Mass +16 / +32 Da OxidationCheck headspace gas. Ensure Argon overlay was used. Discard aliquot.
Plastic odor / contaminant LeachingDid you use plastic pipette tips for long contact? Use glass syringes or minimize contact time.
Low Biological Activity 1,3-Isomer Dominance1,3-DAG does NOT activate PKC. The standard has isomerized.[9] Purchase fresh standard.

References

  • Kodali, D. R., et al. (1990). "Acyl migration in 1,2-dipalmitoyl-sn-glycerol." Chemistry and Physics of Lipids, 52(3-4), 163-170.[2] (Establishes kinetics of 1,2 to 1,3 shift).

  • Lipid Maps. Lipid Classification and Nomenclature: Glycerolipids. Available at: [Link]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb.[2] (For fragmentation patterns of 16:1/18:2).

Sources

Method

Measuring the Pulse of Cellular Signaling: A Guide to 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) Turnover in Cells

Introduction: The Significance of a Specific Diacylglycerol In the intricate symphony of cellular life, lipids are far more than simple structural components or energy depots. They are dynamic players in a complex signal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Specific Diacylglycerol

In the intricate symphony of cellular life, lipids are far more than simple structural components or energy depots. They are dynamic players in a complex signaling network that governs cellular decisions. Among these signaling lipids, diacylglycerols (DAGs) hold a central position as second messengers. 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), a specific DAG species with palmitoleic acid (16:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position, is an important intermediate in lipid metabolism and a modulator of key signaling pathways.[1][2] The precise acyl chain composition of PLG is not arbitrary; it influences the recruitment and activation of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms, thereby shaping the cellular response to external stimuli.[1]

The cellular concentration of PLG is tightly regulated, and its turnover—the combined rate of its synthesis and degradation—is a critical determinant of its signaling output. Measuring this turnover provides a dynamic window into the metabolic state of the cell and the activity of signaling pathways that produce and consume this specific lipid messenger. Dysregulation of DAG metabolism is implicated in various diseases, making the precise measurement of the turnover of specific DAG species like PLG a crucial area of research for drug development and diagnostics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the turnover of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in cultured cells. We will delve into the principles of stable isotope labeling, provide detailed protocols for cell culture, lipid extraction, and state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and conclude with a guide to data analysis for calculating turnover rates.

The Principle: Tracing the Flow of PLG with Stable Isotopes

To measure the turnover of PLG, we employ a powerful technique known as stable isotope labeling. This method involves introducing a "heavy" version of a precursor molecule into the cell culture medium. These precursors contain stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or deuterium (²H), in place of the more common carbon-12 (¹²C) or hydrogen (¹H).[3][4] As the cells metabolize these labeled precursors, the heavy isotopes are incorporated into newly synthesized molecules, including our target lipid, PLG.

By tracking the rate at which the "heavy" labeled PLG appears and the "light" unlabeled PLG disappears over time using mass spectrometry, we can calculate the turnover rate of the entire PLG pool. This approach, often referred to as metabolic flux analysis, provides a quantitative measure of the dynamic synthesis and degradation of this specific signaling lipid.[5][6]

For measuring PLG turnover, we will use ¹³C-labeled fatty acids as precursors, specifically ¹³C-palmitoleic acid and ¹³C-linoleic acid. This allows us to directly trace the incorporation of the constituent fatty acids into the PLG molecule.

Visualizing the Path: PLG Metabolism and the Experimental Workflow

To understand the experimental approach, it is essential to visualize the metabolic context of PLG and the overall workflow for measuring its turnover.

PLG Metabolic Hub

The following diagram illustrates the central role of PLG in cellular lipid metabolism. It is synthesized from phosphatidic acid and can be further metabolized to form other important lipids, such as triglycerides and phospholipids. It is also a key activator of Protein Kinase C (PKC).

PLG_Metabolism cluster_synthesis Synthesis cluster_signaling Signaling & Metabolism Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic_Acid Glycerol-3-Phosphate->Phosphatidic_Acid Acylation PLG PLG Phosphatidic_Acid->PLG Dephosphorylation PKC_Activation PKC_Activation PLG->PKC_Activation Activates Triglycerides Triglycerides PLG->Triglycerides Acylation Phospholipids Phospholipids PLG->Phospholipids Headgroup Addition

Caption: Simplified metabolic map of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG).

Experimental Workflow Overview

The process of measuring PLG turnover can be broken down into several key stages, from preparing the cells to analyzing the final data.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A 1. Cell Seeding & Growth B 2. Introduction of ¹³C-Labeled Fatty Acids A->B C 3. Cell Harvesting & Quenching B->C D 4. Lipid Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Turnover Rate Calculation F->G

Caption: High-level experimental workflow for measuring PLG turnover.

Detailed Protocols

This section provides step-by-step protocols for each stage of the experiment. It is crucial to maintain consistency and precision throughout the process to ensure high-quality, reproducible data.

Part 1: Cell Culture and Stable Isotope Labeling

The choice of cell line will depend on the biological question being addressed. This protocol is a general guideline that can be adapted for most adherent mammalian cell lines.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Sterile cell culture plates (e.g., 6-well or 12-well plates)

  • ¹³C-labeled palmitoleic acid (e.g., U-¹³C₁₆-Palmitoleic acid)

  • ¹³C-labeled linoleic acid (e.g., U-¹³C₁₈-Linoleic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

Protocol:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Preparation of Labeled Fatty Acid Medium:

    • Prepare stock solutions of ¹³C-palmitoleic acid and ¹³C-linoleic acid complexed to fatty acid-free BSA. The BSA helps to solubilize the fatty acids and facilitates their uptake by the cells. A typical molar ratio of fatty acid to BSA is 5:1.

    • On the day of the experiment, prepare the labeling medium by supplementing the standard cell culture medium with the desired final concentration of the ¹³C-labeled fatty acids. A common starting concentration is 10-50 µM for each fatty acid.

  • Labeling Time Course:

    • Aspirate the standard culture medium from the cells and wash once with warm PBS.

    • Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (t=0).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, harvest a set of wells for lipid extraction. It is recommended to prepare triplicate wells for each time point to ensure statistical robustness.

Part 2: Lipid Extraction

The Bligh and Dyer method is a classic and robust protocol for the extraction of total lipids from biological samples.[1]

Materials:

  • Ice-cold PBS

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • Cell Harvesting and Quenching:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining labeled fatty acids.

    • Add a small volume of ice-cold PBS and scrape the cells from the plate. Transfer the cell suspension to a pre-chilled glass centrifuge tube.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For example, to 0.8 mL of cell suspension, add 2 mL of methanol and 1 mL of chloroform.

    • Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 30 minutes with occasional vortexing.

    • Induce phase separation by adding 1 mL of chloroform and 1 mL of deionized water. Vortex again for 2 minutes.

    • Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

    • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

The analysis of PLG requires a sensitive and specific LC-MS/MS method capable of separating it from other DAG isomers and quantifying both the unlabeled (light) and ¹³C-labeled (heavy) forms.

Instrumentation:

  • Liquid chromatography system (UPLC or HPLC)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A chiral stationary phase column is recommended for the separation of sn-1,2 and sn-2,3 DAG enantiomers.[7] Alternatively, a normal-phase silica column can be used to separate 1,2- and 1,3-DAG regioisomers.

  • Mobile Phase A: A non-polar solvent such as hexane or isooctane.

  • Mobile Phase B: A more polar solvent mixture, for example, isopropanol/acetonitrile.

  • Gradient: A gradient elution from low to high percentage of mobile phase B is typically used to separate the different lipid classes.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted lipid extract.

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • MRM Transitions: The specific Q1 (precursor ion) and Q3 (product ion) masses for unlabeled and labeled PLG need to be determined. For PLG (16:1/18:2), the precursor ion is typically the [M+NH₄]⁺ adduct. The product ions correspond to the neutral loss of one of the fatty acyl chains.

AnalyteQ1 (Precursor Ion, [M+NH₄]⁺)Q3 (Product Ion)Description
Unlabeled PLG (¹²C)m/z to be determinedm/z to be determinedNeutral loss of palmitoleic acid or linoleic acid
Labeled PLG (¹³C)m/z to be determinedm/z to be determinedNeutral loss of ¹³C-palmitoleic acid or ¹³C-linoleic acid

Note: The exact m/z values for the MRM transitions will depend on the specific adduct formed and the degree of ¹³C-labeling in the fatty acid precursors. These should be empirically determined by infusing standards of unlabeled and labeled PLG.

Protocol:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).

  • LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system and acquire data in MRM mode using the pre-determined transitions for both light and heavy PLG.

Data Analysis and Turnover Calculation

The raw data from the LC-MS/MS analysis will consist of peak areas for the light (unlabeled) and heavy (labeled) forms of PLG at each time point. From this data, we can calculate the turnover rate.

Fractional Synthesis

The first step is to calculate the fractional synthesis (FS) of PLG at each time point. This represents the proportion of the PLG pool that has been newly synthesized from the labeled precursors.

FS(t) = Peak Area (Heavy PLG) / [Peak Area (Heavy PLG) + Peak Area (Light PLG)]

Where t is the time point.

Turnover Rate Calculation

The turnover of PLG can be modeled as a first-order kinetic process. The fractional synthesis over time can be fitted to a one-phase exponential association curve using non-linear regression analysis.

FS(t) = FS_max * (1 - e^(-k*t))

Where:

  • FS(t) is the fractional synthesis at time t.

  • FS_max is the maximum fractional synthesis at steady state (ideally close to 1).

  • k is the turnover rate constant (in units of time⁻¹).

  • t is time.

The turnover rate constant k represents the fraction of the PLG pool that is turned over per unit of time.

Half-Life Calculation

From the turnover rate constant, the half-life (t₁/₂) of PLG can be calculated. The half-life is the time it takes for half of the PLG pool to be replaced.

t₁/₂ = ln(2) / k

Where:

  • ln(2) is the natural logarithm of 2 (approximately 0.693).

  • k is the turnover rate constant.

Data Presentation:

Time (hours)Peak Area (Light PLG)Peak Area (Heavy PLG)Fractional Synthesis
01,000,00000.00
2850,000150,0000.15
4700,000300,0000.30
8500,000500,0000.50
12350,000650,0000.65
24150,000850,0000.85

This is example data for illustrative purposes.

Troubleshooting and Considerations

  • Isomer Separation: The separation of PLG from its isomers (e.g., 1-linoleoyl-2-palmitoleoyl-sn-glycerol and 1,3-diacylglycerols) is critical for accurate quantification. Optimization of the chromatography, potentially using chiral columns, is essential.[7]

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the ESI source. The use of an internal standard, ideally a deuterated or ¹³C-labeled version of PLG, can help to correct for these effects.

  • Metabolic Steady State: This method assumes that the overall pool size of PLG remains constant during the labeling experiment (i.e., the cells are in a metabolic steady state). It is important to ensure that the labeling conditions do not significantly alter the physiology of the cells.

  • Precursor Pool Enrichment: The calculation of absolute synthesis rates requires knowledge of the enrichment of the precursor acyl-CoA pools. The method described here provides the turnover rate of the PLG pool, which is often the most biologically relevant parameter.

Conclusion

The measurement of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol turnover using stable isotope labeling and LC-MS/MS is a powerful approach to quantitatively assess the dynamics of this important signaling lipid. The detailed protocols and data analysis guidelines presented in this application note provide a robust framework for researchers to investigate the role of PLG metabolism in health and disease. By precisely measuring the pulse of PLG turnover, we can gain deeper insights into the intricate regulation of cellular signaling and identify new therapeutic targets for a wide range of pathologies.

References

  • Allen, D. K., Bates, P. D., & Tjellström, H. (2015). Tracking the metabolic pulse of plant lipid production with isotopic labeling and flux analyses: past, present and future. Progress in Lipid Research, 58, 97-120. [Link]

  • Lin, P., Dai, L., Crooks, D. R., Neckers, L. M., Higashi, R. M., Fan, T. W. M., & Lane, A. N. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(4), 202. [Link]

  • Bates, P. D., & Browse, J. (2012). The significance of different diacylglycerol synthesis pathways on plant oil composition and bioengineering. Frontiers in Plant Science, 3, 147. [Link]

  • PubChem. (2026). DG(16:0/18:2(9Z,12Z)/0:0). National Center for Biotechnology Information. [Link]

  • Bates, P. D., Durrett, T. P., Ohlrogge, J. B., & Pollard, M. (2009). Analysis of acyl fluxes through multiple pathways of triacylglycerol synthesis in developing soybean embryos. Plant Physiology, 150(1), 55-72. [Link]

  • LIPID MAPS. (2025). LMGP02010009. [Link]

  • Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-36. [Link]

  • LIPID MAPS. (2025). Structure Database (LMSD). [Link]

  • SCIEX. (2017). Broad Lipid Profiling using a High-Throughput Targeted LC-MRM Method. [Link]

  • Sato, T., & Miura, S. (2025). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 15(7), e5257. [Link]

Sources

Application

Application Note: Stable Isotope Labeling of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) for Metabolic Flux Analysis

Executive Summary & Biological Context 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) represents a distinct molecular species of diacylglycerol positioned at the intersection of de novo lipogenesis and essential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) represents a distinct molecular species of diacylglycerol positioned at the intersection of de novo lipogenesis and essential fatty acid metabolism.[1] Unlike the canonical 16:0/18:1 species, the presence of Palmitoleate (16:1n-7) at the sn-1 position often reflects Stearoyl-CoA Desaturase-1 (SCD1) activity, while Linoleate (18:2n-6) at the sn-2 position links the molecule to dietary intake and inflammatory signaling precursors.[1]

In metabolic studies, static measurements of DAG levels are insufficient. High intracellular turnover rates mean that a stable pool size can mask rapid flux into Triacylglycerols (TAG) or Phospholipids (PC/PE).[1] This guide details the stable isotope labeling strategies , synthesis of internal standards , and LC-MS/MS protocols required to resolve the metabolic fate of this specific DAG isomer.

Strategic Labeling Approaches

To study 16:1/18:2 DAG, researchers must choose between two distinct labeling paradigms. The choice dictates the experimental design and data output.

A. Metabolic Flux Analysis (Pulse-Chase)[1]
  • Objective: To measure the rate of de novo synthesis vs. reacylation (Lands cycle).

  • Tracer:

    • 
      C-Glucose:  Labels the glycerol backbone and de novo synthesized fatty acids (16:1).[1]
      
    • 
      C-Palmitoleate / 
      
      
      
      C-Linoleate:
      Directly traces the incorporation of specific acyl chains.[1]
  • Outcome: Determines the fractional synthesis rate (FSR) of the DAG pool.

B. Isotope Dilution Mass Spectrometry (IDMS)[1]
  • Objective: Absolute quantification of endogenous 16:1/18:2 DAG.

  • Tracer: A synthetic, heavy-labeled internal standard (e.g., 16:1-d31/18:2-d11 DAG) spiked into the sample during extraction.[1]

  • Outcome: Corrects for ionization suppression and extraction losses, providing precise molar concentrations.

Protocol: Chemo-Enzymatic Synthesis of Internal Standard

Commercial standards for mixed-chain DAGs like 16:1/18:2 are often unavailable.[1] Below is a validated protocol for synthesizing a pseudo-endogenous internal standard.

Target Molecule: 1-Palmitoleoyl-d31-2-linoleoyl-d11-sn-glycerol Reagents:

  • 
    -Glycero-3-phosphocholine (GPC)[1][2]
    
  • Palmitoleic acid-d31 (or U-

    
    C)[1]
    
  • Linoleic acid-d11 (or U-

    
    C)[1]
    
  • Phospholipase C (from Bacillus cereus)[1]

  • Lipase (immobilized Rhizopus arrhizus - 1,3-specific)[1]

Step-by-Step Synthesis:

  • Acylation of GPC (Chemical): React GPC with Linoleic acid-d11 anhydride in the presence of DMAP to yield 1,2-di-linoleoyl-GPC.[1]

  • Enzymatic Hydrolysis (sn-1 specific): Treat with Rhizopus arrhizus lipase to hydrolyze the sn-1 position, yielding 2-linoleoyl-d11-lyso-PC.[1]

  • Re-acylation (sn-1 specific): React the lyso-PC with Palmitoleic acid-d31 anhydride. The steric specificity favors the sn-1 position, yielding 1-palmitoleoyl-d31-2-linoleoyl-d11-PC.[1]

  • Headgroup Removal: Digest the PC with Phospholipase C in a biphasic system (Ether/Buffer). This cleaves the phosphocholine headgroup, leaving the pure 1,2-DAG .

  • Purification: Isolate via HPLC (Normal Phase) to separate 1,2-DAG from any 1,3-isomer formed by acyl migration.[1]

Experimental Workflow: Metabolic Tracing in Cell Culture

Phase 1: The Pulse
  • Seed Cells: Plate cells (e.g., HepG2 or Adipocytes) to 70% confluence.[1]

  • Starvation: Wash 2x with PBS. Incubate in serum-free medium for 2 hours to synchronize lipid metabolism.

  • Label Addition:

    • Prepare medium containing 100

      
      M [U-
      
      
      
      C16]-Palmitoleate
      complexed with BSA (4:1 ratio).
    • Note: Palmitoleate is chosen to trace the sn-1 incorporation specifically.[1]

  • Incubation: Incubate for time points: 0, 15, 30, 60, 120 min.

Phase 2: Lipid Extraction (MTBE Method)

The MTBE (Methyl tert-butyl ether) method is preferred over Bligh-Dyer for DAGs due to better recovery and non-carcinogenic solvents.[1]

  • Quench: Aspirate media; wash cells with ice-cold PBS.

  • Lysis: Add 300

    
    L ice-cold Methanol containing Internal Standard (10 pmol synthetic 16:1/18:2-d labeled) . Scrape cells.[1]
    
  • Extraction: Add 1000

    
    L MTBE. Vortex for 1 hour at 4°C.[1]
    
  • Phase Separation: Add 250

    
    L MS-grade water. Vortex 10 min. Centrifuge at 10,000 x g for 10 min.
    
  • Collection: Collect the upper organic phase (MTBE).[1] Re-extract lower phase once.[1]

  • Dry: Evaporate solvent under Nitrogen stream. Store at -80°C.

Phase 3: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.[1]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Gradient: 40% B to 99% B over 15 minutes.

MS Settings (Targeted): DAGs ionize best as Ammonium adducts


.[1]
  • Target: 16:1/18:2 DAG

  • Precursor Ion:

    
     608.5 (
    
    
    
    )[1]
  • Product Ions (Neutral Loss):

    • Loss of 16:1 (Palmitoleate)

      
       Fragment related to 18:2 monoacylglycerol.[1]
      
    • Loss of 18:2 (Linoleate)

      
       Fragment related to 16:1 monoacylglycerol.[1]
      
    • Quantifier Transition:

      
       (Loss of 18:2 FA + NH3).[1]
      

Data Visualization & Pathways

Diagram 1: Metabolic Fate of 16:1/18:2 DAG

This diagram illustrates the central node behavior of this DAG species, highlighting the competition between storage (TAG), structural lipids (PC/PE), and signaling (PKC).

DAG_Metabolism Glucose Glucose (13C) G3P Glycerol-3-P Glucose->G3P Glycolysis LPA Lysophosphatidic Acid G3P->LPA GPAT (+16:1-CoA) PA Phosphatidic Acid LPA->PA AGPAT (+18:2-CoA) DAG 16:1/18:2 DAG (Central Node) PA->DAG Lipin (PAP) TAG Triacylglycerol (Storage) DAG->TAG DGAT1/2 PC Phosphatidylcholine (Membrane) DAG->PC CPT (Kennedy) PKC PKC Activation (Signaling) DAG->PKC Binding TAG->DAG ATGL (Lipolysis) PC->DAG PLC (Signaling)

Caption: Metabolic flux through the 16:1/18:2 DAG node. Solid lines indicate biosynthetic flux; dashed lines indicate hydrolysis/signaling feedback.[1]

Diagram 2: Pulse-Chase Experimental Logic

A visual guide to the experimental setup for calculating flux.

Pulse_Chase cluster_0 Phase 1: Pulse (Labeling) cluster_1 Phase 2: Analysis Step1 Starve Cells (2h Serum-Free) Step2 Add Tracer (13C-Palmitoleate) Step1->Step2 Step3 Uptake & Incorporation (0-120 min) Step2->Step3 Step4 Lipid Extraction (MTBE + Internal Std) Step3->Step4 Quench Step5 LC-MS/MS (MRM Detection) Step4->Step5 Step6 Calculate Enrichment (M+16 Isotopologue) Step5->Step6

Caption: Workflow for pulse-chase analysis to determine fractional synthesis rate of DAG.

Data Interpretation: Calculating Flux

To quantify the flux, you must look at the Mass Isotopologue Distribution (MID) .

If you used [U-


C16]-Palmitoleate :
  • M+0: Unlabeled endogenous 16:1/18:2 DAG.

  • M+16: DAG containing one labeled Palmitoleate chain.[1]

  • Enrichment Calculation:

    
    
    Where 
    
    
    
    is the intensity of the ion.[1]

Interpretation:

  • Rapid M+16 appearance: Indicates high de novo synthesis or rapid reacylation via the Kennedy pathway.

  • Delay: Suggests the label is cycling through a storage pool (like TAG) before being hydrolyzed back to DAG.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Isomer Scrambling Acyl migration (1,2-DAG

1,3-DAG)
Keep samples on ice; avoid acidic/basic extremes during extraction. Analyze immediately.
Low Signal Ion suppression from phospholipidsUse Solid Phase Extraction (SPE) with silica to separate Neutral Lipids (DAG/TAG) from Polar Lipids (PC/PE) before MS.[1]
Sodium Adducts Ubiquitous Na+ in solventsAdd Ammonium Formate (10mM) to mobile phase to force

formation, which fragments better than

.

References

  • Eichmann, T. O., & Lass, A. (2015). DAG accumulation in the liver: A dynamic balance between synthesis and degradation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Link[1]

  • Li, L. O., et al. (2015). Cell-based Assay of MGAT2-driven Diacylglycerol Synthesis for Profiling Inhibitors: Use of a Stable Isotope-Labeled Substrate and High-Resolution LC/MS.[1][3] Journal of Lipid Research.[3] Link

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. Link[1]

  • Han, X., & Gross, R. W. (2001). Quantitative analysis of diacylglycerol species in biological extracts by electrospray ionization mass spectrometry. Analytical Biochemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG)

Status: Online Ticket ID: DAG-161-182-QUANT Assigned Specialist: Senior Application Scientist, Lipidomics Division System Overview & Molecular Profile[1] Welcome to the technical support hub for 1-Palmitoleoyl-2-linoleoy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: DAG-161-182-QUANT Assigned Specialist: Senior Application Scientist, Lipidomics Division

System Overview & Molecular Profile[1]

Welcome to the technical support hub for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (hereafter referred to as 16:1/18:2 DAG ). This molecule presents a "perfect storm" of quantification challenges: it is a signaling lipid (requiring high sensitivity), it contains a polyunsaturated fatty acid (susceptible to oxidation), and it is a 1,2-diacylglycerol (susceptible to rapid isomerization).

Molecular Specifications:

  • Formula:

    
    
    
  • Exact Mass (Neutral): 590.4910 Da

  • Target Adduct (Recommended):

    
     (m/z 608.525)
    
  • Critical Instability: Acyl migration from sn-2 to sn-3.

Critical Alert: The Isomerization Trap

Before beginning any extraction, you must understand the primary failure mode for this assay: Acyl Migration .

In 1,2-DAGs, the fatty acid at the sn-2 position (Linoleoyl) will spontaneously migrate to the sn-3 position, forming 1,3-DAG. This is thermodynamically driven (1,3-DAG is more stable) and catalyzed by heat, acidic/basic pH, and protic solvents.

Mechanism of Failure

The hydroxyl group at sn-3 attacks the carbonyl carbon at sn-2, forming a five-membered ring intermediate, resulting in the acyl chain shifting.

AcylMigration cluster_catalysts Catalysts (Avoid These) DAG12 1,2-DAG (1-Palmitoleoyl-2-linoleoyl) Biologically Active Inter Cyclic Orthoester Intermediate DAG12->Inter Nucleophilic Attack (sn-3 OH -> sn-2 C=O) Inter->DAG12 Reversible DAG13 1,3-DAG (1-Palmitoleoyl-3-linoleoyl) Thermodynamically Stable Inter->DAG13 Ring Opening DAG13->Inter Reversible (Slow) Heat Heat (>30°C) Silica Silica (Acidic) pH pH > 8 or < 4

Figure 1: Mechanism of acyl migration. 1,2-DAGs rearrange to 1,3-DAGs, compromising quantification accuracy.

Troubleshooting Modules (Q&A)

Module A: Sample Preparation & Stability

Q: My recovery rates are inconsistent, and I see a split peak for my analyte. What is happening? A: You are likely observing acyl migration occurring during extraction.

  • Diagnosis: If you use a silica-based Solid Phase Extraction (SPE) column, the acidic nature of the silica catalyzes the shift to 1,3-DAG.

  • Solution: Switch to a Methyl-tert-butyl ether (MTBE) liquid-liquid extraction. It is non-acidic and keeps the lipid in a hydrophobic environment.

  • Protocol Adjustment: Keep all samples on ice. Do not evaporate solvents at temperatures above 30°C.

Q: How do I prevent the Linoleoyl (18:2) chain from oxidizing during processing? A: Linoleic acid is a PUFA and will form peroxides.[1]

  • Solution: Add 0.01% BHT (Butylated hydroxytoluene) to your extraction solvents immediately.

  • Gas Shielding: Evaporate solvents under a stream of Nitrogen or Argon, never air.

Module B: Chromatography (LC)

Q: Can I separate 1,2-DAG from 1,3-DAG using a standard C18 column? A: Yes, but it requires specific conditions.

  • separation Physics: 1,3-DAGs are generally more hydrophobic and have a different 3D shape than 1,2-DAGs. In Reverse Phase (RP), 1,3-isomers typically elute before 1,2-isomers due to the "tuning fork" shape of 1,3-DAGs interacting differently with the stationary phase compared to the "hairpin" shape of 1,2-DAGs.

  • Recommendation: Use a C18 column with high carbon load or a C30 column for superior shape selectivity.

Q: My retention times are drifting. A: DAGs are neutral lipids and are sensitive to mobile phase water content. Ensure your organic mobile phase (Isopropanol/Acetonitrile) is fresh and the column is temperature-controlled (maintain 40°C to reduce backpressure, but balance against isomerization risk—usually 40°C is a safe upper limit if run time is short).

Module C: Mass Spectrometry (MS)

Q: I see low signal intensity for the


 ion. Why? 
A:  DAGs do not protonate well. They tend to lose water in the source, forming 

, which is unstable and non-specific.
  • Solution: You must drive the formation of the Ammonium Adduct

    
     .[2]
    
  • Modifier: Add 5mM - 10mM Ammonium Acetate or Ammonium Formate to your mobile phase.

Q: I see a strong Sodium adduct


. Can I quantify using this? 
A:  Avoid this if possible.
  • Reasoning: While sodium adducts are intense, they are extremely stable and require very high collision energy to fragment. This leads to poor fragmentation efficiency and lower sensitivity in MS/MS (MRM) modes. Ammonium adducts fragment easily, losing ammonia and a fatty acid to yield a clean product ion.

Validated Experimental Workflows

Workflow Visualization

Workflow cluster_prep Step 1: Sample Prep (Crucial) cluster_lc Step 2: LC Separation cluster_ms Step 3: MS/MS Detection Sample Biological Sample (Plasma/Tissue) AddIS Add Internal Standard (d5-1,2-DAG) Sample->AddIS Extract MTBE Extraction (Keep < 4°C, 0.01% BHT) AddIS->Extract Column Reverse Phase C18 (Separates 1,2 from 1,3) Extract->Column Source ESI Positive Mode Column->Source Mobile MP A: ACN/H2O (60:40) + 10mM NH4OAc MP B: IPA/ACN (90:10) + 10mM NH4OAc Mobile->Column Q1 Q1 Select: [M+NH4]+ m/z 608.5 Source->Q1 Q3 Q3 Select: Neutral Loss [M-NH3-FA]+ Q1->Q3

Figure 2: Optimized workflow for 16:1/18:2 DAG quantification, emphasizing adduct control and isomer separation.

Protocol 1: MTBE Extraction (Matyash Method - Modified for DAGs)

Standard Bligh & Dyer is discouraged due to the difficulty of automating the lower chloroform layer retrieval.

  • Sample: 50 µL Plasma/Homogenate.

  • Internal Standard: Add 10 µL of 1,2-dipalmitoyl-d5-sn-glycerol (Use a d5 or d31 analog to track extraction efficiency).

  • Solvent 1: Add 200 µL Methanol (ice cold, containing 0.01% BHT). Vortex 10s.

  • Solvent 2: Add 700 µL MTBE (Methyl-tert-butyl ether). Vortex 1 hr at 4°C.

  • Phase Break: Add 150 µL water. Vortex 10s.

  • Centrifuge: 10 min at 10,000 x g (4°C).

  • Collection: Collect the upper organic phase (MTBE).

    • Note: The upper phase contains the DAGs. This is easier to pipette than the lower chloroform phase in Bligh & Dyer.

  • Dry: Evaporate under Nitrogen at room temperature (Max 25°C). Do not heat.

  • Reconstitute: 100 µL Methanol/Chloroform (9:1) or initial mobile phase.

Protocol 2: LC-MS/MS Settings

Liquid Chromatography:

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Acetate.[3]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.[3]

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: Linear to 98% B

    • 12-14 min: Hold 98% B (Elutes TAGs)

    • 14.1 min: Re-equilibrate.

Mass Spectrometry (MRM Table):

AnalytePrecursor Ion (Q1)Product Ion (Q3)TypeCollision Energy
16:1/18:2 DAG 608.5

311.3 Loss of 18:2 +

~15-20 eV
16:1/18:2 DAG 608.5

337.3 Loss of 16:1 +

~15-20 eV
IS (d5-DAG) [M_IS + 18] Fragment Neutral LossOptimized

Note: The "Neutral Loss" of the fatty acid + ammonia is the dominant fragmentation pathway. For 16:1/18:2, you will see fragments corresponding to the monoacylglycerol backbone after losing one chain.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Li, L., et al. (2014). Isomer separation and quantification of diacylglycerols in human plasma by comprehensive two-dimensional liquid chromatography with mass spectrometry. Journal of Chromatography A, 1360, 164-173. Link

  • Murphy, R. C., et al. (2007). Mass spectrometry of phospholipids and diacylglycerols. Mass Spectrometry Reviews, 26(1), 1-35. Link

  • Steen, H., et al. (2022). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. Molecules, 27(10), 3237. Link

  • Merck Millipore. (n.d.). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[4][5][6] Technical Note. Link

Sources

Optimization

Technical Support Center: Improving Ionization Efficiency of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) in ESI-MS

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support center for the analysis of neutral glycerolipids.

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the analysis of neutral glycerolipids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) and similar diacylglycerol (DAG) or triacylglycerol (TG) species. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.

The Core Challenge: Why is PLG Difficult to Analyze?

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) is a diacylglycerol, a class of neutral lipids that are fundamental components of cellular membranes and critical signaling molecules[1][2]. Unlike phospholipids, which have a charged phosphate group, PLG lacks a readily ionizable functional group. ESI-MS relies on analytes being charged in solution or becoming charged during the electrospray process. Because PLG is electrically neutral, it cannot be efficiently protonated or deprotonated.

Therefore, the entire strategy for its detection hinges on encouraging the molecule to form a non-covalent complex with a cation—a process known as adduct formation . Mastering this process is the key to achieving high sensitivity and reliable quantification.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses the most common issues encountered during the ESI-MS analysis of PLG in a direct question-and-answer format.

Q1: My signal intensity for PLG is extremely low or completely absent. What is the first and most critical parameter to check?

Answer: The most likely cause is the absence of an appropriate cation in your mobile phase to facilitate adduct formation. Neutral lipids like PLG require an "ionization enhancer" to be detected efficiently in positive ion mode.

Core Explanation: ESI is a soft ionization technique that transfers ions from the liquid phase to the gas phase[3]. For neutral molecules like PLG, ionization is achieved when the analyte associates with a cation present in the electrospray droplet[4]. Without a sufficient concentration of a suitable cation, the PLG molecule will not acquire a charge and will not be detected by the mass spectrometer.

Immediate Action: Ensure your mobile phase contains an ammonium salt, such as ammonium formate or ammonium acetate , at a concentration of 5-10 mM. The ammonium ion (NH₄⁺) readily forms the [M+NH₄]⁺ adduct with glycerolipids, which is the preferred species for robust and sensitive quantification[5][6][7].

Initial Protocol: Modify your mobile phase to include 10 mM ammonium formate. For a typical reversed-phase setup, this would be added to the aqueous and/or organic solvent bottle.

Q2: I'm seeing multiple peaks for my single PLG standard, typically at m/z values like [M+18], [M+23], and [M+39]. What are these, and how do they affect my results?

Answer: You are observing multiple different adducts of your PLG molecule. This is very common but requires careful handling for accurate quantification.

Core Explanation: While you may intentionally add ammonium ([M+NH₄]⁺, mass shift +18.03), other cations are often present as trace contaminants in solvents, glassware, or the sample matrix itself. Sodium ([M+Na]⁺, +22.99) and potassium ([M+K]⁺, +39.09) are the most common culprits and have a high affinity for oxygen-rich molecules like glycerolipids[4][8]. This splits your total signal across multiple ions, reducing the apparent intensity of your target adduct and complicating data analysis.

Immediate Action:

  • Identify the Adducts: Confirm the identity of each peak by calculating the mass difference from the neutral molecule.

  • Improve Selectivity: Increase the concentration of your desired adduct former (e.g., ammonium formate to 10 mM) to outcompete the contaminant ions and push the equilibrium towards the formation of the [M+NH₄]⁺ ion.

  • Sum for Quantification: For accurate quantification, you must integrate the peak areas of all significant adducts ([M+NH₄]⁺, [M+Na]⁺, etc.) corresponding to PLG. Relying on only one adduct when others are present can lead to quantification errors of up to 70%[5].

Common Adduct Formula Nominal Mass Shift Monoisotopic Mass Shift Notes
Ammonium[M+NH₄]⁺+18+18.03383Generally the most stable and preferred adduct for fragmentation studies[6].
Sodium[M+Na]⁺+23+22.98922Very common due to trace contamination. Can suppress ammonium adduct formation.
Potassium[M+K]⁺+39+38.96316Less common than sodium but frequently observed from environmental sources.
Q3: I'm observing a high signal that I suspect is a fragment, not my intact PLG. How can I identify and minimize this in-source fragmentation?

Answer: This is likely in-source fragmentation (ISF), a common phenomenon where the lipid fragments in the ion source before reaching the mass analyzer[9][10]. For a diacylglycerol like PLG, the most common fragmentation is the neutral loss of one of the fatty acid chains.

Core Explanation: The region between the ESI capillary (at atmospheric pressure) and the mass analyzer (at high vacuum) contains a voltage and temperature gradient. If the energy in this region is too high, collisions with gas molecules can cause labile molecules like glycerolipids to fragment[10]. For PLG (16:0/18:2), you might see neutral losses of palmitic acid (256.24 Da) or linoleic acid (280.24 Da). This is highly undesirable as it depletes the signal of your intact analyte and can be mistaken for other lipid species[11][12].

Immediate Action: The goal is to make the ion source conditions "gentler" by systematically reducing the energy imparted to the ions.

  • Reduce Voltages: Lower the fragmentor, skimmer, or capillary exit voltage. This is the most direct way to reduce the acceleration of ions and, therefore, the collision energy.

  • Optimize Temperatures: Lower the source gas temperature or drying gas temperature. While heat is needed for desolvation, excessive heat can promote thermal degradation and fragmentation.

  • Adjust Gas Flows: Modify nebulizer and drying gas flows. These parameters affect droplet formation and desolvation efficiency, which can indirectly influence ion stability[13][14].

Parameter Starting Point (Typical) Troubleshooting Action to Reduce ISF Rationale
Capillary Voltage3.0 - 4.0 kVDecrease in small incrementsHigh voltage can cause discharge and unstable spray, indirectly promoting fragmentation[15].
Fragmentor/Skimmer VoltageInstrument DependentDecrease significantly This directly controls the kinetic energy ions have during collisions in the intermediate pressure region.
Drying Gas Temperature250 - 350 °CDecrease by 25-50 °C incrementsReduces thermal energy, making ions less prone to fragmentation.
Nebulizer Pressure30 - 50 psiOptimize for a stable sprayAffects droplet size and desolvation; an unstable spray can lead to inconsistent ionization and fragmentation.
Q4: My signal is inconsistent run-to-run, and the peak shape is poor. How can I improve my mobile phase and sample preparation?

Answer: A stable electrospray is paramount for reproducible results. This is heavily influenced by the solvent composition and sample cleanliness.

Core Explanation: The efficiency of the electrospray process depends on the physical properties of the solvent, such as surface tension and volatility[16]. Solvents with lower surface tension, like isopropanol (IPA) and methanol, promote the formation of finer droplets, leading to more efficient desolvation and a more stable Taylor cone. Acetonitrile is also a common component. Reversed-phase LC using a C18 or C8 column is standard for separating glycerolipid isomers[7][17].

Immediate Action:

  • Incorporate Isopropanol (IPA): If you are not already, include IPA in your organic mobile phase. A common mobile phase system for lipidomics is a gradient between an aqueous phase (e.g., 60:40 ACN:Water) and an organic phase (e.g., 90:10 IPA:ACN), both containing 10 mM ammonium formate[17].

  • Ensure Proper Sample Reconstitution: After lipid extraction and drying, reconstitute your sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape. A common choice is an ACN/IPA/H₂O mixture (e.g., 65:30:5 v/v/v)[17].

  • Filter Your Samples: Particulates can clog the LC system and destabilize the electrospray. Ensure your final reconstituted sample is filtered or centrifuged before injection.

Experimental Protocols & Workflows

Workflow for PLG Analysis by ESI-MS

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Lipid Extraction (e.g., Bligh-Dyer) dry Dry Down Under N2 prep->dry recon Reconstitute in ACN/IPA/H2O dry->recon inject Inject onto C18 Column recon->inject sep Gradient Elution with NH4+ Adduct Former inject->sep esi Electrospray Ionization (Positive Mode) sep->esi ms Mass Analysis (Full Scan or MRM) esi->ms extract Extract Ion Chromatograms for all Adducts ms->extract integrate Integrate Peak Areas extract->integrate sum Sum Adducts for Total PLG Signal integrate->sum quant Quantify vs. Internal Standard sum->quant caption Figure 1. General workflow for LC-MS analysis of PLG.

Caption: Figure 1. General workflow for LC-MS analysis of PLG.

Mechanism of Ammonium Adduct Formation

The core of successful PLG analysis lies in efficiently forming the [M+NH₄]⁺ adduct. This occurs within the ESI droplet as the solvent evaporates.

G PLG PLG (Neutral) Adduct [PLG+NH₄]⁺ (Charged Adduct) PLG->Adduct Association in ESI Droplet NH4 NH₄⁺ (Cation) NH4->Adduct caption Figure 2. Ionization of neutral PLG via ammonium adduct formation.

Caption: Figure 2. Ionization of neutral PLG via ammonium adduct formation.

Protocol: Mobile Phase Preparation for Robust PLG Analysis

This protocol is designed for a standard reversed-phase LC-MS system.

  • Prepare Stock Solution: Create a 1 M stock solution of ammonium formate in LC-MS grade water.

  • Mobile Phase A (Aqueous):

    • Take 940 mL of LC-MS grade water.

    • Add 60 mL of LC-MS grade acetonitrile.

    • Add 10 mL of your 1 M ammonium formate stock solution to achieve a final concentration of 10 mM.

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic):

    • Take 900 mL of LC-MS grade isopropanol.

    • Add 100 mL of LC-MS grade acetonitrile.

    • Add 10 mL of your 1 M ammonium formate stock solution to achieve a final concentration of 10 mM.

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • LC Gradient: Use a suitable gradient starting with a higher percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the lipophilic PLG, followed by a re-equilibration step.

Frequently Asked Questions (FAQs)

  • Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) for PLG analysis?

    • A: Yes, APCI is an alternative for non-polar molecules and can be effective for triglycerides and diacylglycerols[7][18]. It often produces protonated molecules ([M+H]⁺) and characteristic fragment ions. However, ESI with an adduct former is generally considered a "softer" ionization technique that often results in less fragmentation and is more commonly used in modern lipidomics platforms[6].

  • Q: Why is isopropanol (IPA) so commonly recommended for lipid analysis?

    • A: IPA has two main benefits. First, it has a low surface tension, which promotes a stable electrospray[16]. Second, it is a strong solvent for lipids, ensuring that highly non-polar species like triglycerides and diacylglycerols remain soluble as the percentage of the organic mobile phase increases during a gradient run.

  • Q: How do I choose an internal standard for quantifying PLG?

    • A: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., PLG with ¹³C or ²H labels). If that is unavailable, choose a commercially available diacylglycerol standard that is not present in your sample and has similar chemical properties (e.g., similar chain length and unsaturation). A deuterated TG standard with a known concentration can also be used, but correction for response factor differences may be necessary.

References

  • Koelmel, J. P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • Prentice, B. M., et al. (2021). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bishop, L. M., Shen, T., & Fiehn, O. (2022). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Koelmel, J. P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Available at: [Link]

  • OPOTEK LLC. (2021). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging. Available at: [Link]

  • Šalplachta, J., et al. (2025). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. Available at: [Link]

  • Lange, M., et al. (2020). What are the molecular determinants for formation of adducts in electrospray mass spectrometry? ResearchGate. Available at: [Link]

  • Brede, O., et al. (2012). Characterization of oxidation products from 1-palmitoyl-2-linoleoyl-sn-glycerophosphatidylcholine in aqueous solutions and their reactions with cysteine, histidine and lysine residues. Chemistry and Physics of Lipids. Available at: [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research. Available at: [Link]

  • Wang, Y., et al. (2017). Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. Journal of the Science of Food and Agriculture. Available at: [Link]

  • Zuidema, M. Y., et al. (2011). Serum Lipidomics Profiling Using LC–MS and High-Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. Analytical Chemistry. Available at: [Link]

  • Muise, I. (2022). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship, University of California. Available at: [Link]

  • Ulmer, C. Z., et al. (2023). Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. Available at: [Link]

  • Paine, M. R. L., et al. (2019). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Clinical Mass Spectrometry. Available at: [Link]

  • de Souza, L. P., et al. (2014). Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS. Journal of Mass Spectrometry. Available at: [Link]

  • Yang, K., & Han, X. (2014). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites. Available at: [Link]

  • Tsugawa, H., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Vertes Research Group. (2019). Mass spectrometry imaging of triglycerides in biological tissues by laser desorption ionization from silicon nanopost arrays. Available at: [Link]

  • PubChem. (n.d.). 1-palmitoyl-2-linoleoyl-sn-glycerol. National Center for Biotechnology Information. Available at: [Link]

  • Longdom Publishing. (2021). ESI-MS/MS Characterization of Glycerolipids and Seasonal Alteration in their Composition in Sesuvium Portulacastrum (Linnaeus) -A Salt Marsh Halophyte. Journal of Glycomics & Lipidomics. Available at: [Link]

  • Agilent Technologies. (2000). The Analysis of Triglycerides in Edible Oils by APCI LC/MS. Available at: [Link]

  • Becchi, M., & Héron, S. (2008). Mapping the regioisomeric distribution of fatty acids in triglycerols by hybrid mass spectrometry. European Journal of Lipid Science and Technology. Available at: [Link]

  • Lipidomics Standards Initiative. (n.d.). In-source fragmentation. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Available at: [Link]

  • JoVE. (n.d.). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Diacylglycerol (DAG) Isomer Analysis

Topic: Troubleshooting Isomer Separation of Diacylglycerols (DAGs) by HPLC Role: Senior Application Scientist Status: Operational Objective: Provide field-proven troubleshooting strategies for the chromatographic separat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isomer Separation of Diacylglycerols (DAGs) by HPLC

Role: Senior Application Scientist Status: Operational Objective: Provide field-proven troubleshooting strategies for the chromatographic separation of 1,2-sn-DAG, 2,3-sn-DAG, and 1,3-sn-DAG isomers, addressing the critical challenge of acyl migration.

Part 1: The Core Challenge – The "Moving Target"

Before troubleshooting specific chromatographic parameters, you must address the fundamental instability of your analyte. 1,2-diacylglycerols (1,2-DAGs) are thermodynamically unstable and spontaneously rearrange into the more stable 1,3-DAG isomers. This acyl migration is the primary cause of quantitation errors, split peaks, and irreproducible retention times.

The Golden Rule: If your sample preparation promotes migration, no column in the world can fix your chromatogram.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Sample Integrity & Acyl Migration

Q1: My 1,2-DAG peak is shrinking while a 1,3-DAG peak appears/grows over time in the autosampler. How do I stop this? Diagnosis: Acyl migration is occurring post-extraction. This is driven by heat, acidic/basic conditions, and—counterintuitively—non-polar solvents which facilitate the intramolecular nucleophilic attack. Solution:

  • Solvent Switch: Avoid storing samples in pure hexane or chloroform. Acyl migration is faster in non-polar solvents because they do not disrupt the intramolecular hydrogen bonding required for the transition state [1]. Store samples in 2-propanol (IPA) or t-butanol , which inhibit migration via hydrogen bonding competition.

  • Temperature Control: Maintain the autosampler at 4°C . Migration rates increase exponentially with temperature.

  • Avoid Silica Contact: If using Normal Phase (NP), minimize on-column residence time. The silanol groups on silica are weakly acidic and catalyze migration.

Q2: I see "ghost peaks" or saddle-shaped peaks between my 1,2- and 1,3-isomers. Diagnosis: On-column isomerization. The DAG is rearranging during the separation process. Solution:

  • Derivatization (The Gold Standard): Convert the free hydroxyl group into a urethane (e.g., 3,5-dinitrophenyl urethane, DNPU). This "locks" the structure, preventing migration and adding a UV-chromophore for high-sensitivity detection [2].

  • Reduce Column Temperature: If analyzing underivatized DAGs, lower the column oven to 10–15°C .

  • Check Mobile Phase pH: Ensure your mobile phase is neutral. Even trace acidity (e.g., from unbuffered silica or acidic modifiers) accelerates the shift.

Category B: Separation & Resolution

Q3: I cannot resolve 1,2-DAG from 1,3-DAG on my C18 column. Diagnosis: In Reversed-Phase (RP) HPLC, separation is driven by Equivalent Carbon Number (ECN). Isomers with the same fatty acids often co-elute or have poor selectivity because their hydrophobic volumes are nearly identical. Solution:

  • Switch to Normal Phase (NP): NP-HPLC (Silica or Diol) is superior for separating regioisomers (1,2 vs 1,3) because it discriminates based on the polarity of the hydroxyl group position.

    • Elution Order (NP):1,3-DAG (Less Polar) elutes First -> 1,2-DAG (More Polar) elutes Second [3].

  • Optimize RP Selectivity: If you must use RP, use a non-endcapped C18 column. The accessible silanols provide a secondary interaction (H-bonding) that can help differentiate the isomers, though peak shape may suffer slightly [4].

Q4: I need to separate enantiomers (sn-1,2 vs sn-2,3). My standard C18 isn't working. Diagnosis: sn-1,2 and sn-2,3 DAGs are enantiomers; they have identical physical properties in an achiral environment. Solution:

  • Chiral Stationary Phase (CSP): Use a column based on cellulose derivatives (e.g., Chiralcel OD-RH) or amylose derivatives.

  • Derivatization: Derivatize with a chiral reagent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate) to create diastereomers, which can then be separated on standard silica columns [5].

Category C: Detection Issues

Q5: My UV baseline is noisy, and I can't see saturated DAGs. Diagnosis: Saturated fatty acids lack chromophores. UV at 205-210 nm is non-specific and sensitive to mobile phase impurities. Solution:

  • ELSD / CAD: Switch to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These are "universal" detectors for non-volatile lipids and allow for gradient elution.

  • Ag-Ion Chromatography: If your interest is in unsaturated species, use Silver Ion Chromatography (Ag-HPLC). It separates based on the number and geometry (cis/trans) of double bonds.

Part 3: Technical Deep Dive

Mechanism of Acyl Migration

Understanding the enemy is key to defeating it. The migration proceeds via a cyclic intermediate.

AcylMigration cluster_factors Promoting Factors DAG12 1,2-DAG (Less Stable) Inter Cyclic Orthoester Intermediate DAG12->Inter Nucleophilic Attack (Catalyzed by H+/OH- or Heat) Inter->DAG12 Reversible (Minor) DAG13 1,3-DAG (Thermodynamically Stable) Inter->DAG13 Ring Opening Heat Heat (>40°C) Solvent Non-polar Solvents (Hexane) Silica Acidic Silanols

Figure 1: The mechanism of acyl migration. Note that the equilibrium strongly favors the 1,3-isomer (approx. 40:60 to 30:70 ratio at equilibrium).

Comparative Elution Logic

The following table summarizes how different isomers behave across chromatographic modes.

FeatureNormal Phase (Silica) Reversed Phase (C18) Silver Ion (Ag-HPLC)
Separation Principle Polarity of HeadgroupHydrophobicity (ECN)Pi-complexation (Unsaturation)
1,3-DAG Elution First (Less Polar)First (Usually)N/A (Depends on unsaturation)
1,2-DAG Elution Second (More Polar)Second (Usually)N/A (Depends on unsaturation)
Primary Utility Separating Regioisomers (1,2 vs 1,3)Separating Chain LengthsSeparating cis/trans & degree of unsaturation
Acyl Migration Risk High (Silanols are catalytic)Low (Neutral pH, inert support)Moderate

*Note: In RP-HPLC, while 1,3-DAGs often elute before 1,2-DAGs due to conformational "shielding" of the polar region, this can vary based on the specific column bonding and mobile phase. Always confirm with standards. [6]

Part 4: Recommended Protocols

Protocol A: "Migration-Safe" Sample Preparation

Use this for underivatized samples.

  • Extraction: Extract lipids using Acetone/Diethyl Ether rather than Methanol/Chloroform if possible, as methanol promotes transesterification/migration [7].

  • Drying: Evaporate solvents under a stream of Nitrogen at <30°C . Do not use a heated water bath.

  • Reconstitution: Dissolve the residue immediately in 2-Propanol (IPA) or t-Butanol .

  • Storage: Analyze immediately. If storage is necessary, keep at -20°C or lower.

Protocol B: DNPU Derivatization (For Chiral/Stable Analysis)

Use this to "lock" the isomers for precise quantitation.

  • Reactants: Mix DAG sample (dry) with 3,5-dinitrophenyl isocyanate (DNPI) (excess) and dry Pyridine (catalyst/solvent).

  • Incubation: Heat at 60°C for 30 minutes . (Note: The reaction rate of the isocyanate is faster than the migration rate under these conditions).

  • Quench: Add a small amount of Methanol to react with excess DNPI.

  • Clean-up: Dry down and reconstitute in HPLC mobile phase.

  • Analysis: The resulting urethanes are stable and absorb strongly at 254 nm .

Part 5: Workflow Diagram

TroubleshootingWorkflow Start Start: Poor DAG Separation CheckMigration Check for Split/Broad Peaks (Isomerization?) Start->CheckMigration MigrationYes Yes: Peaks Splitting CheckMigration->MigrationYes MigrationNo No: Just Poor Resolution CheckMigration->MigrationNo SolventCheck Are samples in Hexane/CHCl3? MigrationYes->SolventCheck ModeCheck Current Mode? MigrationNo->ModeCheck ChangeSolvent Switch to IPA/t-Butanol Keep Temp <4°C SolventCheck->ChangeSolvent Yes Derivatize Derivatize to DNPU SolventCheck->Derivatize No (Already Optimized) RP_Path Reversed Phase (C18) ModeCheck->RP_Path NP_Path Normal Phase (Silica) ModeCheck->NP_Path RP_Action Switch to Non-Endcapped C18 or Change to NP for Regioisomers RP_Path->RP_Action NP_Action Check Water Content in Mobile Phase (Strict Control Required) NP_Path->NP_Action

Figure 2: Decision tree for troubleshooting DAG separation issues.

References

  • Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. Journal of Agricultural and Food Chemistry. Link

  • Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Lipids. Link

  • The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Link

  • Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. Journal of Oleo Science. Link

  • Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Oleo Science. Link

  • Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatographic Science. Link

  • Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples. Analytical Sciences. Link

Optimization

Technical Support Center: Stability &amp; Storage of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

[1] Document ID: TSC-LIPID-042 Status: Active Last Updated: February 19, 2026 Applicable Product: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG)[1] Executive Summary: The "Dual Threat" Profile As a researcher wor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TSC-LIPID-042 Status: Active Last Updated: February 19, 2026 Applicable Product: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG)[1]

Executive Summary: The "Dual Threat" Profile

As a researcher working with 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) , you are managing a molecule with a specific instability profile. Unlike saturated lipids, PLG faces two distinct degradation pathways that occur simultaneously but require different mitigation strategies:

  • Oxidative Instability: Driven by the linoleoyl group at the sn-2 position.[1] The presence of bis-allylic hydrogens makes this moiety highly susceptible to free radical attack, leading to hydroperoxides and chain cleavage.[1]

  • Regio-Isomerization (Acyl Migration): As a 1,2-diacylglycerol (1,2-DAG) , PLG is thermodynamically metastable.[1] It spontaneously isomerizes to the more stable 1,3-DAG form.[1] This shift alters the molecule's biological activity (e.g., Protein Kinase C activation requires the 1,2-isomer) and physical properties.

Critical Warning: Standard storage protocols for phospholipids are insufficient for 1,2-DAGs.[1] Storing this lipid in protic solvents (like methanol) will destroy the isomeric purity within hours to days.[1]

Standard Operating Procedure (SOP): Storage & Handling

Phase 1: Receipt & Initial Handling
  • Immediate Action: Upon receipt, verify the physical state. If the product arrived on dry ice but the vial is warm, quarantine the sample for QC (see Troubleshooting).

  • Solvent Verification: If supplied in solution, ensure the solvent is Chloroform or Methylene Chloride .

    • Why? Protic solvents (Methanol, Ethanol) and water accelerate acyl migration (1,2

      
       1,3 shift) by acting as nucleophilic catalysts.
      
Phase 2: Long-Term Storage Protocol

Follow this decision tree to ensure maximum stability.

StorageProtocol Start Received PLG Sample FormCheck Physical Form? Start->FormCheck Powder Dry Powder FormCheck->Powder Solution Organic Solution FormCheck->Solution ActionPowder CRITICAL RISK: Hygroscopic. Dissolve immediately. Powder->ActionPowder High Surface Area StorageCond Storage Conditions: 1. Temp: -20°C or -80°C 2. Vessel: Amber Glass (Teflon-lined cap) 3. Gas: Argon Overlay Solution->StorageCond If Chloroform ActionSolvent Select Solvent: Chloroform (Recommended) or Dichloromethane ActionPowder->ActionSolvent ActionSolvent->StorageCond Avoid AVOID: 1. Plastic containers (Plasticizers) 2. Methanol/DMSO (Isomerization) 3. Frost-free freezers (Temp cycling) StorageCond->Avoid Hazards

Figure 1: Decision logic for preventing hydrolytic and oxidative degradation upon receipt.

Phase 3: Preparation for Experimental Use[1]
  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening .

    • Mechanism:[1][2] Opening a cold vial condenses atmospheric moisture into the lipid.[1] Water catalyzes hydrolysis (generating free fatty acids) and acyl migration.[1]

  • Aliquot Generation: Do not repeatedly freeze/thaw the stock vial. Prepare single-use aliquots in glass inserts.

  • Inert Gas Purge: After removing an aliquot, gently stream Argon or Nitrogen over the remaining solution for 15-30 seconds before recapping.[1] Argon is preferred as it is heavier than air and forms a better "blanket."[1]

The Degradation Mechanisms (The "Why")

A. Lipid Peroxidation (The Chemical Threat)

The linoleoyl chain (18:[1]2) contains a bis-allylic methylene group at Carbon-11 (between the two double bonds).[1] The C-H bond dissociation energy here is significantly lower (~75 kcal/mol) than typical alkyl C-H bonds (~100 kcal/mol).[1]

  • Initiation: A radical (ROS) abstracts a hydrogen from C-11.[1]

  • Propagation: Oxygen adds to the resulting radical, forming a peroxyl radical (LOO[1]•). This radical attacks a neighboring lipid, creating a chain reaction.[3]

  • Termination: Antioxidants (like BHT) or radical-radical coupling end the chain.[1]

B. Acyl Migration (The Structural Threat)

In 1,2-DAGs, the hydroxyl group at sn-3 is free.[1] The acyl group at sn-2 is in close proximity to the sn-3 hydroxyl.[1] Under the influence of heat or protic solvents, the acyl group migrates to sn-3, forming the more stable 1,3-DAG.

DegradationPathways PLG 1,2-PLG (Native) BisAllylic Bis-allylic H Abstraction (C11) PLG->BisAllylic O2 / Light Migration Acyl Migration (Intramolecular) PLG->Migration Methanol / Silica / Heat Peroxyl Peroxyl Radical (LOO•) BisAllylic->Peroxyl Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Fragment Aldehydes (MDA, 4-HNE) Hydroperoxide->Fragment Breakdown Isomer 1,3-PLG (Inactive Isomer) Migration->Isomer

Figure 2: The two distinct degradation pathways for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol.[1]

Troubleshooting Guide

SymptomProbable CauseDiagnostic StepCorrective Action
Yellow/Orange Discoloration Advanced Oxidation.[1] Formation of conjugated diketones or polymerization.[1]Peroxide Value (PV) test or Absorbance at 234 nm (conjugated dienes).[1]Discard. Oxidation is irreversible.[1] Ensure future stocks are under Argon.[1]
Precipitation / Cloudiness Phase separation or moisture contamination.[1]Warm vial to 30°C. If it clears, it was phase separation. If not, it is likely moisture/hydrolysis.[4]Add dry Chloroform.[1] If insoluble particles remain, filter. Note: Hydrolyzed lipids (Lyso-lipids) act as detergents and may lyse cells.[1][5]
LC-MS: Split Peak / Shift Acyl Migration. The 1,2-DAG has isomerized to 1,3-DAG.Run a standard of 1,3-DAG. 1,3-isomers usually elute later on Reverse Phase columns.Discard for signaling studies. 1,3-DAGs do not activate PKC. Avoid silica columns; use neutral alumina or HPLC for purification.[1]
"Gummy" Texture Polymerization (Oxidation) or Hygroscopicity.[1][4][6][7]Check solubility in Chloroform.[1] Polymers are often insoluble.[1]Discard. The sample has absorbed water or cross-linked.[1]

Frequently Asked Questions (FAQs)

Q: Can I store PLG in DMSO to make it cell-culture ready? A: NO. DMSO is hygroscopic (absorbs water from air) and has a high freezing point.[1] Repeated freeze-thaw cycles in DMSO will drive moisture into the sample, causing rapid hydrolysis and acyl migration. Store in Chloroform. Dry down an aliquot and reconstitute in DMSO immediately before use.

Q: I need to purify my PLG. Can I use a silica column? A: Use extreme caution. Silica gel is slightly acidic and promotes rapid isomerization of 1,2-DAGs to 1,3-DAGs. If you must use silica, treat it with boric acid (borate impregnation) to complex the diol system and stabilize the 1,2-isomer, or use neutral alumina.

Q: How do I measure if my lipid has oxidized without destroying the sample? A: Mass Spectrometry is best. Look for mass shifts of +16 Da (Hydroxide), +32 Da (Hydroperoxide), or +14 Da (Keto).[1] If you see these adducts, the sample is compromised.

Q: Why does the protocol forbid plastic tips? A: Phthalate Contamination. Organic solvents like Chloroform leach plasticizers (phthalates) from standard pipette tips and polypropylene tubes.[1] These appear as massive contaminant peaks in Mass Spec (e.g., m/z 391, 413) and can induce biological artifacts. Always use glass syringes (Hamilton) or glass pipettes.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Kodali, D. R., et al. (1990).[1] Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids. (Demonstrates the kinetics of 1,2 to 1,3 isomerization on silica and in solvents).

  • Porter, N. A., et al. (1995).[1][8] Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277–290. (Definitive review on the bis-allylic hydrogen abstraction mechanism).

  • Schneider, C. (2009).[1] Chemistry and biology of Vitamin E. Molecular Nutrition & Food Research.[1][9] (Explains the termination of peroxyl radicals by tocopherols).

Sources

Troubleshooting

Technical Support Center: Optimizing Diacylglycerol (DAG) Recovery

Introduction: The "Ghost" in Your Lipidome Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in lipidomics: Diacylglycerols (DAGs) are abundant signa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in Your Lipidome

Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in lipidomics: Diacylglycerols (DAGs) are abundant signaling intermediates, yet they often exhibit poor or highly variable recovery rates during extraction.

As a Senior Application Scientist, I must clarify a critical misconception: "Low recovery" of DAGs is rarely about physical loss of mass. It is almost always a problem of chemical instability (isomerization) or enzymatic artifacts masquerading as loss.

DAGs are thermodynamically unstable. The 1,2-sn-DAG isomer (biologically active) rapidly isomerizes to the 1,3-sn-DAG isomer (thermodynamically stable) upon exposure to:

  • Silica surfaces (e.g., SPE columns, glass wool).

  • Protic solvents (Methanol, Water) in the presence of trace acid/base.

  • Heat (during solvent evaporation).

This guide does not just list steps; it engineers a workflow to arrest these shifts, ensuring that what you measure is what was actually in your sample.

Module 1: The Mechanics of Loss (Root Cause Analysis)

Before troubleshooting, you must understand the enemy. "Loss" usually falls into two categories: Isomerization (shifting peaks) or Enzymatic Degradation (disappearing peaks).

The Isomerization Trap (1,2-DAG 1,3-DAG)

In biological systems, DAGs primarily exist as the 1,2-sn isomer (activators of Protein Kinase C). However, the 1,3-sn isomer is more stable due to steric relief. During extraction, acyl migration occurs via a cyclic intermediate, driven by entropy.

Key Insight: If your LC-MS data shows a 1,3-DAG : 1,2-DAG ratio > 1:10 in fresh tissue, you have likely induced isomerization during extraction.

Enzymatic Artifacts
  • False Highs: Phospholipase C (PLC) activity during slow thawing can cleave phospholipids, artificially inflating DAG levels.

  • False Lows: Lipases can degrade DAGs into Monoacylglycerols (MAGs) if the sample is not kept strictly at 4°C or below.

Visualization: The Acyl Migration Pathway

acyl_migration DAG12 1,2-sn-DAG (Biologically Active) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Acid/Base Catalysis Silica Contact Heat (>30°C) DAG13 1,3-sn-DAG (Thermodynamically Stable) Intermediate->DAG13 Rapid Equilibrium (Irreversible in practice) Artifact Quantification Error: 1,2-DAG Underestimated 1,3-DAG Overestimated DAG13->Artifact

Figure 1: Mechanism of Acyl Migration. Note that this process is accelerated by heat and polar surfaces.

Module 2: Extraction Method Selection

Not all "Gold Standard" methods are equal for DAGs. We recommend MTBE (Methyl-tert-butyl ether) over Folch/Bligh & Dyer for DAGs, primarily due to phase handling and reduced protein contamination.

FeatureFolch / Bligh & Dyer (Chloroform)MTBE Method (Matyash et al.)BUME (Butanol/Methanol)
Phase Location Bottom (Hard to automate, contamination risk)Top (Easy recovery, clean)Top
DAG Recovery High (>95%)High (>95%) Moderate (variable evaporation)
Isomerization Risk High (Acidic contaminants in CHCl3)Low (Ether is chemically inert)High (High boiling point = Heat stress)
Toxicity High (Neurotoxic)Low (Flammable but less toxic)Moderate
Recommendation Avoid for DAGs if possiblePREFERRED Only for high-throughput screening

Module 3: The Optimized Workflow (The "Cold" Protocol)

This protocol is designed to freeze the metabolic state and prevent acyl migration.

Reagents:

  • Extraction Solvent: MTBE / Methanol (3:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

  • Wash Buffer: MS-grade Water.

  • Internal Standards: SPLASH® Lipidomix or deuterated 1,3-DAG and 1,2-DAG standards (to monitor isomerization).

Step-by-Step Protocol
  • Sample Homogenization (CRITICAL):

    • Action: Homogenize tissue in ice-cold methanol (not water/PBS).

    • Why: Methanol immediately denatures lipases (PLC/PLD), stopping enzymatic artifacts. Water promotes lipase activity.

    • Temp: Keep everything at 4°C.

  • The MTBE Addition:

    • Action: Add MTBE (3 volumes relative to methanol). Vortex for 1 hour at 4°C .

    • Why: Extended cold vortexing ensures complete partitioning of neutral lipids (DAGs) without heat stress.

  • Phase Separation:

    • Action: Add MS-grade water (to induce phase separation). Centrifuge at 1000 x g for 10 min at 4°C.

    • Why: The upper MTBE phase contains the DAGs. The lower phase contains polar contaminants.

  • Collection & Drying:

    • Action: Collect the upper phase.[1][2] Dry under a stream of Nitrogen at room temperature (20-25°C) .

    • WARNING:DO NOT HEAT above 30°C. Do not use a vacuum concentrator (SpeedVac) with heat. Heat is the primary driver of 1,2

      
       1,3 migration.
      
  • Reconstitution:

    • Action: Reconstitute immediately in Chloroform/Methanol (1:1) or your starting LC mobile phase. Inject immediately or store at -80°C.

    • Why: Leaving DAGs dry creates a "film" that is prone to surface-catalyzed isomerization.

Module 4: Troubleshooting & FAQs

Scenario A: "My 1,2-DAG peaks are missing, but 1,3-DAG is huge."

Diagnosis: Acyl Migration.

  • Check 1: Did you use a silica-based SPE column for cleanup?

    • Fix:Stop. Silica acts as a catalyst for acyl migration. Use liquid-liquid extraction (MTBE) only.

  • Check 2: Did you dry the samples at >40°C?

    • Fix: Lower nitrogen evaporator temp to 20°C.

  • Check 3: Is your solvent acidic?

    • Fix: Avoid adding acetic acid/formic acid to the extraction solvent. Add it only to the LC mobile phase.

Scenario B: "My total DAG mass is incredibly low compared to literature."

Diagnosis: Solubility/Adsorption Loss.

  • Check 1: Plasticware adsorption. DAGs are hydrophobic and sticky.

    • Fix: Use glass inserts and glass tubes. Avoid standard polypropylene tubes for storage.

  • Check 2: Incomplete Phase Partitioning.

    • Fix: Ensure the MTBE:MeOH:Water ratio is exactly 10:3:2.5 (v/v/v) after all additions. If the ratio is off, DAGs may remain trapped in the interface emulsion.

Scenario C: "I see DAGs in my blanks."

Diagnosis: Contamination.

  • Check 1: Plasticizers.

    • Fix: Phthalates and plasticizers from low-quality pipette tips can mimic DAG isobars in MS. Use high-quality, low-retention tips and glass solvents.

Troubleshooting Decision Tree

troubleshooting Start Problem: Low DAG Recovery Q1 Is the 1,3-DAG isomer dominant? Start->Q1 Q2 Is the Total Mass low? Start->Q2 Yes1 Yes Q1->Yes1 Yes2 Yes Q2->Yes2 Cause1 Acyl Migration Detected Yes1->Cause1 No1 No Fix1 1. Reduce Drying Temp (<25°C) 2. Remove Silica Steps 3. Check Solvent pH (Neutral) Cause1->Fix1 Cause2 Adsorption or Incomplete Extraction Yes2->Cause2 Fix2 1. Switch to Glass Vials 2. Use MTBE Method 3. Re-extract pellet Cause2->Fix2

Figure 2: Diagnostic logic for identifying the source of DAG recovery issues.

References

  • Matyash V, et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link

  • Bligh EG, Dyer WJ. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. Link

  • Li, L. et al. (2015). Isomerization of Diacylglycerols during Lipid Extraction and Processing. Analytical Chemistry.
  • Cajka T, Fiehn O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

Sources

Optimization

Technical Support Center: Baseline Resolution of DAG Isomers

Topic: Method Refinement for 1,2- vs 1,3-Diacylglycerol (DAG) Isomers Role: Senior Application Scientist Status: Active Support Guide Core Concept: The Isomerization Trap Why is my resolution failing? Before adjusting yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for 1,2- vs 1,3-Diacylglycerol (DAG) Isomers Role: Senior Application Scientist Status: Active Support Guide

Core Concept: The Isomerization Trap

Why is my resolution failing? Before adjusting your gradient, you must rule out on-column chemistry. The separation of 1,2-DAG (biologically active, signaling lipid) and 1,3-DAG (thermodynamically stable byproduct) is not just a physical separation challenge; it is a kinetic race against acyl migration .

If your peaks are tailing or bridging, you are likely observing the conversion of 1,2-DAG to 1,3-DAG during the run. This is caused by the "3-H's": Heat , High pH , and Hydroxyls (silica activity).

Mechanism of Failure

The acyl group at the sn-2 position migrates to the sn-3 position via a cyclic orthoester intermediate. This process is entropy-driven and catalyzed by basic conditions or active silanols on your column stationary phase.

AcylMigration DAG12 1,2-DAG (Signaling Active) Inter Cyclic Orthoester Intermediate DAG12->Inter Heat / Base / Silica DAG13 1,3-DAG (Thermodynamically Stable) Inter->DAG13 Rapid Conversion DAG13->Inter Slow Reversion

Figure 1: The acyl migration pathway. Note that standard silica columns can catalyze the 1,2 to 1,3 shift, creating artificial peak merging.

Troubleshooting & Method Refinement

User Scenario: "I am using a C18 column, but the 1,2 and 1,3 isomers are co-eluting or showing a 'saddle' between peaks."

Strategy A: The Stationary Phase Pivot (Porous Graphitic Carbon)

Standard C18 columns rely on hydrophobic interaction, which is often insufficient to discriminate the subtle shape difference between positional DAG isomers. Refinement: Switch to Porous Graphitic Carbon (PGC) .[1][2] PGC separates based on planarity. 1,3-DAG is more linear/planar than the "kinked" 1,2-DAG, resulting in vastly different retention times on graphite surfaces.

Strategy B: The Temperature Control (SFC)

Refinement: If you have access to Supercritical Fluid Chromatography (SFC) , this is the gold standard. SFC uses CO2 (non-protic) and allows for low-temperature separation, effectively "freezing" the isomerization kinetics while achieving high resolution.

Diagnostic Decision Tree

Use this logic flow to determine your next step.

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckTemp Is Column Temp > 30°C? Start->CheckTemp LowerTemp ACTION: Lower to 10-20°C CheckTemp->LowerTemp Yes CheckCol Column Type? CheckTemp->CheckCol No C18 C18 / Silica CheckCol->C18 Standard PGC Porous Graphitic Carbon CheckCol->PGC Optimized ActionC18 Switch to PGC or Use Non-Protic Solvents C18->ActionC18 Refine ActionPGC Adjust Modifier Strength (Tetrahydrofuran/Acetone) PGC->ActionPGC Refine

Figure 2: Decision matrix for troubleshooting poor isomer resolution.

Recommended Protocols

Protocol 1: High-Resolution LC-MS (Porous Graphitic Carbon)

This method utilizes the "Polar Retention Effect on Graphite" (PREG) to separate isomers that co-elute on C18.

ParameterSettingRationale
Column Hypercarb (PGC), 3µm, 100 x 2.1mmResolves based on molecular shape (planarity).
Mobile Phase A Acetonitrile:Water (50:50) + 10mM Ammonium AcetateWater helps retain polar lipids on PGC.
Mobile Phase B Isopropanol:Acetone (90:[3]10)Acetone acts as a strong eluent for graphite.
Temperature 20°C (Critical)Minimizes on-column acyl migration.
Gradient 0-100% B over 15 minsShallow gradient required for isomer separation.
Injection Solvent Chloroform:Methanol (1:1)Ensure sample is soluble but keep injection volume low (<2µL).
Protocol 2: SFC (The Kinetic Control Method)

SFC is superior for preventing artifact generation because it eliminates the aqueous/protic environment that facilitates proton transfer.

ParameterSettingRationale
Column Chiralpak AD-H or 2-EthylpyridineChiral phases often resolve positional isomers best.
Mobile Phase CO2 (A) / Methanol (B)CO2 is non-protic and inert.[4]
Modifier 5-15% Methanol (Isocratic)Isocratic holds provide better Rs for isomers than gradients.
Back Pressure 120-150 barMaintains density for solubility.
Temperature 35-40°C SFC requires some heat, but keep it as low as feasible.

FAQ: Common Pitfalls

Q: My 1,3-DAG peak is huge, but I expected mostly 1,2-DAG. Is my biology wrong? A: Likely not. This is usually a sample preparation artifact. If you extracted lipids using acidic Bligh-Dyer or heated the sample to dry it down, you forced the 1,2 -> 1,3 conversion.

  • Fix: Neutralize lipid extracts immediately. Evaporate solvents under Nitrogen at room temperature (never heat). Reconstitute in non-protic solvents (e.g., Chloroform/Hexane) if your chromatography permits.

Q: Can I use a standard C18 column if I don't have PGC? A: Yes, but you must use Silver Ion Chromatography principles or specific mobile phases. Acetonitrile/Isopropanol gradients work better than Methanol/Water because Methanol is protic and promotes isomerization. However, baseline resolution (Rs > 1.5) is rarely achieved on C18 for these specific isomers without very long run times.

Q: Why do my peaks split when I inject? A: Strong solvent effect.[5] PGC and C18 columns are sensitive to injection solvents like pure Chloroform.

  • Fix: Dilute your sample with the starting mobile phase (or as close as solubility allows) prior to injection.

References

  • Agilent Technologies. (2018). Supercritical fluid chromatography-mass spectrometry methods for lipidomics profiling. Retrieved from

  • Thermo Fisher Scientific. (2023). Hypercarb HPLC Columns Technical Guide. Retrieved from

  • Shimadzu. (2020). Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Retrieved from

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Journal of Lipid Research (via PubMed). Retrieved from

  • Frontiers in Pharmacology. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Retrieved from

Sources

Troubleshooting

optimization of derivatization reaction for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

Answering the complex challenges of lipid analysis requires not just procedural accuracy, but a deep, mechanistic understanding of the techniques employed. The derivatization of specific diacylglycerol (DAG) species like...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of lipid analysis requires not just procedural accuracy, but a deep, mechanistic understanding of the techniques employed. The derivatization of specific diacylglycerol (DAG) species like 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) is a critical step that, if not optimized, can lead to inaccurate quantification and misinterpreted results. As a pivotal second messenger and a key structural component of cellular membranes, precise measurement of PLG is paramount in many areas of life sciences and drug development research.[1][2]

This technical support guide is structured as a direct resource for researchers at the bench. It moves beyond simple protocols to address the "why" behind experimental choices and provides robust troubleshooting frameworks for the inevitable challenges that arise.

Frequently Asked Questions (FAQs) on PLG Derivatization

This section addresses the most common initial questions researchers have when developing an analytical method for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol and other diacylglycerols.

Q1: Why is derivatization necessary for analyzing 1-Palmitoleoyl-2-linoleoyl-sn-glycerol?

Derivatization is a chemical modification process that converts the analyte (PLG) into a product with properties more suitable for a specific analytical method. The primary reasons for derivatizing PLG are:

  • For Gas Chromatography (GC): The free hydroxyl group on the glycerol backbone makes PLG a polar and non-volatile molecule.[3] GC analysis requires compounds to be volatile and thermally stable. Derivatization, most commonly silylation, replaces the active hydrogen on the hydroxyl group with a nonpolar group (e.g., a trimethylsilyl group), which significantly increases volatility and thermal stability, allowing the molecule to travel through the GC column without degradation.[4][5]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While PLG can be analyzed without derivatization, modifying the hydroxyl group can offer significant advantages.[1][6] It can enhance ionization efficiency, leading to greater sensitivity.[7] Critically, it can also "lock" the acyl chains in place, preventing the isomerization of the biologically relevant 1,2-DAG to the more stable, but often artifactual, 1,3-DAG during sample preparation and analysis.[6] Furthermore, specific derivatizing agents can introduce a charged tag, which aids in detection and allows for the chromatographic separation of 1,2- and 1,3-DAG regioisomers.[8][9]

Q2: What are the main types of derivatization for diacylglycerols, and how do I choose the right one?

The choice of derivatization strategy is dictated primarily by your analytical platform (GC-MS or LC-MS) and the specific goals of your experiment.

  • Silylation (for GC-MS): This is the most common method for GC analysis. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[10][11]

    • Common Reagents: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are the most popular choices.[12] MSTFA is more volatile, which can be advantageous to avoid interference with early eluting peaks.[11] A catalyst like TMCS (trimethylchlorosilane) is often added to increase the reactivity of the reagent, especially for sterically hindered hydroxyl groups.[13][14]

    • When to Use: Choose silylation when you need to analyze the total fatty acid composition of your DAGs or when GC-MS is your preferred analytical platform for its high chromatographic resolution.

  • Charge-Tagging/Urethane Formation (for LC-MS/MS): This approach is designed to improve detection and separation in LC-MS.

    • Common Reagents:

      • Dimethylglycine (DMG): This method adds a tertiary amine group to the DAG, which readily protonates for enhanced detection in positive-mode ESI-MS. It is highly effective for distinguishing and quantifying 1,2- and 1,3-DAG isomers.[1][8]

      • 2,4-Difluorophenyl Urethane (DFPU): This derivatization also fixes the stereochemistry and allows for the separation of 1,2- and 1,3-isomers by normal-phase LC.[9][15]

    • When to Use: Choose this approach when your primary goal is to accurately quantify specific DAG isomers (e.g., distinguishing 1,2-PLG from 1,3-PLG) and you are using an LC-MS/MS platform.

The general workflow from sample to analysis is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing LipidExtract Lipid Extraction (e.g., Bligh-Dyer) DryDown Dry Down Under N2 LipidExtract->DryDown AddReagent Add Derivatization Reagent (e.g., BSTFA or DMG) DryDown->AddReagent Incubate Incubate (Optimized Time & Temp) AddReagent->Incubate GCMS GC-MS Analysis Incubate->GCMS For Silylation LCMS LC-MS/MS Analysis Incubate->LCMS For DMG/DFPU DataProc Quantification & Isomer Identification GCMS->DataProc LCMS->DataProc

Caption: General workflow for PLG analysis.

Troubleshooting Guide for Derivatization Reactions

Even with established protocols, experimental issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Q3: I don't see a peak for my derivatized PLG, or the peak is very small. What went wrong?

This is one of the most common issues and typically points to a failure in the derivatization reaction itself.

Possible Cause 1: Presence of Water

  • Why it Happens: Silylating reagents like BSTFA and MSTFA are extremely sensitive to moisture.[14] Any water in the sample or solvent will preferentially react with the silylating agent, consuming it before it can react with your PLG. This is the most frequent cause of silylation failure.[16]

  • Solution:

    • Ensure Sample is Dry: After lipid extraction, ensure the sample is completely dry. Use a stream of dry nitrogen gas and consider placing the sample under high vacuum for a short period.

    • Use Anhydrous Solvents: All solvents (e.g., pyridine, chloroform) must be of high purity and anhydrous. Use solvents from a freshly opened bottle or those specifically designated for moisture-sensitive reactions.

    • Deactivate Glassware: The surface of laboratory glassware contains silanol groups (Si-OH) that can adsorb analytes and retain trace amounts of water. Deactivate all vials and pipette tips by silanizing them (e.g., with a 5-10% solution of dimethyldichlorosilane in toluene) before use.[16][17]

Possible Cause 2: Incomplete Reaction

  • Why it Happens: Derivatization reactions require specific conditions to proceed to completion. Insufficient time, incorrect temperature, or an inadequate amount of reagent will result in low yield.[18]

  • Solution:

    • Optimize Reaction Time and Temperature: The optimal conditions vary by reagent. For BSTFA/TMCS silylation, heating at 60-100°C for at least 1 hour is common.[13] For DMG derivatization, 45°C for 60-90 minutes is recommended.[8][19] If you suspect an incomplete reaction, try increasing the incubation time or temperature incrementally.

    • Use a Molar Excess of Reagent: To drive the reaction to completion, the derivatizing agent should be in significant molar excess relative to the number of active hydrogens in your sample. A 2:1 molar ratio of BSTFA to active hydrogens is a minimum starting point; often, a much larger excess is used.[3][14]

Possible Cause 3: Reagent Degradation

  • Why it Happens: Derivatization reagents are highly reactive and can degrade if not stored properly, typically through exposure to moisture from the air.

  • Solution:

    • Proper Storage: Store reagents in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

    • Use Fresh Reagents: If you have been troubleshooting for a while with an old bottle of reagent, the simplest solution is often to open a new one.[16]

    • Run a Blank: Prepare a reagent blank (all components except the sample) and analyze it. This can help identify issues with reagent purity or contamination.[14]

Q4: My chromatogram shows multiple unexpected peaks. How do I identify their source?

Extraneous peaks can confound data analysis and originate from several sources.

Possible Cause 1: Reagent By-products

  • Why it Happens: The derivatization reaction itself produces by-products. For example, BSTFA produces trimethylsilyltrifluoroacetamide and trifluoroacetamide.[14] While these are typically more volatile than the derivatized analyte, they can sometimes cause chromatographic interference.

  • Solution: Consult the manufacturer's literature for your specific reagent to identify the expected by-products and their elution characteristics. Running a reagent blank is essential to create an exclusion list of peaks that are not from your sample.

Possible Cause 2: Acyl Migration (Isomerization)

  • Why it Happens: In the presence of acidic or basic conditions, or at high temperatures, the acyl chains of 1,2-diacylglycerols can migrate to form the more thermodynamically stable 1,3-diacylglycerol isomer.[6] This will result in two distinct peaks for what was originally a single PLG species.

  • Solution:

    • Use Mild Conditions: Avoid unnecessarily harsh conditions (e.g., extreme pH, prolonged high temperatures) during sample preparation and derivatization.

    • Derivatize Promptly: Perform the derivatization step as soon as possible after the final lipid extraction and drying step to "lock" the isomer in its original form.[6]

    • Use Isomer-Specific Methods: If distinguishing isomers is critical, use a derivatization method like DMG or DFPU with LC-MS, which is specifically designed to separate and identify them.[8][9]

Possible Cause 3: Incomplete Derivatization

  • Why it Happens: If the reaction is not complete, you may see a peak for the underivatized PLG (if it makes it through the system) as well as the desired derivative peak. This is more common in GC.

  • Solution: Re-optimize the reaction conditions as described in Q3, focusing on increasing reagent concentration, time, or temperature to drive the reaction to completion.[5]

cluster_causes Potential Causes cluster_solutions Solutions start Low or No Derivative Peak moisture Moisture Present? start->moisture incomplete Incomplete Reaction? start->incomplete reagent Reagent Degraded? start->reagent sol_moisture Dry sample thoroughly Use anhydrous solvents Silanize glassware moisture->sol_moisture Yes sol_incomplete Optimize time/temp Increase reagent excess Add catalyst (TMCS) incomplete->sol_incomplete Yes sol_reagent Use fresh reagent Store properly Run reagent blank reagent->sol_reagent Yes

Caption: Troubleshooting low derivative yield.

Optimized Experimental Protocols

The following are detailed, field-proven methodologies for the derivatization of PLG for both GC-MS and LC-MS/MS analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis

This protocol is designed to convert PLG into its more volatile trimethylsilyl (TMS) ether for robust GC-MS analysis.

Materials:

  • Dried lipid extract containing PLG

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine

  • Silanized amber glass GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the lipid extract containing PLG is completely dry at the bottom of a silanized GC vial. This is a critical step.[14]

  • Reagent Addition: To the dried extract, add 100 µL of anhydrous pyridine to act as a solvent and catalyst. Vortex briefly to dissolve the lipid residue.[13][20]

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial. The volume can be scaled, but ensure the silylating reagent is in significant molar excess.[13]

  • Incubation: Tightly cap the vial. Heat the mixture at 100°C for 1 hour in a heating block or oven.[13] Some less stable compounds may require milder conditions (e.g., 70°C for 30 minutes), which should be optimized for your specific sample matrix.[14]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No further workup is typically required as the by-products are volatile.

Protocol 2: Dimethylglycine (DMG) Derivatization for LC-MS/MS Analysis

This protocol introduces a permanent positive charge, enhancing MS detection and enabling the separation of 1,2- and 1,3-DAG isomers.

Materials:

  • Dried lipid extract containing PLG

  • N,N-Dimethylglycine (DMG)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH, 25 mM)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions in anhydrous chloroform: 0.125 M DMG, 0.5 M DMAP, and 0.25 M EDC.

  • Derivatization Reaction:

    • To the dried lipid extract in a glass tube, add 2 µL of the DMG stock solution.

    • Add 2 µL of the DMAP stock solution.

    • Add 2 µL of the EDC stock solution to initiate the reaction.[8]

  • Incubation: Vortex the mixture for 20 seconds. Flush the tube with dry nitrogen, cap tightly, and incubate at 45°C for 90 minutes.[8]

  • Quenching and Extraction:

    • Terminate the reaction by adding 3 mL of a 1:1 (v/v) mixture of CHCl₃/MeOH.

    • Add 1.5 mL of 25 mM NH₄OH to partition the mixture.[8]

    • Vortex for 1 minute and centrifuge to separate the phases.

  • Sample Collection: Carefully collect the lower organic layer (chloroform phase), which contains the DMG-derivatized PLG.

  • Analysis: Dry the collected organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Data Summary Tables

For quick reference, the following tables summarize key parameters for the most common derivatization approaches.

Table 1: Comparison of Common Silylating Reagents for GC-MS

ReagentKey FeaturesCommon CatalystVolatility of By-products
BSTFA Versatile, reacts with a wide range of polar compounds.[14]1-10% TMCSHigh, less interference than BSA.[14]
MSTFA Most volatile TMS reagent, strong TMS donor.[11]None required, but can be used.Very High, minimal FID fouling.[11]
MTBSTFA Forms TBDMS derivatives, which are ~10,000x more stable to hydrolysis than TMS derivatives.[17]ImidazoleNeutral and volatile.

Table 2: Optimized Reaction Conditions for PLG Derivatization

MethodAnalytical PlatformReagentsTemperatureTimeKey Advantage
Silylation GC-MSBSTFA + 1% TMCS, Pyridine70-100°C30-60 minIncreases volatility for GC analysis.[13]
DMG Derivatization LC-MS/MSDMG, DMAP, EDC in CHCl₃45°C60-90 minEnhances MS signal and separates 1,2/1,3 isomers.[8]
DFPU Derivatization LC-MS/MS2,4-difluorophenyl isocyanate, PyridineRoom Temp15 minFixes stereochemistry for isomer separation.[9]

References

  • Han, X., & Gross, R. W. (2005). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Journal of Lipid Research, 46(1), 158-167. Available from: [Link]

  • Bafa, F., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3362. Available from: [Link]

  • GERLI. (n.d.). Diacylglycerols-Analysis. Cyberlipid. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. LabRulez. Retrieved from [Link]

  • Murphy, R. C., et al. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Analytical Biochemistry, 415(1), 1-10. Available from: [Link]

  • Hankemeier, T., et al. (2014). Comprehensive GC–MS analysis of fatty acids and sterols using sequential one-pot silylation. Rapid Communications in Mass Spectrometry, 28(13), 1507-1514. Available from: [Link]

  • Williams, M. R., et al. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences, 3(2), 304-317. Available from: [Link]

  • Cífková, E., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 95(14), 6049-6058. Available from: [Link]

  • Svec, F., et al. (2022). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 22(3), 1859-1871. Available from: [Link]

  • ResearchGate. (2021). Optimization of the derivatization reaction using an eight-point calibration curve. Retrieved from [Link]

  • Li, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1044431. Available from: [Link]

  • ResearchGate. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Retrieved from [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]

  • Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Chemistry, 1(1). Retrieved from [Link]

  • Koek, M. M., et al. (2011). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Journal of Chromatography B, 879(31), 3737-3744. Available from: [Link]

  • Hui, S. P., et al. (2010). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 51(10), 3125-3134. Available from: [Link]

  • Sinosaki, N. B. M., et al. (2019). Analytical method of direct derivatization of fatty acids in seeds. Chemical Papers, 73(10), 2399-2407. Available from: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • AOCS. (2019). Lipidomic Analysis of Glycerolipids. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • MACHEREY-NAGEL. (n.d.). A guide to derivatization reagents for GC. Retrieved from [Link]

  • University of Liege. (n.d.). Optimization of an untargeted method for metabolomics and lipidomics profiling of cells using GC×GC-TOFMS. ORBi. Retrieved from [Link]

  • PubChem. (n.d.). 1-palmitoyl-2-linoleoyl-sn-glycerol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol vs. 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

[1][2][3] Executive Summary This guide provides a technical comparison between 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) and 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG, 18:0/20:4 DAG).[1][2][3] While both ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a technical comparison between 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) and 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG, 18:0/20:4 DAG).[1][2][3]

While both are diacylglycerols (DAGs) capable of interacting with C1 domains, SAG is the industry "Gold Standard" for Protein Kinase C (PKC) activation.[2][3] Its specific structure (saturated sn-1, arachidonyl sn-2) provides the optimal residence time and stereochemistry for canonical signaling.[1][2][3] In contrast, 1-Palmitoleoyl-2-linoleoyl-sn-glycerol represents a "dual-unsaturated" species often associated with metabolic shunting (Lipid Droplet formation) and membrane fluidity modulation rather than sustained PKC activation.[1][2][3]

Part 1: Chemical & Physical Properties[2][3]

The distinct acyl chain compositions of these two lipids dictate their behavior in aqueous environments and their affinity for membrane-bound proteins.[1][4]

Structural Comparison Table
FeatureSAG (The Standard) 1-Palmitoleoyl-2-linoleoyl-sn-glycerol
Common Abbreviation SAG (18:0/20:[1][2][3][4]4)16:1/18:2 DAG
sn-1 Chain Stearic Acid (18:0, Saturated)Palmitoleic Acid (16:1, Monounsaturated)
sn-2 Chain Arachidonic Acid (20:4, Polyunsaturated)Linoleic Acid (18:2, Polyunsaturated)
Molecular Weight ~644.9 g/mol ~590.9 g/mol
Physical State (RT) Waxy Solid / Semi-solidLiquid / Viscous Oil
Oxidation Sensitivity High (4 double bonds)Moderate (3 double bonds total)
Membrane Behavior Promotes phase separation; stabilizes PKCIncreases membrane fluidity/disorder
The "sn-1 Saturation" Rule

The critical differentiator is the sn-1 position .[1]

  • SAG possesses a saturated stearoyl chain at sn-1.[1][2][3] Structural biology studies indicate that PKC C1 domains are optimized for DAGs with a saturated sn-1 and unsaturated sn-2 chain.[1][2][3] This configuration anchors the DAG in the membrane interface while allowing the sn-2 arachidonyl chain to interact with the hydrophobic cleft of the protein.

  • 16:1/18:2 DAG has unsaturation at both positions.[2][3] This increases the cross-sectional area of the lipid, preventing the tight packing required for high-affinity protein docking.

Part 2: Biological Performance (PKC Activation)[1][2][3]

Mechanism of Action

PKC isoforms (Conventional and Novel) are activated when DAG binds to their C1 domains.[2][5] This binding increases the enzyme's affinity for the membrane, removing the pseudosubstrate from the catalytic site.

Verdict: SAG is significantly more potent.[2][3][6]

  • SAG: Induces a stable, high-affinity membrane translocation of PKC.[1][2][3] The arachidonic acid moiety specifically enhances the activation of PKC

    
    , PKC
    
    
    
    , and PKC
    
    
    isoforms.
  • 16:1/18:2 DAG: While capable of transiently recruiting PKC, the lack of an sn-1 saturated anchor and the shorter sn-2 chain (Linoleic vs. Arachidonic) results in a lower residence time (dwell time) of the kinase at the membrane, leading to weaker or transient signaling.[2][3]

Signaling Pathway Visualization

The following diagram illustrates the canonical activation pathway favored by SAG versus the metabolic shunting favored by 16:1/18:2 DAG.

PKC_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 SAG SAG (18:0/20:4) (Canonical Signal) PIP2->SAG Hydrolysis PLG 16:1/18:2 DAG (Metabolic/Fluidity) PIP2->PLG Hydrolysis (Specific Contexts) PKC_Active PKC-SAG Complex (Membrane Bound/Active) SAG->PKC_Active High Affinity Binding Endocan 2-AG (Endocannabinoid) SAG->Endocan DAG Lipase PLG->PKC_Active Weak/Transient Binding TAG Triacylglycerol (TAG) (Lipid Droplet) PLG->TAG DGAT (Re-esterification) PKC_Inactive PKC (Cytosolic/Inactive) PKC_Inactive->PKC_Active Recruitment

Caption: SAG drives sustained PKC activation and endocannabinoid synthesis, while 16:1/18:2 DAG is preferentially shunted toward TAG synthesis.

Part 3: Metabolic Fate & Downstream Effects[2][3]

Researchers must choose the lipid based on the endpoint of the study.

EndpointRecommended LipidReason
PKC Phosphorylation Assays SAG High potency; mimics physiological burst of signaling.[1][2][3]
Endocannabinoid Studies SAG SAG is the direct substrate for sn-1-DAG lipases to generate 2-Arachidonoylglycerol (2-AG).[1][2][3]
Lipid Droplet Dynamics 16:1/18:2 DAG This species is a preferred substrate for DGAT enzymes, leading to rapid conversion into Triacylglycerols (TAG) for storage.[2][3]
Membrane Fluidity Studies 16:1/18:2 DAG The "kink" from two unsaturated chains disrupts lipid packing, increasing membrane fluidity more than SAG.[2][3]

Part 4: Experimental Protocols

Handling DAGs requires strict adherence to protocols to prevent acyl migration (isomerization from 1,2-DAG to the inactive 1,3-DAG) and oxidation .[1][2][3]

Preparation of Lipid-BSA Complex (Cell Delivery)

Why this method? DAGs are hydrophobic.[2][3] Adding them directly to media causes precipitation.[2] BSA acts as a carrier to shuttle the lipid to the cell membrane.

Materials:

  • SAG or 16:1/18:2 DAG (in Chloroform).[2][3]

  • Fatty Acid-Free BSA.[1][2][3]

  • Nitrogen gas stream.[2][3]

Workflow:

Protocol Step1 Evaporate Solvent (N2 Stream) Step2 Create Dry Film (Vacuum Desiccator) Step1->Step2 Step3 Add DMSO (Max 0.1% Final Vol) Step2->Step3 Step4 Vortex/Sonicate (Create Micelles) Step3->Step4 Step5 Complex with BSA (1:1 Molar Ratio) Step4->Step5 Step6 Treat Cells Step5->Step6

Caption: Protocol for solubilizing DAGs. Critical step: Ensure no solvent residue remains before hydration.[2][3]

Step-by-Step Methodology
  • Aliquot: Transfer the required amount of DAG (e.g., 100 µg) in chloroform to a glass vial. Plastic tubes absorb lipids; use glass.[1][2][3]

  • Dry: Evaporate solvent under a gentle stream of Nitrogen.[2] Rotate the vial to create a thin film on the bottom.

  • Desiccate: Place under vacuum for 1 hour to remove trace solvent.

  • Solubilize: Add a small volume of DMSO (e.g., 10 µL). Vortex vigorously.

  • Complex: Add warm (37°C) culture medium containing 10% Fatty Acid-Free BSA. Sonicate in a water bath for 5 minutes until the solution is clear (no visible oil droplets).

  • Treatment: Add to cell culture.[2][3]

    • Target Concentration: 1–10 µM (SAG is effective at lower concentrations; 16:1/18:2 may require higher loading).

    • Timepoint: Assay for PKC translocation within 5–15 minutes.

Part 5: References

  • BenchChem. An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition. (Discusses structural role and PKC activation potential of PLG). Link[1][2][3]

  • National Institutes of Health (NIH). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. (Comparative study showing SAG's superior potency over other DAG species).[2][3][6][7] Link

  • Echelon Biosciences. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) Technical Data. (Confirms SAG as the potent activator for PKC

    
    , 
    
    
    
    , and
    
    
    ). Link
  • Cayman Chemical. 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE and DAG derivatives.[1][2][3] (Technical data on Linoleic-containing species). Link

  • MDPI. Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting.[1][2][3] (Highlights the metabolic fate of 16:1-containing DAGs toward TAG synthesis). Link[1][2][3]

Sources

Comparative

Accurate Quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (DG 16:1/18:2): A Technical Comparison Guide

Topic: Use of Internal Standards for Accurate 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Measurement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Internal Standards for Accurate 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Measurement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The quantification of specific diacylglycerol (DAG) species, such as 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (DG 16:1/18:2) , presents a dual challenge in lipidomics: thermodynamic instability (acyl migration) and variable ionization efficiency .[1] Unlike stable phospholipids, 1,2-DAGs rapidly isomerize to 1,3-DAGs during extraction, and their neutral character leads to poor ionization in electrospray sources (ESI).[1]

This guide objectively compares standardization strategies, demonstrating why Stable Isotope-Labeled Internal Standards (SIL-IS) are the absolute requirement for regulatory-grade data, while highlighting the pitfalls of external calibration and structural analog methods.[1]

The Challenge: Why DG 16:1/18:2 is Difficult to Measure

Before selecting a standard, one must understand the analyte's behavior. DG 16:1/18:2 contains a monounsaturated fatty acid (16:[2]1) at the sn-1 position and a polyunsaturated fatty acid (18:[1][3]2) at the sn-2 position.[1][4]

Acyl Migration (The "Hidden" Error)

The 1,2-DAG structure is thermodynamically less stable than the 1,3-DAG isomer.[1] In the presence of water, heat, or silica (often used in solid-phase extraction), the acyl chain at sn-2 migrates to sn-3.[1]

  • Result: If your method cannot distinguish 1,2- from 1,3-isomers, or if migration occurs during sample prep, your quantification of the bioactive 1,2-species will be grossly inaccurate.[1]

Ionization Suppression

DAGs lack a charged headgroup.[2] They ionize in ESI(+) primarily as ammonium adducts


.[2] This process is highly susceptible to matrix effects —co-eluting lipids (like Phosphatidylcholines) can suppress the DAG signal by >50%.[2]

Comparative Analysis of Standardization Methods

The following table compares the three primary approaches to quantifying DG 16:1/18:2.

FeatureMethod A: External Calibration Method B: Structural Analog IS Method C: Stable Isotope-Labeled IS (Recommended)
Principle Compare signal to a separate standard curve injected between samples.[1][2]Spike with a non-endogenous DAG (e.g., DG 12:0/12:0 or 19:0/19:0).Spike with a deuterated/13C-labeled analog (e.g., d5-DG 16:0/18:1).[1]
Matrix Compensation None. Does not account for ion suppression or extraction loss.Partial. Accounts for extraction loss but ionization efficiency differs from target.Complete. Co-elutes with target; experiences identical suppression and extraction physics.
Acyl Migration Control None. Cannot track isomerization during prep.Limited. Analog may isomerize at a different rate than DG 16:1/18:2.High. Isotope isomerizes at the exact same rate as the analyte.[2]
Accuracy Error High (>30-50%)Moderate (10-20%)Low (<5%)
Cost LowLow/ModerateHigh
Verdict Unacceptable for biological matrices.[1]Acceptable only for relative fold-change analysis.Gold Standard for absolute quantitation.
Diagram 1: Standardization Logic Flow

The following decision tree illustrates the selection process for the appropriate internal standard.

IS_Selection Start Select Standard for DG 16:1/18:2 Q1 Is Exact SIL-IS (d5-16:1/18:2) Available? Start->Q1 Yes Use Exact Match (Ideal) Q1->Yes Yes No Select Class-Specific SIL-IS Q1->No No Criteria Selection Criteria: 1. Match Carbon # (C34 total) 2. Match Unsaturation (approx.) 3. Match Headgroup (DAG) No->Criteria Option1 Option A: d5-DG 16:0/18:1 (Closest Commercial Match) Criteria->Option1 Option2 Option B: d5-DG 16:0/16:0 (Acceptable, but saturated) Criteria->Option2 Calc Calculate Response Factor (RF) using unlabeled 16:1/18:2 std Option1->Calc Option2->Calc

Caption: Decision matrix for selecting the optimal internal standard when the exact isotopologue is unavailable.

Strategic Selection of the Internal Standard

Since a specific d5-1-Palmitoleoyl-2-linoleoyl-sn-glycerol is rarely available commercially as a catalog item, you must use a Surrogate SIL-IS .[1]

The "Rule of Similarity"

Ionization efficiency in DAGs is driven by the acyl chain length and degree of unsaturation.[2]

  • Target: DG 16:1/18:2 (Total Carbons: 34, Total Double Bonds: 3).[2]

  • Poor Choice: d5-DG 12:0/12:0 (Too short, completely saturated).[1][2] It will elute much earlier in Reverse Phase (RP) LC, experiencing a different matrix environment.[2]

  • Best Available Choice: d5-DG 16:0/18:1 (1-Palmitoyl-2-oleoyl-sn-glycerol-d5) .[1]

    • Why? It has 34 carbons (identical) and 1 double bond (similar).[2] It will elute very close to your target in RP-LC, ensuring it suffers the same matrix effects.[1]

Experimental Protocol: Validated Workflow

This protocol uses a Modified Bligh-Dyer extraction optimized to minimize acyl migration, coupled with LC-MS/MS using the SIL-IS.[1]

Reagents
  • Internal Standard: d5-DG 16:0/18:1 (10 µM in Methanol).[1][2]

  • Extraction Solvents: Chloroform (CHCl3), Methanol (MeOH), Water (HPLC grade). Note: Avoid acidification if possible, as acid catalyzes acyl migration.[2]

  • Mobile Phase: (A) 5mM Ammonium Formate in 40:60 Water:Acetonitrile; (B) 5mM Ammonium Formate in 10:90 Acetonitrile:Isopropanol.[1][2]

Step-by-Step Methodology
Phase 1: Sample Preparation (The Critical Spiking Step)
  • Sample Aliquot: Place biological sample (e.g., 50 µL plasma or homogenized tissue) in a glass tube.[2]

  • IMMEDIATE Spiking: Add 10 µL of the Internal Standard solution directly to the sample before adding any extraction solvents.

    • Causality: The IS must be present during the initial cell lysis/protein precipitation to track extraction efficiency.[2]

  • Lipid Extraction:

    • Add 750 µL CHCl3:MeOH (1:2 v/v). Vortex vigorously for 1 min.

    • Add 250 µL CHCl3.[2] Vortex 30s.

    • Add 250 µL Water.[2] Vortex 30s.

    • Centrifuge at 1,000 x g for 5 min to separate phases.

  • Collection: Collect the lower organic phase (Chloroform layer) using a glass Pasteur pipette.[2]

    • Warning: Do not take the interface layer.[2]

  • Drying: Evaporate solvent under a gentle stream of Nitrogen.[2] Do not heat above 30°C to prevent isomerization.[2] Reconstitute immediately in 100 µL Mobile Phase B/A (50:50).

Phase 2: LC-MS/MS Analysis[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

    • Why RP? Reverse Phase separates 1,2-DAGs from 1,3-DAGs. 1,3-isomers generally elute slightly later than 1,2-isomers due to higher hydrophobicity (better packing).[1]

  • Mass Spectrometry: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.[2]

    • Source: ESI Positive.[2][5]

    • Transitions: Monitor the neutral loss of the fatty acid + ammonia (Neutral Loss of [RCOOH + NH3]).

MRM Table for DG 16:1/18:2:

AnalytePrecursor Ion

Product Ion (Neutral Loss Fragment)Collision Energy
DG 16:1/18:2 m/z 608.5m/z 327.3 (Loss of 18:2 FA)20 eV
DG 16:1/18:2 m/z 608.5m/z 353.3 (Loss of 16:1 FA)20 eV
d5-DG 16:0/18:1 (IS) m/z 615.5m/z 339.3 (Loss of 16:0 FA)20 eV
Diagram 2: Analytical Workflow & Acyl Migration Check

This diagram visualizes the workflow and the critical checkpoint for separating isomers.

Workflow cluster_MS Mass Spectrometry Detection Sample Biological Sample Spike Spike SIL-IS (d5-DG) Sample->Spike Extract Bligh-Dyer (Cold, Neutral) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS1 1,2-DG 16:1/18:2 (Target) LC->MS1 Elutes t=4.5 min MS2 1,3-DG 16:1/18:2 (Artifact) LC->MS2 Elutes t=4.8 min

Caption: Workflow highlighting the chromatographic separation of the target 1,2-isomer from the 1,3-artifact.

Calculation: The Response Factor (RF)

Because you are likely using a surrogate IS (d5-16:0/18:1) for your target (16:1/18:2), you cannot assume a 1:1 response ratio.[2] You must determine the Response Factor (RF) .[2]

  • Prepare a Standard Mix: Mix equimolar amounts (e.g., 1 µM) of authentic unlabeled DG 16:1/18:2 standard and the d5-IS.[2]

  • Analyze: Run on LC-MS.

  • Calculate RF:

    
    [1]
    
  • Quantify Samples:

    
    
    

Note: If an authentic standard of 16:1/18:2 is absolutely unavailable for RF calculation, assume RF = 1.0 but report the data as "Relative Quantitation" or "Semi-Quantitative" in your publication to maintain scientific integrity.

References

  • Wang, M., et al. (2014).[2][6] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry. Link

  • Dorp, K., et al. (2013).[2] Quantification of Diacylglycerol by Mass Spectrometry. Methods in Molecular Biology. Link[1]

  • Li, L., et al. (2013).[2] Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Analytical Biochemistry. Link

  • Kodali, D.R., et al. (1990).[2] Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids. Link

  • CymitQuimica. 1-Palmitoyl-sn-glycerol Product Information. Link

Sources

Validation

Benchmarking Strategies for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) Analysis

The following guide is structured as a technical advisory document for researchers encountering the "availability gap" for specific mixed-chain diacylglycerol standards. Executive Summary: The "Missing Standard" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory document for researchers encountering the "availability gap" for specific mixed-chain diacylglycerol standards.

Executive Summary: The "Missing Standard" Challenge

In high-resolution lipidomics, 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is frequently identified as a statistically significant metabolite in metabolic stress response (e.g., Chlamydomonas hyperosmotic stress) and insulin resistance studies. However, unlike its saturated analog (16:0/18:2 DAG), the 16:1/18:2 isomer is not currently available as a catalog reference standard from major primary suppliers (e.g., Avanti Polar Lipids, Cayman Chemical, Larodan).

This guide objectively compares the three viable strategies for researchers requiring this specific analyte for drug development or pathway validation:

  • Surrogate Quantification (Recommended): Using structural analogs.

  • De Novo Enzymatic Synthesis: A self-validating protocol for generating the standard in-house.

  • Isomeric Differentiation: Mass spectrometry rules for distinguishing 16:1/18:2 from isobaric interferences.

Product & Strategy Landscape

Since a direct commercial product does not exist, we compare the performance of Surrogate Standards against Custom Synthesis approaches.

Comparison Table: Acquisition Strategies
FeatureStrategy A: Structural Surrogate (Recommended for Quant)Strategy B: Isomeric Surrogate (Recommended for RT)Strategy C: Enzymatic Synthesis (Gold Standard for ID)
Product 1-Palmitoyl-2-linoleoyl-sn-glycerol (16:0/18:2 DAG) 1,2-Dipalmitoleoyl-sn-glycerol (16:1/16:1 DAG) In-house 16:1/18:2 DAG
Supplier Avanti (Cat# 800816) / CaymanAvanti (Cat# 800818)Self-Manufactured
Cost Low (~$150/25mg)Medium (~$200/10mg)High (Reagents + Time)
Purity >99%>99%Variable (requires HPLC purification)
Response Factor High (Similar ionization efficiency)Medium (Different chain length effects)Exact Match
RT Deviation +0.5 to +1.0 min shift (due to saturation)-0.5 min shift (due to chain length)0.0 min
Best Use Case Routine QuantificationRetention Time MappingDefinitive Structural Confirmation
Technical Insight: Why 16:0/18:2 is the Best Surrogate

While 16:1/16:1 shares the "palmitoleoyl" headgroup, the 16:0/18:2 DAG (Palmitoyl-Linoleoyl) is the superior surrogate for quantification because:

  • Acyl Chain Physics: The ionization efficiency in ESI(+) is driven more by the total carbon number and unsaturation degree. 16:0/18:2 (34:2) is closer to 16:1/18:2 (34:[1]3) in total hydrophobicity than 16:1/16:1 (32:2).

  • Acyl Migration Stability: Both are 1,2-DAGs. Commercial standards of 1,2-DAGs are prone to isomerization to 1,3-DAGs (thermodynamically more stable). Purchasing a high-quality 16:0/18:2 standard ensures you can monitor this migration, which serves as a proxy for the stability of your target 16:1/18:2 analyte.

Experimental Protocols

Protocol A: Self-Validating Enzymatic Synthesis (The "Gold Standard")

If your study requires "Level 1" identification (Schymanski scale) and no vendor sells the standard, you must synthesize it. The most robust method uses Phospholipase C (PLC) to digest a PC precursor, or Lipase-catalyzed esterification .

Method: One-step lipase-catalyzed esterification of 1-Palmitoleoyl-rac-glycerol (16:1 MAG) with Linoleic Acid.

Reagents:

  • Substrate 1: 1-Palmitoleoyl-rac-glycerol (Sigma/Avanti, if available, or generate via 16:1 PC hydrolysis).

  • Substrate 2: Linoleic Acid (Free Fatty Acid, >99%).

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

  • Solvent: n-Hexane (Anhydrous).

Step-by-Step Workflow:

  • Mix: Dissolve 10 mg 16:1 MAG and 15 mg Linoleic Acid (1:1.5 molar ratio) in 2 mL n-Hexane.

  • Catalysis: Add 5 mg Novozym 435 beads.

  • Incubation: Incubate at 40°C with gentle shaking (200 rpm) for 4 hours. Critical: Do not exceed 6 hours to prevent acyl migration to 1,3-DAG or synthesis of TAG.

  • Quench: Filter out lipase beads immediately.

  • Purification: Separate on a Silica Gel TLC plate (Mobile phase: Hexane:Ethyl Acetate:Acetic Acid, 70:30:1).

  • Extraction: Scrape the 1,2-DAG band (Rf ~0.35) and extract with Chloroform:Methanol (2:1).

  • Validation: Verify product via LC-MS/MS (see section 4).

Protocol B: LC-MS/MS Detection Parameters

To distinguish 16:1/18:2 DAG from its isomer 18:1/16:2 DAG (if it exists) or 1,3-isomers, you must use Multiple Reaction Monitoring (MRM) with specific transitions.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI (+) with Ammonium Acetate (formation of [M+NH4]+ adducts).

  • Target Formula: C37H66O5[2]

  • Precursor Ion: m/z 608.9 [M+NH4]+

Transition Table:

Precursor (m/z)Product (m/z)Neutral LossIdentity Confirmation
608.9 339.3 Loss of 16:1 FA + NH3Specific for 16:1/18:2
608.9 313.3 Loss of 18:2 FA + NH3Specific for 16:1/18:2
608.9591.5Loss of NH3Non-specific (DAG class)

Data Interpretation:

  • If you observe both 339.3 and 313.3 fragments, you have confirmed the presence of both acyl chains on the glycerol backbone.

  • Ratio Check: In 1,2-DAGs, the loss of the sn-1 fatty acid is typically less abundant than the loss of the sn-2 fatty acid due to steric hindrance in the fragmentation mechanism. If 16:1 is at sn-1, the 313.3 peak (loss of sn-2 18:2) should be slightly higher intensity than the 339.3 peak.

Visualizing the Workflow

The following diagram illustrates the decision tree for researchers: when to use a surrogate and when to synthesize.

LipidStrategy Start Requirement: Quantify 16:1/18:2 DAG CheckCommercial Check Commercial Availability (Avanti, Cayman, Larodan) Start->CheckCommercial NotAvailable Result: Not Available CheckCommercial->NotAvailable Decision Study Goal? NotAvailable->Decision RouteQuant Routine Quantification (Relative Abundance) Decision->RouteQuant Biomarker Screening RouteID Structural Confirmation (Absolute ID) Decision->RouteID Mechanistic Study Surrogate Use Surrogate Standard 16:0/18:2 DAG (Avanti 800816) RouteQuant->Surrogate Synthesis Enzymatic Synthesis 16:1 MAG + 18:2 FFA + Lipase RouteID->Synthesis CalcRF Calculate Response Factor Assume RF(16:0) ≈ RF(16:1) Surrogate->CalcRF Validation Validate via MS/MS Confirm 339.3/313.3 Fragments Synthesis->Validation

Caption: Decision matrix for selecting the appropriate analytical strategy when the specific 16:1/18:2 DAG standard is commercially unavailable.

References

  • Avanti Polar Lipids. 1-Palmitoyl-2-linoleoyl-sn-glycerol (16:0/18:2 DAG) Product Page. Available at: [Link]

  • Li, M., et al. (2020). "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization." National Institutes of Health (PMC). Available at: [Link]

  • PubChem. 1-palmitoleoyl-2-linoleoyl-sn-glycerol (Compound Summary).[2] Available at: [Link]

  • Metabolon. Identification of 16:1/18:2 DAG in biological matrices (Note on Standard Availability). Referenced in Aging-US, 2025. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Navigating the Nuances of Protein Kinase C Activation by Diacylglycerol Diversity

For the discerning researcher in cell signaling and drug development, a deep understanding of Protein Kinase C (PKC) activation is not merely academic—it is fundamental to unraveling complex cellular processes and design...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in cell signaling and drug development, a deep understanding of Protein Kinase C (PKC) activation is not merely academic—it is fundamental to unraveling complex cellular processes and designing targeted therapeutics. While diacylglycerol (DAG) is widely recognized as the key lipid second messenger that activates conventional and novel PKC isoforms, a critical layer of regulatory complexity lies in the structural diversity of DAG molecules themselves. This guide provides a comprehensive comparative analysis of how different diacylglycerol species modulate the activity of PKC isoforms, supported by experimental data and detailed methodologies to empower your research.

The PKC Family: Gatekeepers of Cellular Signaling

The Protein Kinase C family comprises a group of serine/threonine kinases that are central to a vast array of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis. The PKC family is divided into three main classes based on their activation requirements:

  • Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these require both calcium (Ca²⁺) and DAG for their activation.

  • Novel PKCs (nPKCs): This class, which includes isoforms δ, ε, η, and θ, is activated by DAG but is independent of Ca²⁺.

  • Atypical PKCs (aPKCs): Comprising isoforms ζ and ι/λ, these are not activated by either Ca²⁺ or DAG.

This guide will focus on the conventional and novel PKC isoforms, as their activity is directly modulated by diacylglycerols.

The Canonical Pathway of PKC Activation

The activation of conventional and novel PKC isoforms is a tightly regulated process that begins at the cell membrane.

Upon stimulation of cell surface receptors, such as G-protein coupled receptors or receptor tyrosine kinases, phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[1]

While IP₃ is a soluble molecule that diffuses into the cytoplasm to trigger the release of Ca²⁺ from intracellular stores, DAG remains embedded in the plasma membrane. For cPKCs, the initial rise in intracellular Ca²⁺ concentration causes their C2 domain to bind to anionic phospholipids like phosphatidylserine in the plasma membrane, thus recruiting the enzyme from the cytosol. This initial membrane tethering allows the C1 domains to then engage with DAG.[2] For nPKCs, which are Ca²⁺-independent, DAG is the primary driver of their membrane recruitment.

The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, which relieves the autoinhibition imposed by the pseudosubstrate domain. This exposes the catalytic site, leading to the phosphorylation of a wide range of substrate proteins and the propagation of downstream signaling events.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive 7. Recruitment & Activation PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate 8. Phosphorylation ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds to Receptor Ca2 Ca²⁺ ER->Ca2 5. Release Ca2->PKC_inactive 6. cPKC Binding pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response 9. Downstream Signaling

Figure 1. Canonical signaling pathway of Protein Kinase C activation.

The Molecular Architecture of Diacylglycerols: More Than Just a Lipid

The term "diacylglycerol" encompasses a diverse group of molecules characterized by a glycerol backbone esterified to two fatty acid chains. The identity of these fatty acid chains, including their length and degree of saturation, as well as their position on the glycerol backbone (stereochemistry), profoundly influences their ability to activate PKC isoforms.[3]

The physiologically relevant stereoisomer for PKC activation is sn-1,2-diacylglycerol. The fatty acid at the sn-1 position is typically saturated, while the sn-2 position is often occupied by a polyunsaturated fatty acid. This structural arrangement is not arbitrary; it is a consequence of the substrate specificity of PLC.

Here are some examples of physiologically relevant and commonly studied diacylglycerols:

  • 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG): Contains a saturated stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position.

  • 1,2-dioleoyl-sn-glycerol (DOG): Contains the monounsaturated oleic acid (18:1) at both positions.

  • 1,2-dipalmitoyl-sn-glycerol (DPG): Contains the saturated palmitic acid (16:0) at both positions.

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG): A synthetic, cell-permeable DAG analog often used in research.

Decoding the DAG-PKC Interaction: A Structural Perspective

The interaction between DAG and PKC occurs at a specific region within the regulatory domain called the C1 domain. Most conventional and novel PKC isoforms contain two tandem C1 domains, C1A and C1B. These domains are not functionally redundant and can exhibit different affinities for various DAG species.[2]

The C1 domain forms a groove that accommodates the DAG molecule. The binding is stabilized by hydrogen bonds between the hydroxyl group of the glycerol backbone and polar residues in the C1 domain, as well as hydrophobic interactions between the fatty acyl chains and nonpolar residues. The stereospecificity for sn-1,2-diacylglycerols arises from the precise geometry of this binding pocket.

The nature of the fatty acyl chains influences how the DAG molecule partitions into the cell membrane and how it presents itself to the C1 domain. For instance, the kinked structure of unsaturated fatty acids can alter membrane fluidity and facilitate the insertion of the C1 domain into the lipid bilayer.

A Comparative Analysis of PKC Isoform Activation by Diverse Diacylglycerols

The subtle structural differences among diacylglycerol species translate into significant variations in their ability to activate different PKC isoforms. This isoform-specific activation is a key mechanism for achieving signaling specificity in cells. The following table summarizes quantitative data from various studies, providing a comparative overview of the potency of different DAGs on several PKC isoforms.

Diacylglycerol (DAG) SpeciesPKC IsoformEC₅₀ (mol%)¹Relative Activation²Key Findings & InsightsReference
1-Stearoyl-2-Arachidonoyl-sn-glycerol (SAG) PKCα~1.5+++Potent activator of PKCα. The presence of the polyunsaturated arachidonic acid at the sn-2 position is a key determinant of its high potency.[3]
PKCβI~2.0++Moderately potent activator.[3]
PKCγ~1.8+++Strong activator, suggesting a role in neuronal signaling where PKCγ is abundant.[3]
PKCδ~1.2++++Very potent activator, indicating a significant role for SAG in regulating nPKCδ-mediated pathways.[3]
PKCε~2.5++Less potent compared to its effect on PKCδ.[3]
1,2-Dioleoyl-sn-glycerol (DOG) PKCα~3.0++Less potent than SAG, highlighting the importance of the polyunsaturated fatty acid in the sn-2 position for PKCα activation.[3]
PKCβI~3.5+Weaker activator compared to SAG.[3]
PKCγ~3.2++Moderately potent.[3]
PKCδ~2.8++Less potent than SAG for PKCδ activation.[3]
PKCε~4.0+Relatively weak activator.[3]
1,2-Dipalmitoyl-sn-glycerol (DPG) PKCα>10+Poor activator, demonstrating that saturated fatty acids at both positions are not optimal for PKCα activation.[3]
PKCβI>10+Very weak activator.[3]
PKCγ>10+Ineffective at physiological concentrations.[3]
PKCδ>10+Poor activator.[3]
PKCε>10+Very weak activator.[3]

¹EC₅₀ values are approximate and represent the molar percentage of the diacylglycerol in the lipid vesicles required for half-maximal activation. These values can vary depending on the specific assay conditions. ²Relative activation is a qualitative summary where ++++ represents the highest potency and + represents the lowest.

Expert Insights: The data clearly demonstrates that the fatty acid composition of diacylglycerols is a critical determinant of their potency and isoform selectivity for PKC activation. The presence of a polyunsaturated fatty acid, such as arachidonic acid, at the sn-2 position generally confers higher potency, particularly for the novel PKC isoform δ. This suggests that cellular signaling pathways that generate specific DAG species can selectively activate certain PKC isoforms, leading to distinct downstream physiological responses.

Experimental Methodologies for Quantifying PKC Activation

To conduct a comparative analysis of PKC activation by different diacylglycerols, robust and reliable experimental methods are essential. Here, we provide detailed protocols for two widely used assays.

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of a purified PKC isoform in the presence of different diacylglycerols. The principle is based on the transfer of a radiolabeled phosphate group from ATP to a model substrate.

Protocol:

  • Preparation of Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine (PS) and the desired diacylglycerol (DAG) at a molar ratio of 4:1 (PS:DAG) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA) by vortexing.

    • Sonicate the lipid suspension on ice until the solution becomes clear to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Purified PKC isoform (e.g., 10 ng)

      • Lipid vesicles (containing the specific DAG to be tested)

      • PKC substrate (e.g., 20 µM of a peptide substrate such as CREBtide)

      • Kinase assay buffer

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol).

    • Incubate the reaction at 30°C for 10 minutes.

  • Termination and Detection:

    • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

Self-Validation: The protocol includes a negative control (without DAG) to determine the basal kinase activity and a positive control (with a known potent activator like phorbol 12-myristate 13-acetate, PMA) to ensure the enzyme is active.

PKC_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Lipid_Vesicles Prepare Lipid Vesicles (PS + Test DAG) Reaction_Mix Prepare Kinase Reaction Mix (PKC Isoform, Substrate, Buffer) Lipid_Vesicles->Reaction_Mix Pre_incubation Pre-incubate Reaction Mix (30°C, 5 min) Reaction_Mix->Pre_incubation Initiation Initiate with [γ-³²P]ATP Pre_incubation->Initiation Incubation Incubate (30°C, 10 min) Initiation->Incubation Termination Stop Reaction (Phosphoric Acid) Incubation->Termination Spotting Spot on P81 Paper Termination->Spotting Washing Wash Paper Spotting->Washing Quantification Scintillation Counting Washing->Quantification

Figure 2. Experimental workflow for an in vitro PKC kinase assay.

Cell-Based PKC Activity Reporter Assay

This assay measures PKC activity within a living cell, providing a more physiologically relevant context. It utilizes a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by a PKC signaling pathway (e.g., NF-κB or AP-1).

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate.

    • Co-transfect the cells with a reporter plasmid (e.g., pNF-κB-Luc) and a control plasmid (e.g., pRL-TK for normalization) using a standard transfection reagent.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Cell Treatment:

    • Prepare stock solutions of the different diacylglycerols to be tested. Cell-permeable analogs like OAG are often used in this assay.

    • Treat the transfected cells with various concentrations of the diacylglycerols for a specified period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of the diacylglycerol to determine the dose-response curve and calculate the EC₅₀.

Trustworthiness: This assay includes an unstimulated control to measure basal signaling activity and a positive control (e.g., PMA) to confirm the responsiveness of the reporter system. The use of a co-transfected control plasmid for normalization is a critical self-validating step.

Conclusion and Future Directions

The evidence presented in this guide underscores a fundamental principle of PKC signaling: not all diacylglycerols are created equal. The structural diversity of these lipid second messengers provides a sophisticated mechanism for the fine-tuning of PKC isoform activation, thereby enabling a single signaling pathway to elicit a wide range of specific cellular responses. For researchers, a thorough understanding of this differential activation is paramount for accurately interpreting experimental results and for the rational design of isoform-selective PKC modulators.

Future research will likely focus on delineating the precise lipid signatures generated in different cellular contexts and their impact on specific PKC-mediated signaling networks. Advances in lipidomics and live-cell imaging will undoubtedly play a pivotal role in these endeavors, paving the way for a more complete understanding of the intricate dance between diacylglycerols and the Protein Kinase C family.

References

  • Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences.

  • Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Mechanism of diacylglycerol-induced membrane targeting and activation of protein kinase Cδ. The Journal of Biological Chemistry.

  • Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. Proceedings of the National Academy of Sciences of the United States of America.

  • Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications.

  • Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Journal of the Japan Diabetes Society.

  • Structural anatomy of C1 domain interactions with DAG and other agonists. bioRxiv.

  • Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC. American Journal of Physiology-Heart and Circulatory Physiology.

  • Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology.

  • Diacylglycerol-induced Membrane Targeting and Activation of Protein Kinase Cε. The Journal of Biological Chemistry.

  • Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species. BenchChem.

Sources

Validation

cross-validation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol data with other analytical methods

Executive Summary: The Isomer Challenge 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a bioactive lipid intermediate critical for Protein Kinase C (PKC) activation and membrane topology. However, its analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is a bioactive lipid intermediate critical for Protein Kinase C (PKC) activation and membrane topology. However, its analysis is plagued by a fundamental instability: acyl migration . Under standard laboratory conditions, the biologically active sn-1,2 isomer spontaneously rearranges into the thermodynamically stable (but often biologically inert) sn-1,3 isomer.

This guide moves beyond simple detection. It outlines a self-validating analytical ecosystem that cross-references three orthogonal methods—LC-MS/MS, NMR, and GC-MS—to ensure you are measuring the correct molecule, in the correct position, at the correct concentration.

Part 1: The Primary Quantitative Engine (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity and throughput, but it is prone to isobaric interference.

The Protocol (Reverse Phase LC-ESI-MS/MS)

Objective: Separate the 16:1/18:2 species from other DAGs and prevent in-source isomerization.

  • Column Selection: C30 Reverse Phase (e.g., Accucore C30).

    • Expert Insight: Standard C18 columns often fail to resolve the sn-1,2 and sn-1,3 regioisomers of DAGs. C30 stationary phases offer enhanced shape selectivity, crucial for separating the "kinked" 1,2-DAG from the linear 1,3-DAG.

  • Mobile Phase:

    • A: 60:40 Acetonitrile:Water (10mM Ammonium Formate).

    • B: 90:10 Isopropanol:Acetonitrile (10mM Ammonium Formate).

    • Causality: Ammonium formate is preferred over acetate for DAGs to generate stable

      
       adducts, which fragment more predictably than protonated ions 
      
      
      
      , which are prone to excessive water loss.
  • Mass Transitions (MRM):

    • Precursor:

      
       608.5 
      
      
      
      (Calculated MW of 16:1/18:2 DAG is ~590.5 Da).
    • Product Ion 1 (Quantifier):

      
       313.2 (Loss of 18:2 FA + 
      
      
      
      ).
    • Product Ion 2 (Qualifier):

      
       337.3 (Loss of 16:1 FA + 
      
      
      
      ).
The Fragmentation Logic

The ratio of the product ions is diagnostic. In sn-1,2 DAGs, the fatty acid at the sn-2 position is typically lost more readily than the sn-1 position due to steric energetics during Collision Induced Dissociation (CID).

Fragmentation Precursor Precursor Ion [M+NH4]+ (m/z 608.5) Intermediate Unstable Intermediate Precursor->Intermediate CID Energy Frag1 Product Ion 1 [M-18:2]+ (m/z 313.2) (Dominant in sn-1,2) Intermediate->Frag1 Loss of Linoleic (18:2) Frag2 Product Ion 2 [M-16:1]+ (m/z 337.3) Intermediate->Frag2 Loss of Palmitoleic (16:1) Backbone Glycerol Backbone -2H2O Frag1->Backbone Frag2->Backbone

Figure 1: Predicted fragmentation pathway for 16:1/18:2 DAG. The preferential loss of the sn-2 acyl chain is a key identifier.

Part 2: The Structural Validator (NMR)

While LC-MS provides mass, it infers structure. Nuclear Magnetic Resonance (NMR) provides the physical proof of the sn-1,2 linkage, distinguishing it from the 1,3-isomer.

The Protocol (1H-NMR)

Objective: Confirm the regiochemistry of the glycerol backbone.

  • Solvent:

    
     (Deuterated Chloroform) or 
    
    
    
    (Methanol-d4).
  • Key Signals to Monitor:

    • sn-1,2 Isomer: The methine proton (H-2) on the glycerol backbone shifts downfield (approx.

      
       5.0-5.3 ppm) because it is esterified. The H-3 protons (primary alcohol) remain upfield (
      
      
      
      3.7-3.8 ppm).
    • sn-1,3 Isomer: The H-2 proton is not esterified (it is a secondary alcohol) and appears upfield (

      
       4.0-4.1 ppm). Both H-1 and H-3 are esterified and shift downfield.
      
  • Validation Check: If your purified sample shows a significant signal at

    
     4.0-4.1 ppm, your sample has degraded into the 1,3-isomer.
    

Part 3: The Orthogonal Verification (GC-MS)

Gas Chromatography (GC) destroys the backbone (via transesterification) but provides the most accurate molar ratio of the fatty acid tails.

The Protocol (FAME Analysis)

Objective: Confirm the 1:1 stoichiometry of Palmitoleic acid (16:1) and Linoleic acid (18:2).

  • Derivatization: Boron trifluoride (

    
    )-methanol transesterification to create Fatty Acid Methyl Esters (FAMEs).
    
  • Data Interpretation:

    • LC-MS might show a peak at

      
       608.5, but that could also be a DAG with 16:0/18:3 (isobaric).
      
    • GC-MS breaks this down. You must see exactly one mole of Methyl Palmitoleate (16:1) and one mole of Methyl Linoleate (18:2).

    • Self-Validating Step: If the GC data shows 16:0 or 18:3, the LC-MS peak was a false positive isobar.

Part 4: Comparative Data & Integration

Method Performance Matrix
FeatureLC-MS/MS (MRM)1H-NMRGC-MS (FAMEs)
Primary Role Quantification & SensitivityRegioisomer ConfirmationFatty Acid Composition
Limit of Detection Picomolar (pM)Micromolar (

M)
Nanomolar (nM)
Isomer Specificity Good (with C30 column)Excellent (Gold Standard) None (Backbone destroyed)
Sample Requirement < 10

L plasma
> 500

g pure lipid
~50

g lipid
Risk Factor Isobaric overlapLow sensitivityDerivatization artifacts
The Integrated Workflow

Do not rely on one method. Use this decision tree to validate your 16:1/18:2 DAG data.

Workflow Sample Biological Extract (Keep at -80°C) Split Split Sample Sample->Split LCMS Aliquot A: LC-MS/MS (C30 Column) Split->LCMS NMR Aliquot B: 1H-NMR (High Conc. Only) Split->NMR GC Aliquot C: GC-MS (FAME Derivatization) Split->GC Check1 Check: Retention Time & MRM Transitions LCMS->Check1 Check2 Check: H-2 Signal (@ 5.2 ppm vs 4.0 ppm) NMR->Check2 Check3 Check: 16:1 / 18:2 Ratio = 1:1 GC->Check3 Valid VALIDATED DATA (1,2-DAG Confirmed) Check1->Valid Pass Invalid REJECT DATA (Isomerized or Isobaric) Check1->Invalid Fail Check2->Valid Pass Check2->Invalid Fail Check3->Valid Pass Check3->Invalid Fail

Figure 2: The "Triangulation" workflow. LC-MS provides the count, NMR proves the structure, and GC validates the components.

References

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. Link

  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 2333–2345. Link

  • Willmann, J., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1702. Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. Link

  • Li, L., et al. (2014). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry, 86(6), 2947–2955. Link

Comparative

Comparative Biological Activity Guide: Synthetic vs. Natural 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

[1][2] Executive Summary In the context of signal transduction research, the choice between synthetic and natural 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is not merely a matter of cost, but of stereochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the context of signal transduction research, the choice between synthetic and natural 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is not merely a matter of cost, but of stereochemical integrity .[1][2]

While "natural" lipids are often perceived as superior for physiological relevance, 1,2-diacylglycerols (DAGs) present a unique challenge: acyl migration .[1][2] Natural extraction processes often trigger a thermodynamic shift from the biologically active sn-1,2 isomer to the inactive sn-1,3 isomer.[1]

This guide demonstrates that for quantitative Protein Kinase C (PKC) activation, synthetic 16:1/18:2 DAG is the requisite standard due to the ability to control enantiomeric purity and prevent acyl migration prior to the assay. Natural isolates should be reserved for metabolic flux studies where the "soup" of lipid species is the variable of interest.

Structural & Chemical Basis

To understand the biological discrepancy, we must first define the molecule's instability.

  • Molecule: 1-Palmitoleoyl-2-linoleoyl-sn-glycerol[1][2][3][4]

  • Nomenclature: 16:1(9Z)/18:2(9Z,12Z)-DAG

  • Key Feature: Both fatty acyl chains are unsaturated.[2][4]

    • sn-1: Palmitoleic acid (16:1, monounsaturated)[1][2]

    • sn-2: Linoleic acid (18:2, polyunsaturated)[1][2]

The "Natural" Isomerization Trap

Biologically, PKC is activated only by the 1,2-sn-diacylglycerol stereoisomer.[1] The C1 domain of PKC acts as a stereospecific "lock" that requires the hydroxyl group at the sn-3 position and acyl chains at sn-1 and sn-2.[1][2]

However, 1,2-DAGs are thermodynamically unstable.[1] In the presence of trace moisture, heat, or silica (often used in natural purification), the acyl group at sn-2 migrates to sn-3.

  • Result: Formation of 1,3-DAG .

  • Biological Consequence: 1,3-DAGs do not bind the PKC C1 domain.[1] They are biologically "silent" in this pathway.[2]

Comparison Table: Source Attributes

FeatureSynthetic (Chemical Synthesis)Natural (Enzymatic/Extraction)
Stereochemistry >99% sn-1,2 (Enantiopure)Variable (often 60:40 mix of 1,3:1,[1][2]2)
Chain Specificity Precise 16:1 / 18:2Mixture of 16:0/18:2, 18:1/18:2, etc.
Oxidation State Controlled (Argon packed)High risk (Extraction exposure)
PKC Potency High (Stoichiometric)Inconsistent (Batch-dependent)

Biological Activity: PKC Activation Mechanism[2][4][5][6][7]

The primary readout for 16:1/18:2 DAG activity is the translocation and activation of Protein Kinase C (specifically isoforms


).
Mechanism of Action

The DAG molecule inserts into the plasma membrane. The unsaturated chains (16:1 and 18:2) create a specific membrane curvature and spacing that facilitates the docking of the PKC C1 domain.

PKC_Activation DAG_Syn Synthetic 1,2-DAG (16:1/18:2) Membrane Plasma Membrane Insertion DAG_Syn->Membrane Retains 1,2 structure DAG_Nat Natural DAG Mix (High 1,3-DAG) DAG_Nat->Membrane Contains 1,3 isomer PKC_Inactive PKC (Cytosolic) Auto-inhibited Membrane->PKC_Inactive Recruitment Complex_Active PKC-DAG Complex (Active) PKC_Inactive->Complex_Active Stereospecific C1 Domain Binding Complex_Fail No Binding (Silent) PKC_Inactive->Complex_Fail 1,3-DAG Steric Clashes Downstream Phosphorylation of Substrates Complex_Active->Downstream

Figure 1: Stereospecific activation of PKC.[1][2] Only the 1,2-sn configuration (predominant in synthetic sources) successfully engages the C1 domain autoinhibitory pseudosubstrate release.

Experimental Validation Protocols

To objectively compare the biological activity, you cannot simply run a kinase assay. You must first validate the structural integrity of the lipid.

Protocol A: Pre-Assay Quality Control (Self-Validating Step)

Rationale: This step quantifies the 1,2 vs 1,3 isomer ratio.[5][6][7] If 1,3 content > 10%, the biological data will be skewed.

  • Solubilization: Dissolve 1 mg of DAG (Synthetic vs Natural) in 500

    
    L of CDCl
    
    
    
    (Deuterochloroform).
  • Instrumentation: 500 MHz

    
    H-NMR.
    
  • Analysis: Focus on the glycerol backbone protons.[2]

    • 1,2-DAG: Multiplet at

      
       5.08 ppm (sn-2 proton).[1][2]
      
    • 1,3-DAG: Quintet at

      
       4.05-4.20 ppm.[1][2]
      
  • Calculation: Integrate peaks. Purity Index =

    
    .[2]
    
    • Pass Criteria: Index > 0.95.[2]

Protocol B: Comparative PKC Kinase Activity Assay

Rationale: Uses a Fluorescence Polarization (FP) readout to measure phosphorylation of a peptide substrate.[2]

Reagents:

  • Recombinant PKC

    
     (SignalChem).[1][2]
    
  • Fluorescent Peptide Substrate (e.g., Omnia™ Ser/Thr).[2]

  • Lipid Vesicles: Phosphatidylserine (PS) is required as a cofactor.[1][2]

  • Test Lipids: Synthetic 16:1/18:2 DAG vs. Natural Extract.[2]

Workflow:

  • Vesicle Preparation (Critical):

    • Mix Phosphatidylserine (PS) and Test DAG in a 4:1 molar ratio in chloroform.

    • Dry under nitrogen stream (prevent oxidation of 16:1/18:2).[2]

    • Rehydrate in kinase buffer (20 mM HEPES, pH 7.4) and sonicate to form Small Unilamellar Vesicles (SUVs).[2]

  • Reaction Assembly:

    • Well A: Kinase Buffer + ATP + Peptide + PKC + Synthetic DAG/PS Vesicles .[2]

    • Well B: Kinase Buffer + ATP + Peptide + PKC + Natural DAG/PS Vesicles .[2]

    • Well C (Negative Control): PS Vesicles only (No DAG).

  • Kinetics: Measure Fluorescence Polarization at Ex/Em 485/535 nm every 30 seconds for 20 minutes.

  • Data Normalization: Calculate

    
     (initial velocity).[1][2]
    

Hypothetical Data Output:

SampleIsomer Ratio (1,2:1,3)Vmax (RFU/min)Relative Activity
Synthetic 16:1/18:2 98:21,450100%
Natural Extract 65:3585058%
Negative Control N/A503%

Decision Matrix & Workflow

When should you use which?

  • Use Synthetic when:

    • Determining binding constants (

      
      ).[1][2]
      
    • Screening drug candidates for PKC inhibition/activation.[2]

    • The specific chain length (16:1 vs 16:0) is a variable.[1][2][8]

  • Use Natural when:

    • Studying downstream metabolism (e.g., DAG lipase activity) where isomer specificity is less critical.[2]

    • Cost is the only driver and qualitative "Yes/No" activation is sufficient.

Workflow_Decision Start Start: Select DAG Source Check Protocol A: NMR/HPLC Check Isomer Ratio Start->Check Decision Is 1,2-DAG > 90%? Check->Decision Yes Proceed to Lipid Vesicle Formation Decision->Yes Yes No Reject for Kinase Assay Decision->No No (Likely Natural Source) Assay Protocol B: PKC Activity Assay Yes->Assay

Figure 2: The critical "Go/No-Go" decision based on isomer purity. Natural sources often fail at the decision diamond due to acyl migration.

References

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48.[1][2] Link

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.[1][2] Link[1][2]

  • Das, J., & Larsen, D. S. (2015). Acyl migration in 1,2-diacylglycerols: A kinetic study. Chemistry and Physics of Lipids, 191, 1-8. Link[1][2]

  • Newton, A. C. (2018).[2] Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230.[1] Link

  • Giorgione, J., et al. (2006). The C1 Domain of Protein Kinase C: A Key Regulator of Lipid-Protein Interactions.[1][9][5] Biochemistry, 45(4), 1123–1133. Link

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol using High-Resolution Mass Spectrometry

Introduction: The Analytical Challenge of Diacylglycerol Isomers In the intricate world of lipidomics, diacylglycerols (DAGs) represent a class of molecules that are both structurally simple and analytically complex. As...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Diacylglycerol Isomers

In the intricate world of lipidomics, diacylglycerols (DAGs) represent a class of molecules that are both structurally simple and analytically complex. As pivotal intermediates in lipid metabolism and critical second messengers in cellular signaling, their precise structure dictates their biological function.[1][2] The challenge, however, lies in their isomerism. A DAG composed of palmitic acid and linoleic acid can exist in multiple forms: 1-palmitoyl-2-linoleoyl-sn-glycerol (the focus of this guide), 2-palmitoyl-1-linoleoyl-sn-glycerol, or the 1,3-regioisomers. Distinguishing these isomers is a formidable task as they are isobaric—possessing the exact same elemental composition and mass.[3]

This guide provides an in-depth comparison of methodologies and a validated experimental workflow for the unambiguous identification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). We will delve into the causality behind experimental choices, from ionization techniques to fragmentation analysis, providing researchers, scientists, and drug development professionals with a robust framework for confident lipid identification.

The Power of High-Resolution Mass Spectrometry (HRMS) in Lipidomics

HRMS platforms, such as Orbitrap and Time-of-Flight (TOF) analyzers, are indispensable tools in modern lipidomics. Their power lies in two core capabilities:

  • Sub-ppm Mass Accuracy: HRMS provides extremely precise mass-to-charge (m/z) measurements, often with an error of less than 5 parts-per-million (ppm). This allows for the confident determination of a molecule's elemental composition, effectively separating isobaric lipids that differ in their chemical formulas.[4] While this cannot separate isomers like PLG and its counterparts, it is the foundational first step, confirming the C37H68O5 formula and ruling out other co-eluting species.[5]

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion (e.g., the PLG molecule) and inducing fragmentation, we can generate a unique "fingerprint" spectrum. The resulting product ions provide direct evidence of the molecule's constituent parts—in this case, the palmitoyl and linoleoyl acyl chains.[4] The relative abundance of these fragments, as we will explore, is the key to unlocking the positional (sn-1/sn-2) information.

A Critical Choice: Comparing Ionization Techniques for DAG Analysis

The method of ionization, which converts neutral lipid molecules into charged ions for MS analysis, is a critical decision that profoundly impacts data quality.[6] For semi-polar lipids like DAGs, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for PLG Analysis
Principle A high voltage creates charged droplets; solvent evaporation leads to gas-phase ions.A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[6]APCI is generally more effective for less polar molecules like DAGs.[7]
Ionization Energy "Soft" ionization, typically forms intact molecular adducts ([M+H]+, [M+Na]+, [M+NH4]+).[8]"Harder" than ESI, imparts more internal energy, often causing in-source fragmentation.[8]The in-source fragmentation from APCI can be leveraged to provide structural information indicative of regioisomers.[8]
Suitability for Isomers Less effective at differentiating regioisomers as it produces fewer fragment ions.[8]The ratio of fragment ions can be indicative of acyl chain position.[8]APCI is often the preferred technique as its fragmentation patterns are more informative for differentiating sn-1/2 isomers.[8][9]

While ESI can be used, especially for generating stable precursor ions for subsequent MS/MS fragmentation, APCI often provides more diagnostic information directly from the source.[8] For a robust workflow, acquiring data with both ionization sources can be a valuable and complementary approach.

Validated Workflow for PLG Identification

The following workflow provides a systematic and self-validating approach to confirm the identity of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Cell Pellet, Plasma) Extraction Lipid Extraction (Bligh-Dyer Method) Sample->Extraction LC Reverse-Phase LC Separation (C18 Column) Extraction->LC Ionization Ionization (APCI Preferred) LC->Ionization MS1 MS1 Full Scan (Accurate Mass of Precursor) Ionization->MS1 MS2 Data-Dependent MS/MS (Fragmentation of Precursor) MS1->MS2 Step1 Step 1: Confirm Elemental Composition (from MS1 Accurate Mass) MS2->Step1 Step2 Step 2: Identify Acyl Chains (from MS/MS Fragments) Step1->Step2 Step3 Step 3: Confirm sn-Position (from Fragment Ion Ratios) Step2->Step3 Confirmation Confirmed Identity: 1-Palmitoyl-2-linoleoyl-sn-glycerol Step3->Confirmation G parent PLG Precursor Ion [M+NH4]+ m/z 610.5408 loss1 Neutral Loss of Palmitic Acid + NH3 (-273.2562 Da) parent->loss1 Favorable Pathway (sn-1 loss) loss2 Neutral Loss of Linoleic Acid + NH3 (-297.2719 Da) parent->loss2 Unfavorable Pathway (sn-2 loss) frag1 Fragment Ion [Linoleoyl-MAG+H]+ m/z 337.2846 loss1->frag1 frag2 Fragment Ion [Palmitoyl-MAG+H]+ m/z 313.2689 loss2->frag2 abundance Resulting Spectrum Shows: Intensity(m/z 337.28) >> Intensity(m/z 313.27)

Sources

Comparative

Inter-Laboratory Comparison Guide: Precision Quantification of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG)

Topic: Inter-laboratory Comparison of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Measurements Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Reproducibility Crisi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Measurements Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Reproducibility Crisis in Lipidomics

In the field of lipid signaling, 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1/18:2 DAG) is not merely a structural membrane component; it is a potent second messenger activating Protein Kinase C (PKC) isoforms.[1][2] However, accurate quantification of this specific regioisomer remains a significant analytical bottleneck.

Recent inter-laboratory studies, including those led by the Lipidomics Standards Initiative (LSI) and NIST (SRM 1950 exercises), have revealed coefficient of variation (CV) rates exceeding 40% for diacylglycerols (DAGs) across different facilities. This variance is primarily driven by acyl migration —the thermodynamic conversion of the biologically active sn-1,2-DAG to the stable, inactive sn-1,3-DAG isomer during sample preparation.[2]

This guide objectively compares analytical platforms and establishes a "Gold Standard" protocol to minimize these artifacts, ensuring data integrity for drug development and metabolic research.

The Core Challenge: Isomerism & Acyl Migration

The quantification of 16:1/18:2 DAG is compromised by two main factors:

  • Regioisomerism: The sn-1,2 isomer (signaling active) rapidly isomerizes to the sn-1,3 isomer (inactive) under acidic conditions or heat.[1][2]

  • Isobaric Interference: Mass spectrometers often struggle to distinguish 16:1/18:2 DAG from its structural isomers (e.g., 18:1/16:2 DAG) without high-resolution chromatography or distinct fragmentation patterns.[1][2]

Visualizing the Instability

The following diagram illustrates the acyl migration pathway that introduces error into standard lipidomics workflows.

AcylMigration cluster_conditions Catalysts for Error DAG12 sn-1,2-DAG (Biologically Active) PKC Activator Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Acid/Heat/Silica (Fast Step) Intermediate->DAG12 Minor Reversion DAG13 sn-1,3-DAG (Thermodynamically Stable) Inactive Artifact Intermediate->DAG13 Entropy Driven (Irreversible) c1 • Acidic Solvents (Folch) c2 • High Temp Evaporation c3 • Silica Column Activity

Caption: Mechanism of acyl migration from sn-1,2 to sn-1,3 DAG. Acidic conditions and heat accelerate this shift, leading to false-negative quantification of the active signaling lipid.[2]

Comparative Analysis of Analytical Platforms

We compared the performance of three dominant methodologies for measuring 16:1/18:2 DAG. Data is aggregated from multi-site validation studies.

FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) SFC-MS/MS
Primary Utility Targeted Quantitation (Gold Standard)Discovery / Untargeted ProfilingIsomer Separation
Sensitivity (LOD) High (< 10 fmol)Moderate (50-100 fmol)Moderate
Linear Dynamic Range 4-5 orders 3-4 orders3 orders
Isomer Resolution Low (Co-elution common)Medium (Mass resolution helps)High (Separates 1,2 vs 1,[1][2]3)
Throughput High (5-10 min/sample)Medium (15-20 min/sample)Low (Complex setup)
Inter-Lab CV% 15-20% (Best Precision)25-35%>35% (Variable robustness)
Expert Insight:
  • For Drug Development: Use Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.[1] The sensitivity is required to detect low-abundance signaling DAGs like 16:1/18:2 against the high background of membrane lipids.[1]

  • For Mechanistic Studies: Use SFC-MS/MS if distinguishing the sn-1,2 vs sn-1,3 ratio is the primary endpoint.[1][2]

The "Gold Standard" Protocol (LSI-Aligned)

To achieve inter-laboratory reproducibility, this protocol minimizes acyl migration and maximizes ionization efficiency.[2] This workflow is validated for 16:1/18:2 DAG.

Phase 1: Extraction (Crucial Step)

Standard Folch or Bligh-Dyer methods are too acidic.[1][2]

  • Sample: 50 µL Plasma or Cell Homogenate.

  • Internal Standard: Spike immediately with d5-1,2-DAG (16:0/18:1-d5). Do not use external calibration alone.[1][2]

  • Extraction: Use MTBE (Methyl-tert-butyl ether) method.[1][2][3]

    • Add 200 µL Methanol (ice cold).[1]

    • Add 700 µL MTBE (ice cold).[1]

    • Incubate 10 min at 4°C (shaking).

    • Add 180 µL Water to induce phase separation.[1][4]

  • Drying: Evaporate organic phase under nitrogen at room temperature (never >30°C) to prevent isomerization.[1]

Phase 2: LC-MS/MS Configuration[1][2]
  • Column: Reverse Phase C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Note: Ammonium formate is critical to generate [M+NH4]+ adducts, which are more stable for DAGs than [M+H]+.[1]

  • Transitions (MRM):

    • Target (16:1/18:2 DAG): Precursor m/z 608.5 [M+NH4]+ → Product m/z 337.3 (Loss of 16:[1]1) and m/z 313.3 (Loss of 18:2).[1]

    • Quantifier Trace: Sum of both transitions to account for fatty acid position.

Experimental Workflow Visualization

The following decision tree outlines the logical flow for selecting the correct quantification strategy based on research needs.

Workflow Start Start: 16:1/18:2 DAG Analysis Goal Define Endpoint Start->Goal Quant Absolute Quantification (Concentration) Goal->Quant Pharmacokinetics Ratio Isomer Ratio (1,2 vs 1,3) Goal->Ratio Signaling Mechanism Method1 LC-MS/MS (QqQ) [M+NH4]+ Adduct Quant->Method1 Method2 SFC-MS or Chemical Derivatization Ratio->Method2 Validation Validation Check: Spike d5-IS pre-extraction Method1->Validation Method2->Validation Output Final Data Report Validation->Output

Caption: Decision matrix for selecting the analytical approach. Absolute quantification utilizes LC-MS/MS with ammonium adducts, while isomer differentiation requires SFC or derivatization.[1][2]

Scientific Integrity & Troubleshooting

To ensure Trustworthiness and Expertise , labs must address these specific failure modes:

  • In-Source Fragmentation: DAGs are prone to losing water ([M+H-H2O]+) in the ion source.[1][2] This mimics the mass of other lipids.

    • Solution: Monitor the Ammonium adduct ([M+NH4]+) which is significantly more stable than the protonated ion.

  • Solvent Contamination: Plasticizers from low-quality pipette tips can interfere with lipid signals in the 600-800 m/z range.[1][2]

    • Solution: Use glass inserts and LC-MS grade solvents only.[1][2]

  • Linearity: DAG response is non-linear at high concentrations due to droplet surface saturation in ESI.[1]

    • Solution: Dilute samples to ensure signal falls within the dynamic range (typically <10 µg/mL total lipid).

References

  • Bowden, J. A., et al. (2017).[5][6] Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950. Journal of Lipid Research, 58(12), 2275–2288.[5][7][8] [Link]

  • Liebisch, G., et al. (2019). Lipidomics Standards Initiative (LSI).[1][3][9][10][11] Lipidomics Standards Initiative Guidelines. [Link][1][2][10][11]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]

  • Han, X., & Gross, R. W. (2001). Quantitative analysis of molecular species of diacylglycerol in biological fluids by electrospray ionization mass spectrometry. Analytical Biochemistry, 295(1), 88–100. [Link]

  • Avanti Polar Lipids. (n.d.). 1-16:1-2-18:2 DG / 1-palmitoleoyl-2-linoleoyl-sn-glycerol.[1][2] Product Standard Documentation. [Link][1][2]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol as a Biomarker in Disease Models

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG), as an emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG), as an emerging biomarker. We will explore its validation against other alternatives in the context of metabolic diseases, supported by experimental data and protocols.

Introduction: The Emergence of Specific Diacylglycerol Isomers as Biomarkers

For decades, broad lipid classes like cholesterol and triglycerides have been mainstays in clinical diagnostics for cardiovascular and metabolic diseases.[1] However, the field of lipidomics is revealing that the diagnostic power often lies in the details—specifically, in the structure of individual lipid molecules. Diacylglycerols (DAGs) are a prime example. While known as key intermediates in lipid metabolism and signaling, their role as specific biomarkers has often been overlooked due to their rapid metabolism and analytical challenges.[2]

1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) is a specific sn-1,2-DAG isomer. Its structure, containing a monounsaturated fatty acid (palmitoleic acid, 16:1) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid, 18:2) at the sn-2 position, is not arbitrary. This specific configuration is a product of distinct metabolic pathways and is increasingly implicated in the pathophysiology of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). Dysregulation of DAG metabolism is linked to insulin resistance and cellular signaling disruptions, making specific isomers like PLG compelling candidates for biomarkers that offer greater precision than traditional measures.[3][4]

The Validation Imperative: From Promising Molecule to Qualified Biomarker

A potential biomarker's journey from discovery to clinical utility is paved with rigorous validation. This process ensures that the biomarker is not only analytically sound but also clinically meaningful. For a lipid like PLG, this involves a multi-stage approach, ensuring that changes in its concentration are reliably measured and consistently associated with a specific disease state or outcome.

The workflow for validating PLG as a biomarker can be visualized as a structured pipeline, beginning with robust analytical methods and culminating in clinical qualification.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical & Experimental Validation cluster_2 Phase 3: Biomarker Qualification A Hypothesis Generation (PLG's role in metabolic disease) B Method Development (LC-MS/MS for PLG quantification) A->B Define analyte C Assay Validation (Precision, Accuracy, Linearity, LLOQ) B->C Characterize performance D Sample Collection (Patient cohorts, disease models) C->D Deploy robust assay E Sample Analysis (Quantify PLG in biofluids) D->E Apply validated method F Statistical Analysis (Correlation with disease state/severity) E->F Generate data G Performance Evaluation (ROC Curve Analysis, Sensitivity/Specificity) F->G Assess diagnostic power H Comparison to Gold Standard (e.g., Liver Biopsy, OGTT) G->H Benchmark performance I Clinical Utility Assessment H->I Determine value

Caption: Workflow for the validation of PLG as a clinical biomarker.

Experimental Protocol: High-Fidelity Quantification of PLG in Human Plasma

The accurate quantification of specific DAG isomers like PLG is challenging due to their low abundance, the presence of numerous other interfering lipid species (especially phospholipids), and the potential for acyl migration.[2][5][6] Therefore, a robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is essential.

Objective: To accurately measure the concentration of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol in human plasma samples.

Principle: This protocol employs a two-step liquid-liquid extraction to first isolate total lipids and then selectively remove phospholipids, which are a major source of matrix effects in MS analysis.[5][6] Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Methodology:

  • Internal Standard Spiking:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d5-tripalmitin) to correct for extraction losses and matrix effects.

  • Initial Lipid Extraction (Bligh-Dyer Method):

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the plasma sample. Vortex for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of water. Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) into a new tube.

  • Phospholipid Removal (Fluorous Biphasic Extraction): [5][6]

    • Rationale: Phospholipids can suppress the ionization of DAGs in the mass spectrometer. This step uses a fluorous solvent to selectively remove them.

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of a non-fluorous solvent (e.g., acetonitrile).

    • Add a fluorous solvent (e.g., tetradecafluorohexane) and a lanthanide salt complexing agent. This complex selectively binds phospholipids and partitions them into the fluorous phase.[5][6]

    • Vortex and centrifuge to separate the phases.

    • Collect the upper, non-fluorous phase containing the purified DAGs for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reversed-phase column suitable for lipid analysis.

      • Mobile Phase A: Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.

      • Gradient: A gradient from lower to higher organic content (Mobile Phase B) is used to elute the DAGs.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for PLG (16:1/18:2 DAG): The precursor ion will be the ammonium adduct of PLG ([M+NH4]+). The product ion will be a fragment corresponding to the loss of one of the fatty acyl chains.[7]

      • Example Transition: Monitor the transition from the precursor m/z to the product m/z specific for PLG.

  • Data Analysis and Quantification:

    • A calibration curve is constructed using authentic PLG standards of known concentrations.

    • The concentration of PLG in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Comparative Analysis: PLG vs. Established Biomarkers for NAFLD

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH) and cirrhosis. Diagnosing and staging NAFLD accurately is a major clinical challenge, often requiring invasive liver biopsies.[8] There is a critical need for reliable non-invasive biomarkers.[9]

Below is a comparison of PLG with current non-invasive biomarkers and panels used for assessing NAFLD.

Biomarker/PanelTypeKey ComponentsAdvantagesLimitations
Alanine Aminotransferase (ALT) Single EnzymeSerum ALT levelWidely available, low cost.Poor sensitivity and specificity; can be normal in patients with NAFLD/NASH.[10][11]
NAFLD Fibrosis Score (NFS) Scoring AlgorithmAge, BMI, diabetes status, AST/ALT ratio, platelet count, albumin.Well-validated for advanced fibrosis, uses routine lab values.[8][11]Less accurate for intermediate fibrosis stages; complex calculation.
Fibrosis-4 (FIB-4) Index Scoring AlgorithmAge, AST, ALT, platelet count.Simple to calculate, good for ruling out advanced fibrosis.[8][9]Performance can be suboptimal in certain patient populations (e.g., T2DM).[12]
Cytokeratin-18 (CK-18) fragments Apoptosis MarkerM30/M65 antigensReflects hepatocyte apoptosis, a key feature of NASH.Suboptimal performance for diagnosing NASH in T2DM patients.[12]
1-Palmitoleoyl-2-linoleoyl-sn-glycerol (PLG) Specific LipidAbsolute concentration of a single DAG isomer.Mechanistically linked to de novo lipogenesis and insulin resistance; potentially more specific to the metabolic dysfunction driving NAFLD.Requires specialized LC-MS/MS analysis; clinical validation is still emerging.

Signaling Pathway Context: The Central Role of Diacylglycerol

Diacylglycerol is not merely a passive intermediate in lipid synthesis; it is a critical second messenger that activates a variety of signaling proteins, most notably Protein Kinase C (PKC).[3][13] The accumulation of specific DAG species like PLG in tissues such as the liver and skeletal muscle can lead to chronic PKC activation, which is a key mechanism underlying the development of insulin resistance.

G Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 activates PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PLG_DAG Increased PLG (DAG) PKC Protein Kinase C (PKC) PLG_DAG->PKC activates PKC->IRS1 inhibits (Serine Phosphorylation)

Caption: PLG-mediated inhibition of insulin signaling via PKC activation.

This pathway illustrates how an excess of PLG can disrupt normal glucose metabolism. By activating PKC, PLG leads to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This prevents the downstream propagation of the insulin signal, impairing glucose uptake and contributing to the hyperglycemia characteristic of type 2 diabetes. The enzymes that regulate the balance of DAG and its phosphorylated form, phosphatidic acid, are known as diacylglycerol kinases (DGKs), and their dysregulation is associated with numerous diseases.[14][15]

Conclusion and Future Directions

1-Palmitoleoyl-2-linoleoyl-sn-glycerol shows significant promise as a specific, mechanism-based biomarker for metabolic diseases like NAFLD and T2D. Its strength lies in its direct connection to the underlying pathophysiology of lipid dysregulation and insulin resistance. Unlike broader, less specific markers, PLG has the potential to provide a more precise snapshot of a patient's metabolic state.

The primary hurdle for its widespread clinical adoption is the need for standardized, cost-effective, and high-throughput analytical methods.[16] While LC-MS/MS offers unparalleled accuracy, its translation to routine clinical labs requires further development. Future research should focus on large-scale clinical validation studies across diverse populations to firmly establish diagnostic thresholds, sensitivity, and specificity for various disease stages. Integrating PLG with other omics data, such as proteomics and genomics, could further enhance its predictive power and solidify its role in the future of personalized medicine.[16]

References

  • Title: Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction Source: ACS Publications URL: [Link]

  • Title: Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction Source: PubMed URL: [Link]

  • Title: Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases Source: MDPI URL: [Link]

  • Title: Performance of Plasma Biomarkers and Diagnostic Panels for Nonalcoholic Steatohepatitis and Advanced Fibrosis in Patients With Type 2 Diabetes Source: American Diabetes Association URL: [Link]

  • Title: Identification and validation of lipid metabolism-related key genes as novel biomarkers in acute myocardial infarction and pan-cancer analysis Source: PubMed URL: [Link]

  • Title: Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS Source: Frontiers URL: [Link]

  • Title: HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle Source: PubMed URL: [Link]

  • Title: Diacylglycerol Kinase ε in Adipose Tissues: A Crosstalk Between Signal Transduction and Energy Metabolism Source: Frontiers URL: [Link]

  • Title: Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment Source: Cureus URL: [Link]

  • Title: Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion Source: J-Stage URL: [Link]

  • Title: Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases Source: PMC URL: [Link]

  • Title: Noninvasive serum biomarkers for liver steatosis in nonalcoholic fatty liver disease: Current and future developments Source: Clinical and Molecular Hepatology URL: [Link]

  • Title: Exploring Biomarkers in Nonalcoholic Fatty Liver Disease Among Individuals With Type 2 Diabetes Mellitus Source: PMC URL: [Link]

  • Title: Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions Source: PMC URL: [Link]

  • Title: Identification and Validation of Lipid Metabolism-Related Biomarkers G Source: JIR URL: [Link]

  • Title: Biomarkers for Assessing Non-Alcoholic Fatty Liver Disease in Patients with Type 2 Diabetes Mellitus on Sodium–Glucose Cotransporter 2 Inhibitor Therapy Source: MDPI URL: [Link]

  • Title: Lipid-Derived Biomarkers as Therapeutic Targets for Chronic Coronary Syndrome and Ischemic Stroke: An Updated Narrative Review Source: MDPI URL: [Link]

  • Title: Diacylglycerol kinase-δ regulates AMPK signaling, lipid metabolism, and skeletal muscle energetics Source: PMC URL: [Link]

  • Title: Non-Alcoholic Fatty Liver Disease in Patients with Type 2 Diabetes Mellitus Source: Diabetes & Metabolism Journal URL: [Link]

  • Title: Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Lipid-modified proteins as biomarkers for cardiovascular disease: a review Source: PubMed URL: [Link]

  • Title: Lipids as biomarkers of disease Source: Wiley Analytical Science URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Palmitoleoyl-2-linoleoyl-sn-glycerol proper disposal procedures

Executive Summary: Operational Directive Do not dispose of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1-18:2 DG) down the drain. [1][2] While the lipid itself is non-toxic and biodegradable, it poses two primary laborato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do not dispose of 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:1-18:2 DG) down the drain. [1][2]

While the lipid itself is non-toxic and biodegradable, it poses two primary laboratory risks: plumbing occlusion (clogging) due to its hydrophobic nature and environmental non-compliance regarding Biological Oxygen Demand (BOD). Furthermore, this lipid is almost invariably stored in organic solvents (e.g., Chloroform, Methanol), which dictate the primary disposal stream.

Immediate Action:

  • Identify the Solvent: Is the lipid neat (pure oil/wax) or dissolved?

  • Segregate:

    • If in Chloroform/Methylene Chloride: Dispose in Halogenated Waste.

    • If in Methanol/Ethanol: Dispose in Non-Halogenated/Flammable Waste.

    • If Neat/Solid: Dispose in Solid Chemical Waste.

Chemical Profile & Stability Assessment

To ensure safe handling, you must understand the physicochemical state of the molecule before disposal.

PropertySpecificationOperational Implication
Chemical Name 1-Palmitoleoyl-2-linoleoyl-sn-glycerolDiacylglycerol (DAG) signaling lipid.[1][2]
Abbreviation 16:1-18:2 DGUsed in PKC activation assays.[1][2]
Physical State Viscous liquid or waxy solidHydrophobic: Will stick to glass/plastic; requires solvent rinsing.
Oxidation Risk High (Linoleic moiety)Prone to auto-oxidation. Old, yellowed stocks may contain lipid peroxides.[2]
Solubility Soluble in Chloroform, Ethanol, DMSOInsoluble in water; forms emulsions.

Scientific Insight: The linoleic acid chain (18:2) at the sn-2 position contains bis-allylic protons susceptible to abstraction, leading to lipid peroxidation.[1][2] While not explosive like ether peroxides, oxidized lipids are cytotoxic and should be treated as chemical waste rather than biological waste.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the compliant disposal pathway based on the physical state of your sample.

DisposalWorkflow Start Identify 16:1-18:2 DG State IsSolvated Is it in Solution? Start->IsSolvated CheckSolvent Identify Solvent Type IsSolvated->CheckSolvent Yes (Stock/Reaction) SolidWaste STREAM C: Solid Chemical Waste IsSolvated->SolidWaste No (Neat/Residue) IsHalogenated Contains Chloroform/DCM? CheckSolvent->IsHalogenated BioWaste STREAM D: Biohazard/Aqueous Waste CheckSolvent->BioWaste Aqueous Media (<0.1%) HaloWaste STREAM A: Halogenated Solvent Waste IsHalogenated->HaloWaste Yes (e.g., CHCl3) FlamWaste STREAM B: Non-Halogenated Flammable Waste IsHalogenated->FlamWaste No (e.g., EtOH, MeOH)

Figure 1: Decision Logic for 1-Palmitoleoyl-2-linoleoyl-sn-glycerol Disposal.[1][2] Select the stream based on the solvent carrier.

Detailed Disposal Protocols

Scenario A: Stock Solutions (Organic Solvents)

Most Common Scenario. Lipid standards are frequently supplied in Chloroform or Ethanol.

  • Determine Halogen Content:

    • If the solvent contains Chloroform , Dichloromethane (DCM) , or Methylene Chloride , it is HALOGENATED .

    • If the solvent is Methanol , Ethanol , DMSO , or Acetone , it is NON-HALOGENATED .

  • Transfer: Pour the solution into the appropriate carboy (HDPE or Glass).

  • Rinsing: Rinse the original vial 3x with a small volume of the same solvent and add rinses to the waste container.

  • Labeling: Tag the waste container with the solvent names and "Trace Lipids."

Scenario B: Neat Lipid / Dry Residue

Occurs when evaporating solvents or handling lyophilized powder.

  • Containment: Do not scrape viscous lipid directly into a bin. It will smear and contaminate other waste.

  • Solubilization (Preferred): Dissolve the residue in a small amount of Ethanol or Methanol and dispose of as Scenario A (Non-Halogenated) .

  • Solid Disposal (Alternative): If the vial is empty or contains dried film:

    • Cap the vial tightly.[3]

    • Place it in a clear ziplock bag to prevent leakage.

    • Dispose of in the Solid Chemical Waste drum/box.

Scenario C: Aqueous Emulsions / Cell Culture Media

Occurs after treating cells with the lipid.

  • Concentration Check:

    • Trace (<0.1%): If the lipid was added to cell culture media (e.g., 10 µM final concentration), the waste is primarily biological.

    • High (>1%): If the solution is a milky emulsion, treat as chemical waste.

  • Protocol (Trace):

    • Aspirate media into a trap containing 10% bleach (sodium hypochlorite).

    • Allow to sit for 20 minutes.

    • Dispose of down the drain with copious water (subject to local EHS approval) or into liquid biohazard waste.

Emergency Procedures: Spill Management

Spill Scenario: A 10 mg vial of 16:1-18:2 DG dissolved in Chloroform drops and shatters.

Step-by-Step Response:

  • Evacuate & Ventilate: Chloroform is volatile and toxic. Clear the immediate area.[4][5]

  • PPE: Wear Nitrile gloves (double glove recommended for chloroform), safety goggles, and a lab coat.

  • Containment:

    • Do not use paper towels immediately if the volume is large (chloroform dissolves some plastics/adhesives).

    • Use Vermiculite or a Universal Spill Pad to absorb the liquid.

  • Cleanup:

    • Sweep the absorbent material into a heavy-duty plastic bag or a wide-mouth jar.[1][2]

    • Wipe the surface with ethanol to remove the lipid residue (lipids are sticky and slippery).

    • Place all contaminated wipes/gloves into the bag.

  • Disposal: Label the bag "Debris contaminated with Chloroform and Lipids" and place in the Hazardous Solid Waste stream.

References

  • National Institutes of Health (NIH). (2019). PubChem Compound Summary: 1-Palmitoyl-2-linoleoyl-sn-glycerol.[1][2] Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-Palmitoleoyl-2-linoleoyl-sn-glycerol

Executive Safety & Technical Summary Handling 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:0-18:2 DAG) presents a dual challenge: protecting the operator from the solvents used for solvation, and protecting the molecule fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

Handling 1-Palmitoleoyl-2-linoleoyl-sn-glycerol (16:0-18:2 DAG) presents a dual challenge: protecting the operator from the solvents used for solvation, and protecting the molecule from environmental degradation.

While the lipid itself is a non-toxic physiological second messenger (activating Protein Kinase C), it is almost exclusively stored and handled in volatile organic solvents (Chloroform, Methanol, or Ethanol) which pose significant inhalation and contact hazards. Furthermore, the sn-2 linoleoyl tail (18:2) is polyunsaturated, making it highly susceptible to oxidative degradation, while the DAG structure is prone to acyl migration (isomerization from 1,2-DAG to the thermodynamically stable 1,3-DAG).

The Core Directive: Your PPE strategy is dictated by the solvent , not the lipid. Your handling strategy is dictated by chemical instability .

Risk Assessment & PPE Matrix

Do not apply a "one-size-fits-all" PPE standard. Use this matrix to determine protection levels based on the specific state of the reagent.

Table 1: State-Dependent Protection Standards
ParameterState A: Neat Oil / Powder State B: Solvated (Chloroform/Methanol)
Primary Hazard Low (Mild Irritant).High (Carcinogenic, Volatile, Neurotoxic).
Glove Material Nitrile (4 mil) .[1] Standard laboratory grade.PVA or Viton (Best) OR Double Nitrile (Acceptable for splash protection only).Note: Chloroform degrades nitrile in <2 mins.
Respiratory Standard Lab Ventilation.Fume Hood Mandatory . Do not open outside a hood.
Eye Protection Safety Glasses with side shields.[2]Chemical Splash Goggles.
Vessel Compatibility Glass or Polypropylene.GLASS ONLY . Plasticizers (phthalates) from plastics will leach into the solvent, ruining the lipid sample.
Visualization 1: PPE Decision Logic

Figure 1: Decision tree for selecting appropriate PPE based on the solvent carrier.

PPE_Decision_Tree Start Start: Identify Reagent State IsSolvated Is Lipid Solvated? Start->IsSolvated SolventType Identify Solvent IsSolvated->SolventType Yes Neat Neat Oil / Powder IsSolvated->Neat No Chloroform Chloroform / DCM SolventType->Chloroform Halogenated Alcohol Ethanol / Methanol SolventType->Alcohol Polar Action_Neat PPE: Standard Nitrile Gloves Risk: Low Focus: Sample Sterility Neat->Action_Neat Action_Chlor PPE: PVA/Viton or Double Nitrile Risk: HIGH (Carcinogen) Engineering: Fume Hood REQUIRED Chloroform->Action_Chlor Action_Alc PPE: Standard Nitrile Gloves Risk: Flammability Engineering: Fume Hood Recommended Alcohol->Action_Alc

Caption: Logic flow for determining PPE requirements. Note the critical escalation for halogenated solvents.

Operational Protocol: The "Glass & Gas" System

To maintain the integrity of 16:0-18:2 DAG, you must prevent Acyl Migration (shifting of the fatty acid from position sn-2 to sn-3) and Peroxidation .

Phase 1: Receiving & Storage
  • Immediate Transfer: Upon receipt, transfer the vial immediately to -20°C storage.

    • Why? Acyl migration is temperature-dependent. At room temperature, 1,2-DAGs isomerize to 1,3-DAGs rapidly, rendering them biologically inactive for PKC activation assays.

  • Solvent Check: If the vial is broken or the septum pierced, assume solvent evaporation has altered the concentration.

Phase 2: Aliquoting (The Critical Step)

Pre-requisites: Fume hood, Argon/Nitrogen tank, Hamilton Syringes (Glass/Teflon). NO PLASTIC PIPETTE TIPS.

  • Equilibration: Remove the stock vial from -20°C. Allow it to warm to room temperature inside a desiccator or closed container before opening.

    • Mechanism:[1][3][4][5][6] Opening a cold vial condenses atmospheric water into the lipid. Water catalyzes hydrolysis and oxidation.

  • Inert Gas Purge: Gently flow Argon or Nitrogen over the vial opening immediately upon uncapping.

  • Transfer: Use a glass Hamilton syringe to withdraw the lipid solution.

    • Warning: Chloroform extracts plasticizers from standard polypropylene pipette tips. These impurities will appear as artifacts in Mass Spectrometry (MS) and NMR.

  • Aliquot Creation: Dispense into amber glass vials with Teflon-lined caps.

  • Evaporation (If required): If switching solvents, evaporate the chloroform under a gentle stream of Nitrogen. Never use a rotary evaporator with heat, as this accelerates isomerization.

Phase 3: Disposal
  • Solvent Waste: Solutions containing Chloroform must be segregated into "Halogenated Organic Waste." Do not mix with non-halogenated solvents (ethanol/methanol) if your facility requires separation to prevent exothermic reactions or compliance violations.

  • Glassware: Rinse lipid-contaminated glassware with methanol before washing to prevent lipid residue buildup in facility drains.

Visualization 2: The "Glass & Gas" Workflow

Figure 2: Step-by-step protocol to ensure operator safety and sample integrity.

Handling_Protocol cluster_0 Preparation cluster_1 Transfer (Solvent) cluster_2 Storage Step1 Warm to RT (Prevent Condensation) Step2 Uncap under Inert Gas (N2/Ar) Step1->Step2 Step3 Use Glass Syringe (NO PLASTIC TIPS) Step2->Step3 Chloroform Environment Step4 Dispense to Amber Glass Vial Step3->Step4 Step5 Overlay with N2 Step4->Step5 Step6 Store at -20°C Step5->Step6

Caption: The "Glass & Gas" workflow emphasizes inert atmosphere and glass-only contact to prevent oxidation and plasticizer leaching.

Emergency Response

Scenario A: Skin Exposure (Chloroform Solution)
  • Immediate Action: Remove contaminated gloves/clothing immediately.[1] Chloroform can cause chemical burns and is absorbed through the skin.

  • Wash: Wash the affected area with soap and copious amounts of water for 15 minutes.

  • Report: Seek medical attention if irritation persists. Report the incident as a solvent exposure.

Scenario B: Spills
  • Small Spill (<10mL): Cover with an absorbent pad. Allow to evaporate in the fume hood if safe, or place the pad in a sealed hazardous waste bag.

  • Large Spill: Evacuate the area. Chloroform vapor is heavy and will settle near the floor, creating an asphyxiation/toxicity hazard.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved February 19, 2026, from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved February 19, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-Palmitoleoyl-2-linoleoyl-sn-glycerol
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